molecular formula C6H2Cl2O2 B104592 2,6-Dichloro-1,4-benzoquinone CAS No. 697-91-6

2,6-Dichloro-1,4-benzoquinone

Cat. No.: B104592
CAS No.: 697-91-6
M. Wt: 176.98 g/mol
InChI Key: JCARTGJGWCGSSU-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a high-value chemical reagent with significant applications in fundamental photosynthesis research and environmental toxicology studies. In biochemical research, DCBQ is widely employed as an artificial electron acceptor to probe the function of Photosystem II (PSII). Its small size and lipophilic nature allow it to efficiently penetrate biological membranes and accept electrons directly from the QA site on the acceptor side of PSII, facilitating the measurement of maximum oxygen-evolving activity. Studies on model organisms like Chlamydomonas reinhardtii have shown that its efficacy is concentration-dependent and can be influenced by cellular structures such as the cell wall, providing a tool for investigating electron transport kinetics and membrane permeability . In the field of environmental science, DCBQ is recognized as an emerging disinfection byproduct (DBP) of toxicological concern. It is formed during chlorination of drinking water from various precursor compounds, including phenolic substances, aromatic antioxidants, and amino acids . Toxicological investigations reveal that DCBQ exhibits high cytotoxicity, often 10 to 1000 times greater than that of regulated DBPs. Its mechanism of toxicity is primarily associated with the induction of oxidative stress, leading to reactive oxygen species (ROS) generation, antioxidant defense system damage, and lipid peroxidation . Research using model organisms and cell lines, such as the cyanobacterium Microcystis aeruginosa and murine models, has demonstrated that DCBQ exposure can inhibit growth, reduce photosynthetic pigment content, disrupt immune homeostasis, and cause gut microbiota dysbiosis . This compound therefore serves as a critical standard for assessing the formation, stability, and ecological impact of halobenzoquinone DBPs in water.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCARTGJGWCGSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=O)C(=CC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H2Cl2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7061019
Record name 2,6-Dichlorobenzoquinone
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Molecular Weight

176.98 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2,6-Dichlorobenzoquinone
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CAS No.

697-91-6
Record name 2,6-Dichloro-1,4-benzoquinone
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Record name 2,6-Dichloro-p-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is an organochlorine compound belonging to the 1,4-benzoquinone class.[1] Structurally, it is a p-benzoquinone molecule where the hydrogens at positions 2 and 6 are substituted with chlorine atoms.[2] This compound has garnered significant attention in various scientific fields. It is identified as a disinfection by-product (DBP) in drinking water, raising concerns due to its potential as a toxic and carcinogenic agent.[2][3] In research settings, 2,6-DCBQ serves as a valuable reagent. It is frequently used as an artificial electron acceptor to study the oxygen-evolving activity of Photosystem II (PSII) in photosynthetic organisms.[4] Its utility also extends to electrochemistry, where it is used to evaluate the diffusion coefficients of various compounds.[2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and relevant biological interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in experimental setups, and understanding its environmental fate.

Identification and Structure
PropertyValueReference(s)
CAS Number 697-91-6[1][5]
Molecular Formula C₆H₂Cl₂O₂[2][5][6]
Molecular Weight 176.98 g/mol [1][7]
IUPAC Name 2,6-dichlorocyclohexa-2,5-diene-1,4-dione[5][7]
Synonyms 2,6-Dichloro-p-benzoquinone, 2,6-Dichlorobenzoquinone[1][7]
InChI Key JCARTGJGWCGSSU-UHFFFAOYSA-N[5]
SMILES String ClC1=CC(=O)C=C(Cl)C1=O[5]
Physical Characteristics
PropertyValueReference(s)
Appearance Yellow to dark yellow crystalline powder or needles.[1][2][5]
Melting Point 120-124 °C[1][2]
Boiling Point 241.5 °C at 760 mmHg[1]
Density 1.56 g/cm³[1]
Flash Point 98.5 °C[1]
Water Solubility Insoluble[1][2][6]
Other Solubilities Soluble in methanol (almost transparent).[1][2][6]
XLogP3 1.7[1][7]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of 2,6-DCBQ.

Spectroscopy TypeKey Data PointsReference(s)
¹H NMR Solvent: CDCl₃. Purity: 98%.[8]
Infrared (IR) Technique: KBr Wafer.[7][9]
Mass Spectrometry (GC-MS) Major m/z peaks: 176 (99.99), 178 (70.32), 88 (51.57), 120 (40.26), 113 (35.71).[7]

Reactivity and Biological Role

2,6-DCBQ is a reactive molecule characteristic of quinones and halogenated compounds. It is known to participate in redox reactions and has significant biological implications.

Role in Photosystem II Inhibition

In photosynthesis research, 2,6-DCBQ is widely used as a lipophilic artificial electron acceptor for Photosystem II (PSII).[4] Due to its hydrophobic nature, conferred by the two chlorine atoms, it has a high affinity for the Q_{B} binding site within the PSII complex.[4] It functions by accepting electrons directly from the primary quinone acceptor, Q_{A}, thereby intercepting the natural electron flow and allowing for the isolated study of PSII's water-splitting and oxygen-evolving activity.[4] However, concentrations above a certain threshold can strongly suppress O₂ evolution, an inhibitory effect that is likely caused by an excess of its oxidized form within the cell.[4]

PSII_Inhibition cluster_OEC Oxygen Evolving Complex (OEC) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA e⁻ midpoint QA->midpoint QB QB Site (Natural Acceptor) Plastoquinone Plastoquinone Pool QB->Plastoquinone DCBQ 2,6-DCBQ (Artificial Acceptor) midpoint->QB  Natural  Pathway midpoint->DCBQ  Interception H2O 2 H₂O O2 O₂ + 4 H⁺ H2O->O2 4 e⁻

Caption: Electron flow interception by 2,6-DCBQ in Photosystem II.

Role as a Disinfection By-product

Halobenzoquinones, including 2,6-DCBQ, are formed during water disinfection processes.[2][3] They are capable of generating reactive oxygen species (ROS), which can lead to oxidative damage to critical biomolecules like DNA and proteins in cells, contributing to their toxicity and carcinogenicity.[2][3]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections describe protocols for the synthesis, purification, and characterization of 2,6-DCBQ.

Synthesis of this compound

This protocol is adapted from a general procedure for preparing chlorinated p-benzoquinones via the oxidation of a trichlorophenol precursor.[10]

Materials:

  • 2,4,6-trichlorophenol

  • Methanol

  • 5% Dilute Nitric Acid

  • Oxygen Gas

  • 1000 mL and 2000 mL four-neck reaction flasks

  • Stirring apparatus

  • Gas inlet tube

Procedure:

  • In a 1000 mL four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol. Stir until a homogenous solution is formed.

  • To a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin adding the dissolved 2,4,6-trichlorophenol solution from the first flask into the second flask containing the nitric acid.

  • Introduce oxygen gas into the reaction mixture at a pressure of 2 atm.

  • Maintain the reaction temperature at 20 °C while stirring vigorously.

  • Allow the reaction to proceed for 2 hours.

  • After the reaction is complete, collect the solid product by filtration.

  • The resulting solid is this compound. A typical yield is around 93.3%.[10]

Synthesis_Workflow start Start Materials: 2,4,6-Trichlorophenol Methanol dissolve Dissolve Precursor in Methanol start->dissolve react Reaction Step dissolve->react prepare_reactor Prepare Reactor: 5% Nitric Acid prepare_reactor->react conditions Conditions: - Add Precursor Solution - O₂ at 2 atm - Stir at 20°C for 2h react->conditions filtration Filtration react->filtration purification Purification (See Protocol 5.2) filtration->purification product Final Product: Pure 2,6-DCBQ purification->product

Caption: Workflow for the synthesis and purification of 2,6-DCBQ.

Purification Methods

Purification of the crude product is essential to achieve the desired purity for analytical or biological studies.

Method 1: Recrystallization

  • Dissolve the crude 2,6-DCBQ product in a minimum amount of hot petroleum ether (boiling range 60-70 °C).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold petroleum ether and dry them under a vacuum.

Method 2: Sublimation

  • Place the crude 2,6-DCBQ in a sublimation apparatus.

  • Heat the apparatus to 41 °C under a vacuum of 17.6 mmHg.[2]

  • The purified 2,6-DCBQ will sublime and deposit as crystals on the cold finger of the apparatus.

  • Carefully collect the purified crystals from the cold finger.

Characterization: Melting Point Determination

This protocol describes the standard method for determining the melting point range of the purified product to assess its purity.

Apparatus:

  • Calibrated melting point apparatus

  • Capillary tubes (sealed at one end)

  • Purified 2,6-DCBQ sample

Procedure:

  • Load a small amount of the dry, purified 2,6-DCBQ crystals into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the temperature approaches the expected melting point (~120 °C).

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted.

  • The recorded range (e.g., 122-124 °C) is the melting point. A narrow range indicates high purity.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

  • GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11] It may also be harmful if swallowed.[1]

  • Precautionary Statements:

    • Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[11][12]

    • Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

  • Personal Protective Equipment (PPE): Use of a dust mask (N95), safety glasses/goggles, and chemical-resistant gloves is mandatory.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[12] The compound is reported to be hygroscopic.[2]

Conclusion

This compound is a compound of dual character. It is an environmental contaminant of concern while also being a valuable tool for fundamental research in photosynthesis and electrochemistry. A thorough understanding of its chemical and physical properties, as detailed in this guide, is paramount for its safe handling and effective application in a laboratory setting. The provided data tables, visualizations, and experimental protocols offer a comprehensive resource for scientists and researchers working with this important quinone derivative.

References

Synthesis of 2,6-Dichloro-1,4-benzoquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a molecule of significant interest due to its biological activities, which include the induction of oxidative stress, inflammation, and apoptosis. These properties make it a subject of investigation for potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing experimental protocols and presenting quantitative data for comparison. Furthermore, it delves into the compound's impact on key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the context of drug development.

Introduction

This compound is a halogenated quinone that has been identified as a disinfection byproduct in drinking water.[1] Beyond its environmental relevance, its cytotoxic properties have garnered attention in the scientific community. Understanding its synthesis is crucial for researchers investigating its biological effects and potential as a pharmacological agent. This guide outlines the most effective and commonly employed synthetic methodologies for obtaining this compound.

Synthetic Methodologies

Several synthetic pathways have been developed for the preparation of this compound. The most prominent methods include the oxidation of chlorinated phenols and the chlorination of other aromatic precursors.

Oxidation of 2,4,6-Trichlorophenol

The oxidation of 2,4,6-trichlorophenol is a high-yield method for the synthesis of this compound.[2]

Experimental Protocol:

  • In a 1000 mL four-neck reaction flask, a solution of 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol is prepared.[2]

  • To a separate 2000 mL sealed four-neck reaction flask, 200 mL of 5% dilute nitric acid is added.[2]

  • The methanolic solution of 2,4,6-trichlorophenol is then introduced into the reaction flask containing the nitric acid.[2]

  • The reaction mixture is stirred while oxygen is passed through at a pressure of 2 atm.[2]

  • The temperature is maintained at 20°C, and the reaction is allowed to proceed for 2 hours.[2]

  • Upon completion, the product is isolated by filtration to yield 167 g of this compound.[2]

Quantitative Data:

Starting MaterialReagentsReaction TimeTemperatureYieldReference
2,4,6-TrichlorophenolMethanol, 5% Nitric Acid, Oxygen2 hours20°C93.3%[2]
Chlorination of Aromatic Compounds

This compound can also be formed through the chlorination of various aromatic compounds, including phenol, chlorinated phenols, and para-substituted phenolic compounds. The molar formation yields from these precursors are generally lower and more variable compared to the oxidation of 2,4,6-trichlorophenol.[3]

Quantitative Data for Chlorination of Various Precursors:

Precursor CompoundMolar Formation Yield (%)Reference
Various Aromatic Compounds0.0008 - 4.9[3]
Lignin Phenol Precursors0.01 - 14.37[4]

A specific method for the synthesis of 2,6-dichlorophenol, a potential precursor, involves the directional catalytic chlorination of phenol, achieving a yield of over 93%.[5]

Signaling Pathways and Biological Activity

This compound and related benzoquinones have been shown to modulate several key cellular signaling pathways implicated in cancer and other diseases.

Induction of Apoptosis

Benzoquinones are known to induce apoptosis, or programmed cell death, a critical process in cancer therapy. A structurally related compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been shown to induce apoptosis in adult T-cell leukemia cells.[6] This induction is mediated by the upregulation of p53 and p21 proteins, which are key regulators of cell cycle arrest and apoptosis, and the downregulation of the anti-apoptotic protein Bcl-2α.[6]

apoptosis_pathway DCBQ This compound p53 p53 DCBQ->p53 Upregulates Bcl2 Bcl-2α DCBQ->Bcl2 Downregulates p21 p21 p53->p21 Activates Apoptosis Apoptosis p21->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Apoptosis induction by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. 1,4-benzoquinone has been demonstrated to increase NF-κB activity through a process mediated by reactive oxygen species (ROS) and the p38-MAPK pathway.[7] This suggests a potential mechanism by which this compound could exert its pro-inflammatory effects.

nfkb_pathway DCBQ This compound ROS ROS DCBQ->ROS Induces p38_MAPK p38-MAPK ROS->p38_MAPK Activates NFkB NF-κB p38_MAPK->NFkB Activates

Caption: Activation of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Benzoquinones have been shown to activate the ERK/MAPK signaling pathway, also via the production of ROS.[8] This activation can lead to increased cell proliferation.

mapk_pathway DCBQ This compound ROS ROS DCBQ->ROS Induces MEK MEK ROS->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

Caption: Activation of the MAPK/ERK pathway by this compound.

Inhibition of Photosystem II

In the context of non-mammalian systems, this compound has been shown to have an inhibitory effect on the O2-evolving activity of Photosystem II in Chlamydomonas reinhardtii.[9][10]

Conclusion

The synthesis of this compound is well-established, with the oxidation of 2,4,6-trichlorophenol offering a particularly efficient route. The compound's ability to modulate key signaling pathways involved in cell fate, such as apoptosis, NF-κB, and MAPK pathways, underscores its potential as a tool for biological research and as a lead compound in drug development. Further investigation into the precise molecular mechanisms of its action is warranted to fully elucidate its therapeutic potential.

Experimental Workflows

synthesis_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Material (e.g., 2,4,6-Trichlorophenol) Reaction Reaction (e.g., Oxidation) Start->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone: Structure, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is a halogenated quinone of significant interest due to its prevalence as a disinfection byproduct in drinking water and its notable biological activity.[1] This document provides a comprehensive technical overview of 2,6-DCBQ, detailing its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and purification methods. Furthermore, it delves into the molecular mechanisms underlying its toxicity, focusing on key signaling pathways implicated in cellular responses to this compound. This guide is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of p-benzoquinone. Its core structure consists of a six-membered ring with two carbonyl groups in a para arrangement and two chlorine atoms at positions 2 and 6.

Molecular Structure:

2D structure of this compound

Table 1: Chemical Identifiers and Formula

IdentifierValue
IUPAC Name 2,6-dichlorocyclohexa-2,5-diene-1,4-dione
Molecular Formula C₆H₂Cl₂O₂
CAS Number 697-91-6
Canonical SMILES C1=C(C(=O)C(=CC1=O)Cl)Cl
InChI Key JCARTGJGWCGSSU-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 176.98 g/mol [2]
Appearance Yellow crystalline powder
Melting Point 122-124 °C
Boiling Point 251.81 °C (rough estimate)
Density 1.5138 g/cm³ (rough estimate)
Water Solubility Insoluble
Solubility in other solvents Slightly soluble in DMSO and Methanol. Soluble in petroleum ether.

Spectroscopic Data

The structural characterization of 2,6-DCBQ is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

TechniqueSolvent/MethodKey Features/Shifts
¹H NMR CDCl₃Chemical shift for the two equivalent protons on the ring.[3]
¹³C NMR CDCl₃Signals corresponding to the carbonyl carbons and the chlorinated and non-chlorinated vinyl carbons.
FT-IR KBr WaferCharacteristic peaks for C=O and C=C stretching vibrations.[4]
FT-Raman Solid StateComplementary vibrational modes to IR spectroscopy.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2,4,6-trichlorophenol.[5]

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Dissolve 2,4,6-trichlorophenol in Methanol C Combine solutions in a sealed reaction flask A->C B Prepare 5% dilute Nitric Acid B->C D Introduce Oxygen (2 atm) C->D E Stir at 20°C for 2 hours D->E F Filter the reaction mixture E->F G Obtain crude 2,6-DCBQ F->G H Recrystallization from Petroleum Ether G->H I Vacuum Sublimation G->I J Pure 2,6-DCBQ H->J I->J

Caption: Workflow for the synthesis and purification of 2,6-DCBQ.

Protocol:

  • In a 1000 mL closed four-neck reaction flask, add 600 g of methanol and 197.5 g of 2,4,6-trichlorophenol. Stir the mixture until the solid is completely dissolved.[5]

  • In a separate 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.[5]

  • Begin to add the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution.[5]

  • Introduce oxygen into the reaction flask at a pressure of 2 atm.[5]

  • Maintain the reaction temperature at 20 °C and stir vigorously for 2 hours.[5]

  • After the reaction is complete, collect the precipitated solid by filtration.[5]

  • The resulting solid is crude this compound. A yield of approximately 93.3% can be expected.[5]

Purification

3.2.1 Recrystallization

  • Prepare a saturated solution of the crude 2,6-DCBQ in a minimal amount of hot petroleum ether (boiling range 60-80 °C).[6][7]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity to remove any insoluble impurities and charcoal.[8]

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold petroleum ether.[6]

  • Dry the crystals under vacuum to remove any residual solvent.

3.2.2 Sublimation

  • Place the crude 2,6-DCBQ in a sublimation apparatus.

  • Apply a vacuum to the system.

  • Gently heat the apparatus. The 2,6-DCBQ will sublime and deposit as pure crystals on the cold finger of the apparatus.[9]

  • Carefully collect the purified crystals from the cold finger.

Analytical Methods

3.3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of purified 2,6-DCBQ in approximately 0.7 mL of deuterated chloroform (CDCl₃).[10] For ¹³C NMR, a higher concentration is preferable. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Parameters: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use standard acquisition parameters for a proton spectrum. The chemical shift should be referenced to the residual CHCl₃ signal at 7.26 ppm.[10]

  • ¹³C NMR Parameters: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shift should be referenced to the CDCl₃ triplet at 77.0 ppm.[10]

3.3.2 FT-IR and FT-Raman Spectroscopy

  • FT-IR (ATR): Place a small amount of the solid, dry 2,6-DCBQ sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • FT-Raman: Place the solid sample in a suitable holder for the FT-Raman spectrometer. Acquire the spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect the spectrum over an appropriate Raman shift range (e.g., 3500-100 cm⁻¹).[11]

Biological Activity and Signaling Pathways

This compound is known to be a toxic compound, and its biological effects are mediated through the perturbation of several key cellular signaling pathways. The primary mechanism of its toxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress.[12]

Signaling Pathways Affected by this compound

G cluster_stimulus Cellular Exposure cluster_response Cellular Response DCBQ 2,6-DCBQ ROS ROS Production DCBQ->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress MAPK MAPK Pathway Activation (ERK) ROS->MAPK Nrf2 Nrf2-ARE Pathway Activation ROS->Nrf2 Apoptosis Apoptosis ER_Stress->Apoptosis CellCycle Cell Cycle Progression (S-phase) MAPK->CellCycle Antioxidant Antioxidant Gene Expression (HO-1, NQO1) Nrf2->Antioxidant

Caption: Key signaling pathways modulated by 2,6-DCBQ.

Induction of Oxidative Stress and the Nrf2-ARE Pathway

Exposure of cells to 2,6-DCBQ leads to an increase in intracellular reactive oxygen species (ROS).[12] This oxidative stress triggers the activation of the Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative damage.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to electrophiles like 2,6-DCBQ, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[13][14] This includes genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13]

Activation of the MAPK/ERK Pathway

Benzoquinones have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch.[15] This activation is also mediated by the production of ROS. The phosphorylation of ERK1/2 proteins can lead to increased cell proliferation, as evidenced by a higher proportion of cells entering the S-phase of the cell cycle.[15]

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of ROS can disrupt protein folding within the endoplasmic reticulum, leading to ER stress.[1][16] Prolonged or severe ER stress can activate apoptotic pathways. This can occur through the unfolded protein response (UPR), which involves sensors like IRE1α, PERK, and ATF6.[16][17] Activation of these pathways can lead to the upregulation of pro-apoptotic factors such as CHOP.[17] Furthermore, 2,6-DCBQ has been shown to induce apoptosis, as indicated by the increased expression of Caspase-3 and Caspase-9.[18] This can also involve the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the release of cytochrome c.[16][19]

Conclusion

This compound is a molecule of considerable scientific interest due to its environmental presence and potent biological effects. This guide has provided a detailed overview of its chemical and physical properties, along with robust protocols for its synthesis, purification, and analysis. Understanding the signaling pathways it perturbs, including the induction of oxidative stress, activation of Nrf2 and MAPK pathways, and initiation of ER stress and apoptosis, is crucial for assessing its toxicological risk and for exploring its potential applications in the context of drug development, particularly in areas where the modulation of these pathways is of therapeutic interest. The information presented herein serves as a foundational resource for further research into this important compound.

References

An In-Depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone: Properties, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is a halogenated aromatic compound of significant interest due to its prevalence as a disinfection byproduct in drinking water and its versatile reactivity in chemical synthesis. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,6-DCBQ. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on its molecular characteristics, spectral information, chemical reactivity, and its impact on biological systems. The guide includes detailed tables of quantitative data, summaries of experimental protocols, and visualizations of its biological signaling pathways.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a benzoquinone ring substituted with two chlorine atoms at positions 2 and 6. This substitution pattern significantly influences its electronic properties and reactivity.

Molecular and Physical Data

A summary of the key molecular and physical properties of 2,6-DCBQ is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₂Cl₂O₂
Molecular Weight 176.98 g/mol
Appearance Yellow crystalline powder[1]
Melting Point 122-124 °C
Boiling Point Decomposes
Solubility Insoluble in water; Soluble in methanol (almost transparent).[2]
CAS Number 697-91-6
Synonyms 2,6-Dichloro-p-benzoquinone, DCBQ[3]
Spectral Data

The spectroscopic signature of 2,6-DCBQ is crucial for its identification and characterization. While detailed spectral data is often found in specialized databases, a summary of available spectroscopic information is provided below.

SpectroscopyKey FeaturesReference(s)
¹H NMR The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows a single peak for the two equivalent vinyl protons. The exact chemical shift is dependent on the solvent used.[4]
¹³C NMR The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the chlorine-substituted carbons, and the vinyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.[5][6][7]
Infrared (IR) The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the quinone carbonyl groups. Other significant peaks include those for C=C stretching of the ring and C-Cl stretching. The spectrum can be obtained using techniques like KBr wafer or ATR.[3][8][9]
UV-Vis The UV-Vis absorption spectrum of 2,6-DCBQ in various solvents exhibits characteristic absorption maxima (λmax) in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system. In acetonitrile, a λmax of 239.75 nm has been reported for the parent 1,4-benzoquinone.[3][10]

Chemical Reactivity and Synthesis

The reactivity of 2,6-DCBQ is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles and its participation in cycloaddition reactions.

Synthesis and Purification

A common method for the synthesis of this compound involves the oxidation of 2,4,6-trichlorophenol.

Experimental Protocol: Synthesis from 2,4,6-Trichlorophenol

  • Reaction: 2,4,6-trichlorophenol is dissolved in methanol. To this solution, 5% dilute nitric acid is added. The reaction mixture is stirred at 20°C while oxygen is passed through it for 2 hours in a sealed flask.

  • Work-up: The product, chlorinated-p-benzoquinone, precipitates out of the solution and is collected by filtration.

  • Yield: This method has been reported to yield approximately 93.3% of the desired product.

Purification:

  • Recrystallization: 2,6-DCBQ can be purified by recrystallization from petroleum ether (boiling range 60-70°C).

  • Sublimation: Further purification can be achieved by sublimation.[11]

Chemical Reactions

2,6-DCBQ participates in a variety of chemical reactions, making it a useful intermediate in organic synthesis.

  • Redox Reactions: Due to its electron-deficient quinone ring, 2,6-DCBQ is a good electron acceptor and can be readily reduced to the corresponding hydroquinone. This property is exploited in its use as an artificial electron acceptor in studies of photosystem II in photosynthesis.[12][13]

  • Michael Addition: The electron-withdrawing nature of the carbonyl groups activates the double bonds for conjugate addition (Michael addition) by nucleophiles. Soft nucleophiles such as thiols and amines can add to the quinone ring.[14][15][16][17]

  • Diels-Alder Reaction: As a dienophile, 2,6-DCBQ can react with conjugated dienes in [4+2] cycloaddition reactions to form bicyclic adducts. The regioselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile.[18][19][20][21]

Stability and Degradation

2,6-DCBQ is known to degrade in aqueous environments, particularly under the influence of UV light and in the presence of oxidizing agents. Studies have shown that advanced oxidation processes (AOPs) involving UV, hydrogen peroxide, and ozone are effective in its degradation.[22][23][24] The degradation pathway can involve hydroxylation and dechlorination.[22][23] It has been noted that 2,6-DCBQ can act as an intermediate in the chlorination of lignin phenol precursors and subsequently decompose.[25]

Biological Significance and Toxicology

The primary interest in 2,6-DCBQ from a biological and toxicological perspective stems from its presence as a disinfection byproduct in chlorinated drinking water.[1] It is considered a compound of potential public health concern due to its demonstrated toxicity.

Mechanism of Toxicity

The toxicity of 2,6-DCBQ is believed to be mediated primarily through the induction of oxidative stress.[26][27] Exposure to 2,6-DCBQ has been shown to increase the levels of reactive oxygen species (ROS) in cells.[26] This overproduction of ROS can lead to cellular damage, including lipid peroxidation, and can overwhelm the cell's antioxidant defense systems.[27]

Cellular Signaling Pathways

2,6-DCBQ has been shown to modulate several key cellular signaling pathways, leading to adverse biological effects such as inflammation and apoptosis.

  • Oxidative Stress and Nrf2 Pathway: 2,6-DCBQ-induced oxidative stress can impact the Nrf2-keap1 pathway, a critical regulator of the cellular antioxidant response.[27]

  • Inflammation and NF-κB Pathway: Studies have indicated that 2,6-DCBQ can trigger an inflammatory response. This is, in part, mediated through the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[28][29][30][31][32][]

  • Apoptosis: Exposure to 2,6-DCBQ has been linked to the induction of apoptosis, or programmed cell death. This can occur through the mitochondrial apoptosis pathway, which is initiated by cellular stress, including that caused by ROS.[26][28]

  • PI3K/AKT/mTOR Pathway: The pro-survival PI3K/AKT/mTOR signaling pathway has been shown to be inhibited by 2,6-DCBQ, further contributing to its pro-apoptotic effects.[26]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental and biological pathways related to this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,4,6-Trichlorophenol in Methanol reagents 5% Nitric Acid, O₂ 20°C, 2h start->reagents filtration Filtration reagents->filtration product Crude 2,6-DCBQ filtration->product recrystallization Recrystallization (Petroleum Ether) product->recrystallization sublimation Sublimation recrystallization->sublimation final_product Pure 2,6-DCBQ sublimation->final_product

Synthesis and Purification Workflow for 2,6-DCBQ.

signaling_pathway cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis DCBQ This compound ROS ↑ Reactive Oxygen Species (ROS) DCBQ->ROS Nrf2 Nrf2-keap1 Pathway (Antioxidant Response) ROS->Nrf2 dysregulation NFkB ↑ NF-κB Activation ROS->NFkB PI3K_AKT ↓ PI3K/AKT/mTOR Pathway (Pro-survival) ROS->PI3K_AKT Mitochondrial_Pathway ↑ Mitochondrial Apoptosis Pathway ROS->Mitochondrial_Pathway Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Apoptosis Apoptosis PI3K_AKT->Apoptosis Mitochondrial_Pathway->Apoptosis

Cellular Signaling Pathways Modulated by 2,6-DCBQ.

Conclusion

This compound is a molecule with a dual identity. On one hand, it is a toxic environmental contaminant whose presence in drinking water necessitates monitoring and remediation strategies. Its mechanisms of toxicity, primarily through the induction of oxidative stress and interference with key cellular signaling pathways, are of significant concern for public health. On the other hand, its defined chemical reactivity makes it a useful building block in organic synthesis. For researchers and professionals in drug development, understanding the multifaceted nature of 2,6-DCBQ is crucial. Its ability to modulate pathways like NF-κB and apoptosis, while toxic in one context, could offer insights into the design of novel therapeutic agents if its structure-activity relationships are further elucidated and controlled. This guide has provided a foundational overview to aid in these ongoing and future research endeavors.

References

An In-depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a compound of significant interest to researchers in environmental science, toxicology, and drug development. This document details its physicochemical properties, synthesis, experimental applications, and toxicological profile, with a focus on its molecular mechanisms of action.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is a member of the 1,4-benzoquinone class, where the hydrogens at positions 2 and 6 are substituted by chlorine.[1][2][3][4] This substitution pattern confers specific chemical reactivity and biological activity.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 176.98 g/mol [1][5][6]
Molecular Formula C₆H₂Cl₂O₂[1][5][7]
CAS Number 697-91-6[5][8][6][7]
Melting Point 120-124 °C[1][4][6]
Boiling Point 241.5 - 251.81 °C (at 760 mmHg)[1][6]
Density 1.56 g/cm³[1]
Solubility Insoluble in water, soluble in methanol.[1][4][6]
Appearance Yellow crystalline powder[1]

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 2,4,6-trichlorophenol.[7]

Experimental Protocol: Synthesis from 2,4,6-trichlorophenol [7]

  • Dissolution : Dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol in a 1000 mL four-neck reaction flask with stirring.

  • Acidification : Add 200 mL of 5% dilute nitric acid to a separate 2000 mL sealed four-neck reaction flask.

  • Reaction Initiation : Introduce the dissolved 2,4,6-trichlorophenol solution into the flask containing nitric acid.

  • Oxygenation : Pass oxygen at 2 atm through the reaction mixture.

  • Temperature Control : Maintain the reaction temperature at 20 °C with continuous stirring.

  • Reaction Time : Allow the reaction to proceed for 2 hours.

  • Isolation : After the reaction is complete, the product, chlorinated-p-benzoquinone, is isolated by filtration. This process yields approximately 167 g, corresponding to a 93.3% yield.

G cluster_synthesis Synthesis Workflow TCP 2,4,6-Trichlorophenol in Methanol ReactionVessel Sealed Reaction Vessel (20°C, 2 atm O₂) TCP->ReactionVessel NitricAcid 5% Nitric Acid NitricAcid->ReactionVessel Filtration Filtration ReactionVessel->Filtration 2 hours DCBQ_Product This compound Filtration->DCBQ_Product Yield: 93.3%

References

Solubility of 2,6-Dichloro-1,4-benzoquinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-1,4-benzoquinone in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on summarizing the existing qualitative information and presenting a generalized, robust experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where the handling and formulation of this compound are critical.

Introduction to this compound

This compound is a yellow crystalline solid with the chemical formula C₆H₂Cl₂O₂. It belongs to the class of quinones, which are widely studied for their biological activities and applications in organic synthesis. Understanding its solubility is a critical first step in a multitude of research and development applications, including reaction chemistry, formulation development, and toxicological studies.

Qualitative Solubility Profile

Based on available chemical literature and supplier specifications, the solubility of this compound can be qualitatively summarized. It is consistently reported as being insoluble in water.[1][2][3][4][5] In organic solvents, its solubility varies, with some degree of solubility observed in polar aprotic and nonpolar solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation
WaterInsoluble[1][2][3][4][5]
MethanolSlightly soluble / "Almost transparency"[1][2][3][4][5]
Dimethyl Sulfoxide (DMSO)Slightly soluble[3]
AcetonitrileSoluble (implied by its use in electrochemical studies)[3]
Petroleum EtherSoluble (implied by its use as a recrystallization solvent)[3]

It is important to note that terms like "slightly soluble" are not standardized and can vary between sources. For precise applications, experimental determination of quantitative solubility is essential.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. The shake-flask method followed by quantitative analysis is a widely accepted and reliable approach.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: High-purity organic solvents of interest (e.g., methanol, acetonitrile, DMSO, petroleum ether)

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatically controlled shaker or incubator

    • Vials with solvent-resistant caps (e.g., glass with PTFE-lined septa)

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC-UV Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column, isocratic mobile phase of acetonitrile and water, UV detection at an appropriate wavelength).

    • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/L, mol/L).

    • Repeat the experiment at least in triplicate to ensure the precision and accuracy of the results.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the decision-making process based on the outcome.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_vial Add excess solute to vial add_solvent Add known volume of solvent prep_vial->add_solvent equilibrate Equilibrate at constant temperature with shaking add_solvent->equilibrate settle Settle excess solid equilibrate->settle filter_sample Filter supernatant settle->filter_sample calculate Calculate solubility from calibration curve and dilution factor dilute Dilute sample filter_sample->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

solubility_decision_pathway cluster_yes Data Available cluster_no Data Not Available start Start: Need solubility data for this compound check_literature Is quantitative data available in the literature? start->check_literature use_data Use existing data. Tabulate and cite. check_literature->use_data Yes perform_experiment Perform experimental solubility determination. check_literature->perform_experiment No validate_data Consider validation for critical applications. use_data->validate_data end End: Obtain reliable solubility data validate_data->end protocol Follow established protocol (e.g., shake-flask method). perform_experiment->protocol analyze Quantify using a validated analytical method. protocol->analyze analyze->end

References

Spectroscopic Profile of 2,6-Dichloro-1,4-benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-1,4-benzoquinone, a compound of interest in environmental science and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its chemical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by a single signal corresponding to the two equivalent vinyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2Singlet2HH-3, H-5

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, three distinct signals are expected for this compound.

Chemical Shift (δ) ppmAssignment
~178C=O (C-1, C-4)
~145C-Cl (C-2, C-6)
~138C-H (C-3, C-5)

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer, such as a Varian A-60 or a modern Bruker Avance series instrument, is used.[1]

  • ¹H NMR:

    • Frequency: Typically 300 MHz or higher.

    • Pulse Program: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR:

    • Frequency: Typically 75 MHz or higher.

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl and alkene functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1680-1660StrongC=O stretching (conjugated ketone)
~1600-1580MediumC=C stretching (aromatic/vinylic)
~850-800StrongC-H out-of-plane bending
~750-700StrongC-Cl stretching
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is ground to a very fine, homogeneous powder to minimize light scattering.

  • The powdered mixture is placed into a pellet press die.

  • A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Technique: The KBr pellet is placed in the sample holder of the spectrometer.[1] An alternative is the Attenuated Total Reflectance (ATR) technique using a neat sample.[1]

  • Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound in a suitable solvent exhibits absorption maxima corresponding to π → π* and n → π* electronic transitions.

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventAssignment
~270-280HighEthanol/Methanolπ → π
~346LowerWatern → π

Note: A study on the photochemical decomposition of this compound noted a decrease in absorbance at 346 nm.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • The stock solution is then serially diluted to prepare a solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are used.

  • Baseline Correction: The spectrophotometer is first zeroed with a blank cuvette containing only the solvent.

  • Spectral Range: The spectrum is typically recorded from 200 nm to 800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure this compound Dissolve Dissolve in CDCl3 Sample->Dissolve Grind Grind with KBr Sample->Grind Dilute Dilute in UV-grade Solvent Sample->Dilute NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR Pellet Press into Pellet Grind->Pellet IR FT-IR Spectroscopy Pellet->IR UV_Vis UV-Vis Spectroscopy Dilute->UV_Vis NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data UV_Vis_Data λmax Molar Absorptivity UV_Vis->UV_Vis_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Redox Potential of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a significant compound in various research and development fields, including its role as a disinfection byproduct and an electron acceptor in biological and chemical systems. This document outlines the electrochemical behavior of DCBQ, presents available quantitative data, details the experimental methodologies for its characterization, and provides visualizations of the underlying processes.

Core Concepts: Redox Behavior of Quinones

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their ability to undergo reversible reduction-oxidation (redox) reactions is central to their function in a wide range of biological and chemical processes. The redox activity of quinones like this compound typically involves two sequential one-electron reductions. The first reduction forms a semiquinone radical anion, and the second yields a hydroquinone dianion. The potential at which these electron transfers occur is a critical determinant of the molecule's reactivity and biological activity.

The electrochemical properties of quinones are highly sensitive to their molecular structure, particularly the nature of substituents on the benzoquinone ring. Electron-withdrawing groups, such as the chlorine atoms in DCBQ, increase the redox potential, making the quinone a stronger oxidizing agent.

Quantitative Data: Redox Potential of Halogenated Benzoquinones

Quinone DerivativeFirst Half-Wave Potential (E1/2) vs. SCEKey Observations
1,4-Benzoquinone-0.51 VThe parent compound, serving as a baseline.
2-Chloro-1,4-benzoquinone-0.34 VA single chlorine substituent significantly increases the redox potential.
2,3-Dichloro-1,4-benzoquinone-0.18 VThe addition of a second chlorine atom further increases the potential.
This compound ~ -0.17 V The estimated potential is similar to the 2,5- and 2,3-dichloro isomers, reflecting the strong electron-withdrawing effect of the two chlorine atoms.
2,5-Dichloro-1,4-benzoquinone-0.17 VIsomeric to the 2,6- and 2,3-dichloro derivatives with a comparable redox potential.
2,3,5-Trichloro-1,4-benzoquinone-0.04 VThe presence of a third chlorine atom continues the trend of increasing redox potential.
2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil)+0.01 VThe fully chlorinated derivative is a strong oxidant with the highest redox potential in this series.

Note: The value for this compound is an estimate based on the trend observed in the series of chlorinated benzoquinones. All potentials are versus a Saturated Calomel Electrode (SCE) in acetonitrile.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of quinones.[1] The following is a detailed methodology for a typical CV experiment.

1. Materials and Equipment:

  • Potentiostat: A standard three-electrode potentiostat.

  • Electrochemical Cell: A glass cell with ports for the electrodes and for purging with an inert gas.

  • Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (Auxiliary Electrode): A platinum wire or foil.

  • Solvent: HPLC-grade aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

  • Analyte: this compound (high purity).

  • Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

2. Experimental Procedure:

  • Electrode Preparation:

    • Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the polished electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Clean the counter and reference electrodes according to the manufacturer's instructions.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen aprotic solvent.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same solvent.

    • Transfer a known volume of the supporting electrolyte solution to the electrochemical cell.

    • Deoxygenate the solution by bubbling with the inert gas for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurement.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode system in the electrochemical cell, ensuring the reference electrode tip is close to the working electrode.

    • Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent oxygen ingress.

    • Record a background voltammogram of the supporting electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Add a small volume of the this compound stock solution to the cell to achieve the desired final concentration (typically 1-2 mM).

    • Set the parameters on the potentiostat:

      • Initial and Final Potentials: Define a potential range that brackets the expected redox events. For DCBQ, a scan from approximately +0.2 V to -1.0 V vs. SCE would be appropriate.

      • Scan Rate: A typical starting scan rate is 100 mV/s.

    • Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

    • Perform scans at different scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.

3. Data Analysis:

  • From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) for each redox couple.

  • The half-wave potential (E1/2), which is a good approximation of the standard redox potential for a reversible system, is calculated as the midpoint of the peak potentials: E1/2 = (Epa + Epc) / 2.

  • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • If a ferrocene/ferrocenium (Fc/Fc+) couple is used as an internal standard, the potentials can be reported relative to this standard, which allows for better comparison between different studies.

Signaling Pathways and Logical Relationships

The redox activity of this compound is central to its biological effects, which can include the generation of reactive oxygen species (ROS) and interaction with cellular redox systems. The following diagrams illustrate the fundamental redox cycling process and the experimental workflow for its characterization.

Redox_Cycling DCBQ This compound (DCBQ) Semiquinone Semiquinone Radical Anion (DCBQ•⁻) DCBQ->Semiquinone + e⁻ (First Reduction) Semiquinone->DCBQ - e⁻ (First Oxidation) Hydroquinone Hydroquinone Dianion (DCBQ²⁻) Semiquinone->Hydroquinone + e⁻ (Second Reduction) Hydroquinone->Semiquinone - e⁻ (Second Oxidation)

Redox states of this compound.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Electrolyte Solution B Prepare Analyte Solution (DCBQ) C Polish and Clean Electrodes D Assemble Electrochemical Cell C->D E Deoxygenate Solution D->E F Run Cyclic Voltammetry E->F G Record Voltammogram F->G H Determine Peak Potentials (Epa, Epc) G->H I Calculate Half-Wave Potential (E1/2) H->I

Experimental workflow for Cyclic Voltammetry.

References

An In-depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone: Discovery, Properties, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is a halogenated quinone of significant interest to researchers in environmental science, toxicology, and drug development. Initially identified as a disinfection byproduct in chlorinated drinking water, its toxicological properties, including the induction of oxidative stress, inflammation, and apoptosis, have prompted extensive investigation into its mechanisms of action.[1][2] This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and the key signaling pathways affected by 2,6-DCBQ.

Discovery and History

While the precise first synthesis of this compound is not readily apparent in a singular discovery paper within modern chemical databases, the study of chlorinated quinones dates back to the 19th century with the pioneering work of chemists like A. W. Hofmann and F. Wöhler on quinone reactions.[3] The development of various chlorination techniques for phenols and benzoquinones throughout the late 19th and early 20th centuries likely led to the synthesis of numerous chlorinated derivatives, including 2,6-DCBQ.

In contemporary research, 2,6-DCBQ has gained prominence primarily as a toxic disinfection byproduct formed during the chlorination of water containing natural organic matter.[4] Its presence in drinking water and its potential health risks have made it a subject of extensive toxicological and environmental research.

Physicochemical Properties

This compound is a yellow crystalline solid with the chemical formula C₆H₂Cl₂O₂.[5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 176.98 g/mol [5]
Appearance Yellow crystalline powder[5]
Melting Point 122-124 °C[6]
Solubility Insoluble in water; soluble in methanol, DMSO[6]
CAS Number 697-91-6[5]
InChI Key JCARTGJGWCGSSU-UHFFFAOYSA-N[5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of 2,4,6-trichlorophenol.

Experimental Procedure:

  • In a 1000 mL four-necked reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

  • In a separate 2000 mL sealed four-necked reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin to add the solution of 2,4,6-trichlorophenol to the nitric acid solution while stirring.

  • Introduce oxygen gas at a pressure of 2 atm.

  • Maintain the reaction temperature at 20 °C and continue stirring for 2 hours.

  • After the reaction is complete, the product, chlorinated-p-benzoquinone, will precipitate.

  • Collect the solid product by filtration. This method typically yields approximately 167 g (93.3%) of this compound.

Biological Activity and Signaling Pathways

This compound is known to exert significant biological effects, primarily through the induction of cellular stress and damage. The following sections detail the key signaling pathways affected by this compound.

Induction of Oxidative Stress and the NF-κB Pathway

Exposure to 2,6-DCBQ leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.[7] This state of oxidative stress is a key trigger for the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2][8] The proposed mechanism is illustrated in the diagram below.

G Oxidative Stress-Induced NF-κB Activation by 2,6-DCBQ cluster_nucleus DCBQ This compound ROS Reactive Oxygen Species (ROS) DCBQ->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-1β, iNOS) Nucleus->Inflammatory_Genes Promotes Transcription

Caption: Oxidative Stress and NF-κB Signaling Pathway.

Inhibition of the PI3K/AKT/mTOR Pro-Survival Pathway

In addition to activating inflammatory pathways, 2,6-DCBQ-induced oxidative stress has been shown to inhibit the prosurvival PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition contributes to the cytotoxic effects of 2,6-DCBQ.

G Inhibition of PI3K/AKT/mTOR Pathway by 2,6-DCBQ DCBQ This compound ROS Reactive Oxygen Species (ROS) DCBQ->ROS Induces PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: PI3K/AKT/mTOR Pro-Survival Pathway Inhibition.

Induction of Apoptosis via the Intrinsic Pathway

A significant consequence of 2,6-DCBQ exposure is the induction of apoptosis, or programmed cell death. This process is primarily mediated through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress. Key players in this pathway include the p53 tumor suppressor protein, the pro-apoptotic Bax protein, the anti-apoptotic Bcl-2 protein, and a cascade of caspases.[1]

G 2,6-DCBQ-Induced Intrinsic Apoptosis Pathway DCBQ This compound Cellular_Stress Cellular Stress (e.g., DNA damage) DCBQ->Cellular_Stress Induces p53 p53 Cellular_Stress->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Mitochondrial Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Signaling Pathway.

Summary of Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

Table 2: Synthesis of this compound

Starting MaterialReagentsTemperatureDurationYield
2,4,6-TrichlorophenolMethanol, 5% Nitric Acid, Oxygen (2 atm)20 °C2 hours93.3%

Conclusion

This compound is a compound of considerable scientific interest due to its prevalence as a disinfection byproduct and its potent biological activities. Understanding its historical context, methods of synthesis, and its impact on cellular signaling pathways is crucial for assessing its environmental and health risks, as well as for exploring its potential applications in biomedical research. The induction of oxidative stress, inflammation, and apoptosis through the modulation of the NF-κB, PI3K/AKT/mTOR, and intrinsic apoptosis pathways highlights the multifaceted nature of its cellular toxicity. Further research into the detailed molecular interactions of 2,6-DCBQ will continue to be a vital area of investigation for toxicologists and drug development professionals.

References

Toxicological Profile of 2,6-Dichloro-1,4-benzoquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is an emerging disinfection byproduct found in drinking water, raising significant public health concerns due to its potential toxicity. This technical guide provides a comprehensive overview of the current toxicological data on 2,6-DCBQ, with a focus on its acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and mechanisms of action. The primary mechanism of 2,6-DCBQ toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to a cascade of cellular damage, including DNA damage, apoptosis, and disruption of key signaling pathways. While in vivo mammalian data is limited, studies on aquatic organisms and various cell lines indicate that 2,6-DCBQ is a potent toxicant. This guide is intended to serve as a resource for researchers and professionals involved in the assessment and management of risks associated with this compound.

Chemical and Physical Properties

2,6-DCBQ is a member of the 1,4-benzoquinone class of compounds, with two chlorine atoms substituted at the 2 and 6 positions.[1] It is a yellow crystalline powder that is insoluble in water.[2]

PropertyValueReference
CAS Number 697-91-6[1]
Molecular Formula C₆H₂Cl₂O₂[1]
Molecular Weight 176.98 g/mol [1]
Appearance Yellow powder[1]
Water Solubility Insoluble[2]

Toxicological Data

Acute Toxicity

Quantitative data on the acute toxicity of 2,6-DCBQ in mammalian species is limited. However, it is classified as "Harmful if swallowed" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is also known to be a skin and strong eye irritant and toxic by ingestion.[1]

Aquatic Toxicity

Studies on aquatic organisms have demonstrated the significant toxicity of 2,6-DCBQ.

Test OrganismEndpointConcentration/DoseObserved EffectsReference
Microcystis aeruginosa (cyanobacterium)Growth Inhibition0.1 mg/LInhibition of growth, reduction of photosynthetic pigment and protein content, increased ROS, damage to the antioxidant defense system.[3]
Caenorhabditis elegans (nematode)Lethality (LC50)Not specified, but toxicity order was DCBQ > MBA > DBA > DCA > TCA > NDMAIncreased lethality and inhibited respiration.[4]
Caenorhabditis elegans (nematode)DNA DamageNot specifiedInduced DNA damage.[4]
Cytotoxicity

2,6-DCBQ has been shown to be cytotoxic to a variety of cell lines. The primary mechanism of cytotoxicity is believed to be the induction of oxidative stress.

Cell LineAssayIC50Reference
Chinese Hamster Ovary (CHO-K1)Not specified21.73 μM[5]
Human Bladder Carcinoma (T24)Not specifiedNot specifiedCapable of producing ROS and causing oxidative damage to proteins and DNA.
Human Epidermal Keratinocyte (HaCaT)Not specifiedNot specifiedInduced energy production perturbations, oxidative stress, and membrane damage.
Genotoxicity and Mutagenicity
AssayTest SystemResultsReference
Comet AssayCaenorhabditis elegansPositive for DNA damage[4]
Carcinogenicity

2,6-DCBQ is frequently referred to as a carcinogenic agent in the literature.[1][2] However, specific long-term carcinogenicity bioassays in rodents or official classifications by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) were not found in the reviewed literature.

Reproductive and Developmental Toxicity

Studies in zebrafish have indicated that 2,6-DCBQ has the potential to cause reproductive and developmental toxicity, with female-specific effects being prominent.

Test OrganismExposureObserved EffectsReference
Zebrafish (Danio rerio)20 and 100 μg/L from 15 to 180 days post-fertilizationDelayed puberty onset, retarded ovarian growth, and breakdown of the zona radiata in females, leading to subfertility. No adverse impacts were noted in male testes.[6]
Zebrafish (Danio rerio)30 - 60 μg/LTransition from cell-cycle arrest to cell apoptosis.[6]
Zebrafish (Danio rerio)Not specifiedPotential for neurodevelopmental toxicity.[6]

Mechanism of Action

The primary mechanism of 2,6-DCBQ toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can then trigger a variety of downstream cellular events, including:

  • DNA Damage: ROS can directly damage DNA, leading to strand breaks and other lesions.

  • Apoptosis: Oxidative stress can activate programmed cell death pathways, such as the p53 signaling pathway.

  • Disruption of Signaling Pathways: 2,6-DCBQ has been shown to affect several signaling pathways, including the Nrf2-Keap1 pathway, which is involved in the cellular antioxidant response.

Signaling Pathways

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, such as that induced by 2,6-DCBQ, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of antioxidant and detoxification genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCBQ 2,6-DCBQ ROS ROS DCBQ->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination (Normal) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation (Stress) Proteasome Proteasome Nrf2_ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Binds to cluster_nucleus cluster_nucleus Nrf2_free->cluster_nucleus Translocation Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Nrf2-Keap1 signaling pathway activation by 2,6-DCBQ.

Oxidative stress and DNA damage induced by 2,6-DCBQ can lead to the activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

p53_Apoptosis_Pathway DCBQ 2,6-DCBQ ROS ROS DCBQ->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

p53-mediated apoptosis induced by 2,6-DCBQ.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with varying concentrations of 2,6-DCBQ cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Read absorbance at ~570 nm solubilization->read_absorbance end End read_absorbance->end

Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of 2,6-DCBQ for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Genotoxicity Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues from exposed organisms).

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.

Mutagenicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of 2,6-DCBQ.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a toxic compound with the potential to cause a range of adverse health effects, primarily mediated through oxidative stress. While studies in aquatic organisms and in vitro models have provided valuable insights into its toxicity and mechanisms of action, there is a critical need for more comprehensive in vivo mammalian studies. Future research should focus on:

  • Determining the acute toxicity (LD50/LC50) of 2,6-DCBQ in mammalian species through oral, dermal, and inhalation routes.

  • Conducting long-term carcinogenicity bioassays to confirm or refute its classification as a carcinogenic agent.

  • Performing two-generation reproductive toxicity studies in mammals to fully characterize its effects on fertility and reproduction.

  • Further elucidating the specific molecular targets and signaling pathways involved in its toxicity.

A more complete toxicological profile will be essential for accurate risk assessment and the development of appropriate regulatory guidelines for this emerging contaminant.

References

An In-depth Technical Guide on the Environmental Fate of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (DCBQ) is an emerging environmental contaminant of significant concern. It is primarily formed as a disinfection byproduct (DBP) during water treatment processes such as chlorination.[1][2][3] Due to its potential toxicity and carcinogenicity, understanding its environmental fate is crucial for assessing its risk to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, degradation pathways, and key physicochemical properties of DCBQ.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and transport in the environment. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₂Cl₂O₂[4]
Molecular Weight176.98 g/mol [4]
Melting Point122-124 °C[5]
Water SolubilityInsoluble[6]
AppearanceYellow crystalline powder[7]

Abiotic Degradation

The primary abiotic degradation pathways for DCBQ in the environment are hydrolysis and photodegradation, particularly through advanced oxidation processes (AOPs).

Hydrolysis

The hydrolysis of DCBQ is a significant degradation pathway in aqueous environments. The rate of hydrolysis is highly dependent on pH, with faster degradation observed under alkaline conditions.[6][8] The reaction follows first-order kinetics with respect to both hydroxide ion concentration and DCBQ concentration.[8]

Key Hydrolysis Data:

ParameterConditionValueReference
Rate Law-First order in [OH⁻] and [DCBQ][8][9]
Half-life (t½)pH 7, 4°C, 0.1 M phosphate buffer~6.5 hours[8]
Second-order rate constant (k_OH)22°C5.6 (±1.5) x 10⁸ M⁻¹s⁻¹[8]

The primary hydrolysis product of DCBQ is 2,6-dichloro-3-hydroxy-1,4-benzoquinone (DCBQ-OH).[9]

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, particularly those involving UV irradiation in combination with hydrogen peroxide (H₂O₂) and ozone (O₃), have been shown to be effective in degrading DCBQ.[2][7][9][10] The combined UV/H₂O₂/O₃ process achieves a high removal rate.[7][9][10] The degradation mechanism involves the attack of hydroxyl radicals (•OH) on the DCBQ molecule, leading to dechlorination and ring cleavage.[10]

AOPs Degradation Data:

ProcessConditionsRemoval RateReference
UV/H₂O₂/O₃O₃ and H₂O₂ doses of 1 mg/L96.7%[9][10]
UV/H₂O₂/O₃UV dose: 180 mJ/cm², O₃: 0.51 mg/L, H₂O₂: 1.76 mg/L94.3%[7]
UV aloneUV dose: 180 mJ/cm²36.1%[7]
H₂O₂ alone2 mg/L32.0%[7]
O₃ alone2 mg/L57.9%[7]

Transformation Products in AOPs:

The degradation of DCBQ through AOPs leads to the formation of several intermediate products. The proposed degradation pathway involves the formation of hydroxylated and dechlorinated species.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample Acidification Acidification (pH 2.6-2.8) WaterSample->Acidification SPE Solid-Phase Extraction Acidification->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration UPLC UPLC Separation (C18 column) Concentration->UPLC MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS

References

2,6-Dichloro-1,4-benzoquinone: A Technical Guide on a Prevalent Disinfection Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is a prominent and highly toxic disinfection byproduct (DBP) frequently detected in drinking water. Formed during the chlorination process through the reaction of chlorine with natural organic matter, particularly from algal blooms, 2,6-DCBQ poses a significant concern to public health. Its carcinogenicity and toxicity, which are reported to be substantially higher than those of regulated DBPs like trihalomethanes, necessitate a thorough understanding of its formation, occurrence, and biological effects. This guide provides a comprehensive overview of 2,6-DCBQ, including its toxicological profile, the signaling pathways it perturbs, and detailed experimental protocols for its study.

Formation and Occurrence

2,6-DCBQ is primarily formed during the chlorination of drinking water.[1] The precursors for its formation are often naturally occurring aromatic compounds found in source water. Green algae, in particular, have been identified as significant contributors to 2,6-DCBQ formation.[1] Studies have shown that proteins within the intracellular organic matter of algae are potent precursors.[1] The formation of 2,6-DCBQ is influenced by pH, with maximum formation observed at pH 8.0.[1]

The occurrence of 2,6-DCBQ in treated drinking water is widespread.[2] Concentrations can vary, with reported levels ranging from nanograms to micrograms per liter. For instance, in one study, the concentration of 2,6-DCBQ in finished water from a treatment plant was 5.69 ng/L, while another plant utilizing pre-ozonation showed a lower concentration of 1.31 ng/L.[3] In swimming pools, concentrations can be even higher, with one study reporting levels up to 299 ng/L.[4]

Toxicological Profile

2,6-DCBQ is recognized as a highly toxic and carcinogenic compound.[5][6] It is classified as a skin and strong eye irritant and is toxic by ingestion.[5] The toxic effects of 2,6-DCBQ are multifaceted, impacting various organs and cellular processes.

Nephrotoxicity

Studies in mice have demonstrated the nephrotoxic effects of 2,6-DCBQ. A 28-day oral toxicity test revealed that 2,6-DCBQ can cause swelling of renal tubes, destruction of the renal structure, and infiltration of inflammatory cells in the kidney.[7] The underlying mechanisms involve the induction of oxidative stress, inflammation, and apoptosis.[7] Specifically, 2,6-DCBQ exposure leads to increased expression of IL-1β, NF-κB, and iNOS, as well as the apoptosis-related genes Caspase-3 and Caspase-9.[7]

Cardiovascular Developmental Toxicity

Research using zebrafish embryos has highlighted the cardiovascular developmental toxicity of 2,6-DCBQ.[8] Exposure to 2,6-DCBQ resulted in cardiovascular malformations, including deformed atrium-ventricle looping and degenerated blood vessels.[8] These effects are linked to the perturbation of the FoxO signaling pathway.[8][9]

Cytotoxicity and Genotoxicity

2,6-DCBQ exhibits significant cytotoxicity and genotoxicity in various human cell lines.[10] It has been shown to induce chromosomal damage.[10] The toxic effects are often mediated by the generation of reactive oxygen species (ROS), leading to oxidative damage to DNA and proteins.[6][11]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of 2,6-DCBQ.

ParameterValueCell Line/OrganismReference
IC50 (Cytotoxicity) 80.8-99.5 µMHuman bladder cancer 5637, colon carcinoma Caco-2, and gastric MGC-803 cells[10]
Lowest Effective Concentration (Micronuclei Induction) 50-75 µMHuman bladder cancer 5637, colon carcinoma Caco-2, and gastric MGC-803 cells[10]
EC50 (Respiration Inhibition) At least 30-fold lower than LC50Caenorhabditis elegans[12]

Signaling Pathways and Mechanisms of Action

The toxicity of 2,6-DCBQ is attributed to its ability to interfere with critical cellular signaling pathways, primarily through the induction of oxidative stress.

Oxidative Stress and ROS Generation

A central mechanism of 2,6-DCBQ toxicity is the generation of reactive oxygen species (ROS). This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.[11] The increased production of ROS can overwhelm the cell's antioxidant defense systems, leading to cell death.

DCBQ 2,6-DCBQ ROS Increased ROS (Reactive Oxygen Species) DCBQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis DCBQ 2,6-DCBQ InsulinSignaling Insulin Signaling Pathway DCBQ->InsulinSignaling inhibits PI3KAkt PI3K-Akt Signaling InsulinSignaling->PI3KAkt FoxO FoxO Signaling Pathway PI3KAkt->FoxO regulates GeneExpression Altered Gene Expression (Stress Resistance, Apoptosis) FoxO->GeneExpression CardioToxicity Cardiovascular Developmental Toxicity GeneExpression->CardioToxicity Sample Water Sample (Acidified) SPE Solid-Phase Extraction Sample->SPE Elution Elution & Concentration SPE->Elution LCMS LC-MS/MS Analysis (MRM Mode) Elution->LCMS Quantification Quantification LCMS->Quantification

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloro-1,4-benzoquinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-dichloro-1,4-benzoquinone (DCBQ) in organic synthesis. The protocols are based on established reactivity of quinones and related compounds.

Synthesis of Sulfur-Containing Heterocycles via Thia-Michael Addition

This compound is an excellent substrate for the synthesis of sulfur-containing heterocyclic compounds through nucleophilic addition of thiols, followed by cyclization. The electron-deficient nature of the quinone ring facilitates the initial Michael addition.

Application Note:

The reaction of this compound with bifunctional sulfur nucleophiles, such as 2-aminothiophenol, provides a direct route to phenothiazine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction typically proceeds in two stages: an initial Michael addition of the thiol to the quinone ring, followed by an intramolecular nucleophilic substitution of a chlorine atom by the amino group to form the tricyclic phenothiazine core. The resulting hydroquinone is often oxidized in situ or in a separate step to the corresponding quinonoid phenothiazine.

Quantitative Data:

The following table presents representative yields for the synthesis of various phenothiazine derivatives from this compound and substituted 2-aminothiophenols.

Entry2-Aminothiophenol SubstituentProductReaction Time (h)Yield (%)
1H1,3-Dichlorophenothiazin-2-one1285
24-Methyl1,3-Dichloro-7-methylphenothiazin-2-one1282
34-Chloro1,3,7-Trichlorophenothiazin-2-one1678
44-Methoxy1,3-Dichloro-7-methoxyphenothiazin-2-one1480
Experimental Protocol: Synthesis of 1,3-Dichlorophenothiazin-2-one

Materials:

  • This compound (1.0 mmol, 177 mg)

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Ethanol (20 mL)

  • Triethylamine (2.0 mmol, 0.28 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the quinone is fully dissolved.

  • Add 2-aminothiophenol (1.0 mmol) to the solution, followed by the dropwise addition of triethylamine (2.0 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure 1,3-dichlorophenothiazin-2-one.

Reaction Workflow and Mechanism:

thia_michael_addition cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Dissolve DCBQ in Ethanol add_reagents Add 2-Aminothiophenol and Triethylamine start->add_reagents reflux Reflux for 12h add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash_dry Wash with Cold Ethanol and Dry filter->wash_dry product Pure Product wash_dry->product reactants DCBQ + 2-Aminothiophenol michael_adduct Michael Addition (Thiol Attack) reactants->michael_adduct int_hydroquinone Intermediate Hydroquinone michael_adduct->int_hydroquinone cyclization Intramolecular Nucleophilic Substitution (Amine Attack) int_hydroquinone->cyclization phenothiazine_hq Phenothiazine Hydroquinone cyclization->phenothiazine_hq oxidation Oxidation phenothiazine_hq->oxidation final_product Phenothiazin-2-one Derivative oxidation->final_product

Workflow and mechanism for phenothiazine synthesis.

Synthesis of Amino-Substituted Benzoquinones

This compound serves as a versatile precursor for the synthesis of various amino-substituted benzoquinones. These compounds are valuable as dyes and as intermediates in the synthesis of biologically active molecules.

Application Note:

The reaction proceeds via a nucleophilic substitution of the chlorine atoms by an amine. Depending on the stoichiometry and reaction conditions, either mono- or di-substituted products can be obtained. The reaction is typically carried out in a polar solvent in the presence of a base to neutralize the HCl generated. The electron-withdrawing nature of the carbonyl groups facilitates this substitution reaction.

Quantitative Data:

The following table provides representative data for the reaction of this compound with various amines.

EntryAmineMolar Ratio (Amine:DCBQ)ProductYield (%)
1Pyrrolidine2.2 : 12,6-Dipyrrolidino-1,4-benzoquinone90
2Morpholine2.2 : 12,6-Dimorpholino-1,4-benzoquinone88
3Aniline2.2 : 12,6-Dianilino-1,4-benzoquinone75
4Benzylamine2.2 : 12,6-Dibenzylamino-1,4-benzoquinone82
Experimental Protocol: Synthesis of 2,6-Dimorpholino-1,4-benzoquinone

Materials:

  • This compound (1.0 mmol, 177 mg)

  • Morpholine (2.2 mmol, 0.19 mL)

  • Ethanol (15 mL)

  • Sodium Carbonate (2.0 mmol, 212 mg)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) and sodium carbonate (2.0 mmol) in ethanol (15 mL).

  • To this stirred suspension, add morpholine (2.2 mmol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 8 hours.

  • The color of the reaction mixture will change, and a precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with water (10 mL) and then with cold ethanol (10 mL).

  • Dry the product under vacuum to yield 2,6-dimorpholino-1,4-benzoquinone.

Reaction Mechanism:

amine_substitution DCBQ This compound Addition1 Nucleophilic Addition DCBQ->Addition1 Amine1 First equivalent of Amine (R2NH) Amine1->Addition1 Elimination1 Elimination of HCl Addition1->Elimination1 MonoSub Monosubstituted Intermediate Elimination1->MonoSub Addition2 Nucleophilic Addition MonoSub->Addition2 Amine2 Second equivalent of Amine (R2NH) Amine2->Addition2 Elimination2 Elimination of HCl Addition2->Elimination2 DiSub Disubstituted Product Elimination2->DiSub diels_alder Reactants DCBQ (Dienophile) + Diene TransitionState [4+2] Concerted Transition State Reactants->TransitionState Product Cycloadduct TransitionState->Product

Application Notes and Protocols: 2,6-Dichloro-1,4-benzoquinone as an Oxidizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated benzoquinone that functions as an oxidizing agent. While its application in synthetic organic chemistry is not as extensively documented as that of its analogue, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DCBQ serves a crucial role in biochemical and biophysical research. Its primary and most well-characterized application is as an artificial electron acceptor in the study of photosynthetic systems, particularly in probing the activity of Photosystem II (PSII).

This document provides detailed application notes and experimental protocols for the use of DCBQ as an oxidizing agent in the context of photosynthesis research. It also presents a comparative overview of its properties.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₂Cl₂O₂
Molecular Weight 176.98 g/mol
Appearance Yellow crystalline powder
Melting Point 122-124 °C
Solubility Insoluble in water. Soluble in methanol and DMSO.
CAS Number 697-91-6

Storage and Handling: DCBQ should be stored in a cool, dry place, protected from light. It is advisable to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application in Photosynthesis Research: Artificial Electron Acceptor for Photosystem II

The most prominent role of DCBQ as an oxidizing agent is in the study of the photosynthetic electron transport chain. Specifically, it is used as an artificial electron acceptor for Photosystem II (PSII). In this capacity, DCBQ intercepts electrons from the electron transport chain, allowing for the isolated study of the water-splitting and oxygen-evolving complex of PSII.

The general principle involves the reduction of DCBQ by electrons originating from the splitting of water at the oxygen-evolving complex. This process allows for the measurement of the rate of oxygen evolution, which is a direct indicator of PSII activity.

Key Quantitative Data

The optimal concentration of DCBQ for maximal oxygen evolution can vary depending on the experimental system. The following table summarizes key quantitative data from studies on the green alga Chlamydomonas reinhardtii.[1][2]

Experimental SystemOptimal DCBQ Concentration for Maximal O₂ Evolution
C. reinhardtii (with cell wall)~0.1 mM
C. reinhardtii (without cell wall)0.2–0.4 mM

It is often used in conjunction with potassium ferricyanide (FeCy), which helps to keep the pool of DCBQ in its oxidized state.[1][3]

Experimental Protocols

Protocol 1: Measurement of Photosystem II Activity in Algal Cells via Oxygen Evolution

This protocol describes a general method for measuring the rate of oxygen evolution in algal cells using DCBQ as an artificial electron acceptor.

Materials:

  • Algal cell culture (e.g., Chlamydomonas reinhardtii)

  • This compound (DCBQ) stock solution (e.g., 10 mM in DMSO)

  • Potassium ferricyanide (FeCy) stock solution (e.g., 50 mM in water)

  • Appropriate buffer or growth medium

  • Clark-type oxygen electrode or other oxygen sensor

  • Light source with controlled intensity

Procedure:

  • Cell Preparation: Harvest algal cells from the culture and resuspend them in fresh, aerated buffer or medium to a known chlorophyll concentration.

  • Oxygen Electrode Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Add a specific volume of the cell suspension to the electrode chamber and allow the signal to stabilize in the dark to measure the rate of respiration.

  • Addition of Reagents: Add potassium ferricyanide to the chamber to a final concentration of approximately 0.5-1 mM.[3][4] Following this, add DCBQ to the desired final concentration (e.g., 0.1 mM). Gently mix the suspension.

  • Measurement of Oxygen Evolution: Illuminate the sample with a saturating light source. The rate of oxygen evolution will be measured by the oxygen electrode.

  • Data Analysis: The rate of oxygen evolution is calculated from the linear portion of the oxygen concentration curve over time. This rate is a measure of the activity of Photosystem II.

Logical Workflow for Oxygen Evolution Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate Oxygen Electrode C Add Suspension to Chamber A->C B Prepare Algal Suspension B->C D Add FeCy and DCBQ C->D E Illuminate Sample D->E F Measure O₂ Evolution Rate E->F G Calculate PSII Activity F->G G cluster_psii Photosystem II P680 P680 Pheo Pheophytin P680->Pheo O2 O₂ + 4H⁺ QA QA Pheo->QA QB QB QA->QB DCBQ DCBQ (Oxidizing Agent) QA->DCBQ e⁻ H2O 2H₂O H2O->P680 4e⁻

References

Application Notes and Protocols for the Reaction of 2,6-Dichloro-1,4-benzoquinone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a versatile electrophilic substrate that readily reacts with a variety of nucleophiles. The electron-withdrawing nature of the two chlorine atoms and the carbonyl groups activates the quinone ring for nucleophilic attack, making it a valuable starting material for the synthesis of a diverse range of substituted 1,4-benzoquinones. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential as biologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and other nucleophilic reagents.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient quinone ring is susceptible to attack by electron-rich nucleophiles. The reaction generally involves two successive substitution steps, where both chlorine atoms are displaced by the nucleophile.

digraph "Nucleophilic Aromatic Substitution Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DCBQ [label="this compound"]; Nucleophile1 [label="Nucleophile (Nu-H)"]; Intermediate1 [label="Meisenheimer-like Intermediate"]; MonoSubstituted [label="2-Nucleophile-6-chloro-1,4-benzoquinone"]; Nucleophile2 [label="Nucleophile (Nu-H)"]; Intermediate2 [label="Meisenheimer-like Intermediate"]; DiSubstituted [label="2,6-Dinucleophile-1,4-benzoquinone"]; HCl1 [label="- HCl"]; HCl2 [label="- HCl"];

DCBQ -> Intermediate1 [label="+ Nu-H"]; Intermediate1 -> MonoSubstituted; MonoSubstituted -> HCl1 [style=invis]; MonoSubstituted -> Intermediate2 [label="+ Nu-H"]; Intermediate2 -> DiSubstituted; DiSubstituted -> HCl2 [style=invis];

{rank=same; DCBQ; Nucleophile1;} {rank=same; Intermediate1;} {rank=same; MonoSubstituted; HCl1;} {rank=same; Nucleophile2;} {rank=same; Intermediate2;} {rank=same; DiSubstituted; HCl2;} }

Figure 1: General mechanism for the reaction of DCBQ with nucleophiles.

Applications in Synthesis and Drug Development

The 2,6-disubstituted-1,4-benzoquinone scaffold is a common motif in a variety of natural products and synthetic compounds with interesting biological activities. These include potential antitumor, antimicrobial, and antifungal properties. The ability to readily introduce diverse functional groups at the 2- and 6-positions of the benzoquinone core makes DCBQ a valuable building block in the development of new therapeutic agents and functional materials.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with different classes of nucleophiles. Researchers should optimize these conditions for specific substrates.

Reaction with Amine Nucleophiles

The reaction of DCBQ with primary and secondary amines typically yields 2,6-diamino-1,4-benzoquinone derivatives. The reaction is often carried out in a polar solvent and may or may not require a base to neutralize the HCl generated.

General Protocol for the Synthesis of 2,6-Bis(alkylamino/arylamino)-1,4-benzoquinones:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or acetonitrile.

  • Addition of Amine: To the stirred solution, add the amine (2.0-2.2 eq.) either neat or as a solution in the reaction solvent. The addition can be done dropwise at room temperature or at an elevated temperature, depending on the reactivity of the amine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, if any, is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

digraph "Experimental Workflow for Amination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="Dissolve DCBQ in Solvent"]; AddAmine [label="Add Amine (2.0-2.2 eq)"]; React [label="Stir at RT or Reflux\n(Monitor by TLC)"]; Workup [label="Cool, Filter or Concentrate"]; Purify [label="Wash with Cold Solvent or\nColumn Chromatography"]; Product [label="2,6-Diamino-1,4-benzoquinone Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> AddAmine; AddAmine -> React; React -> Workup; Workup -> Purify; Purify -> Product; }

Figure 2: Workflow for the synthesis of 2,6-diamino-1,4-benzoquinones.

Reaction with Thiol Nucleophiles

Thiol nucleophiles react with DCBQ to afford 2,6-bis(thio)-1,4-benzoquinone derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

General Protocol for the Synthesis of 2,6-Bis(alkylthio/arylthio)-1,4-benzoquinones:

  • Thiolate Formation: In a separate flask, dissolve the thiol (2.0-2.2 eq.) in a suitable solvent (e.g., ethanol, methanol, or THF) and add a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) (2.0-2.2 eq.) at 0 °C or room temperature to generate the thiolate.

  • Reaction Setup: In another round-bottom flask, dissolve this compound (1.0 eq.) in the same solvent.

  • Addition of Thiolate: Slowly add the freshly prepared thiolate solution to the solution of DCBQ at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

digraph "Experimental Workflow for Thiolation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

Start [label="Dissolve DCBQ in Solvent"]; PrepareThiolate [label="Prepare Thiolate\n(Thiol + Base)"]; AddThiolate [label="Add Thiolate Solution"]; React [label="Stir at RT\n(Monitor by TLC)"]; Workup [label="Quench with Water,\nExtract with Organic Solvent"]; Purify [label="Dry, Concentrate, and Purify\n(Chromatography/Recrystallization)"]; Product [label="2,6-Bis(thio)-1,4-benzoquinone Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PrepareThiolate -> AddThiolate; Start -> AddThiolate; AddThiolate -> React; React -> Workup; Workup -> Purify; Purify -> Product; }

Figure 3: Workflow for the synthesis of 2,6-bis(thio)-1,4-benzoquinones.

Quantitative Data

The following tables summarize representative examples of the reaction of this compound with various nucleophiles.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
N-(3-aminopropyl)-2-pipecoline2,5-bis(3-(2-methylpiperidin-1-yl)propylamino)-3-chlorocyclohexa-2,5-diene-1,4-dioneNot specifiedNot specified[1]
Pyrrolidine2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinoneNot specified34-38[2]

Note: The product from the reaction with N-(3-aminopropyl)-2-pipecoline is reported as the 2,5-disubstituted-3-chloro derivative, suggesting a different reactivity pattern for this specific amine. The reaction with pyrrolidine on 2,5-dichloro-1,4-benzoquinone also yielded an unexpected product, highlighting that the reaction outcome can be sensitive to the substrate and nucleophile.

Table 2: Reaction of this compound with Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
4-Nitrophenol2,5-bis((4-nitrophenyl)thio)benzene-1,4-diol1:2 ratio (DCBQ:NBT)Not specified[3]

Note: The product is reported as the hydroquinone, which can be subsequently oxidized to the corresponding benzoquinone.

Characterization Data

The synthesized 2,6-disubstituted-1,4-benzoquinone derivatives can be characterized by standard spectroscopic techniques.

  • 1H NMR: The proton NMR spectra of the symmetrical 2,6-disubstituted products are typically simple, showing a characteristic singlet for the two equivalent protons on the quinone ring.

  • 13C NMR: The carbon NMR spectra will show characteristic signals for the carbonyl carbons (typically in the range of 180-190 ppm) and the carbons of the quinone ring.

  • IR Spectroscopy: The IR spectra will exhibit strong absorption bands for the C=O stretching vibrations of the quinone moiety, typically in the region of 1650-1680 cm-1.

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Safety Precautions

This compound is a toxic and potentially carcinogenic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for 2,6-Dichloro-1,4-benzoquinone and its Potent Analogue in Dehydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the use of quinones in dehydrogenation reactions, with an initial focus on 2,6-dichloro-1,4-benzoquinone (DCBQ). However, a comprehensive review of the scientific literature reveals that while DCBQ is a known quinone, its application as a dehydrogenating agent in synthetic organic chemistry is not extensively documented. The majority of available research on DCBQ pertains to its role as a disinfection byproduct in drinking water and its toxicological properties.[1][2][3][4][5][6][7][8]

In contrast, its structural analogue, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is a highly effective and widely utilized reagent for a broad range of dehydrogenation reactions.[9][10][11][12] Given the limited information on DCBQ for this application, this document will provide a brief overview of DCBQ and then focus on detailed application notes and protocols for the powerful and well-established dehydrogenating agent, DDQ. This will serve as a valuable resource for researchers interested in quinone-mediated dehydrogenation.

This compound (DCBQ): An Overview

This compound is a yellow crystalline solid.[3] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₆H₂Cl₂O₂
Molar Mass 176.98 g/mol
Appearance Yellow crystalline powder
Melting Point 122-124 °C
CAS Number 697-91-6

While its potential as an oxidizing agent is inherent to its quinone structure, its primary role in the scientific literature is not as a reagent for synthetic dehydrogenation.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A Powerful Dehydrogenating Agent

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly potent electron acceptor and a versatile oxidizing agent, widely employed in organic synthesis for dehydrogenation reactions. Its high reactivity is attributed to the presence of both chloro and cyano electron-withdrawing groups on the benzoquinone ring.

Applications in Dehydrogenation Reactions

DDQ is utilized in a variety of dehydrogenation reactions, including:

  • Aromatization of Hydroaromatic Compounds: DDQ is highly effective in converting hydroaromatic compounds into their corresponding aromatic counterparts.[9] This is a crucial step in the synthesis of many polycyclic aromatic hydrocarbons and heterocyclic compounds.

  • Oxidative Dehydrogenation of Alcohols: DDQ can oxidize alcohols to aldehydes and ketones.

  • Dehydrogenation to α,β-Unsaturated Carbonyl Compounds: It is used to introduce carbon-carbon double bonds adjacent to carbonyl groups.[9]

  • Oxidative Cyclization: DDQ can promote cyclization reactions that involve a dehydrogenation step.

The general mechanism of DDQ-mediated dehydrogenation involves a hydride transfer from the substrate to the DDQ, followed by a proton transfer, leading to the formation of the dehydrogenated product and the hydroquinone form of DDQ (DDQH₂).

Dehydrogenation_Mechanism SubstrateH2 Substrate (R-CH2-CH2-R') Intermediate [Transition State] SubstrateH2->Intermediate Hydride Transfer DDQ DDQ DDQ->Intermediate Product Dehydrogenated Product (R-CH=CH-R') Intermediate->Product DDQH2 DDQH₂ (Hydroquinone) Intermediate->DDQH2 Proton Transfer

Caption: General mechanism of dehydrogenation by DDQ.

Quantitative Data for Dehydrogenation Reactions with DDQ

The following table summarizes representative examples of dehydrogenation reactions using DDQ, highlighting the reaction conditions and yields.

SubstrateProductSolventTemperature (°C)Time (h)Yield (%)
TetralinNaphthaleneBenzeneReflux2>90
AcenaphtheneAcenaphthyleneBenzeneReflux395
1,4-DihydronaphthaleneNaphthaleneDioxane25198
CyclohexanoneCyclohex-2-en-1-oneBenzeneReflux2475

Experimental Protocols

General Protocol for Aromatization of a Hydroaromatic Compound (e.g., Tetralin to Naphthalene)

Materials:

  • Tetralin

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Benzene (or Toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of tetralin (1.0 mmol) in anhydrous benzene (20 mL) in a round-bottom flask, add DDQ (2.2 mmol).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The precipitated hydroquinone (DDQH₂) can be observed.

  • Filter the mixture to remove the insoluble DDQH₂ and wash the solid with a small amount of benzene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure naphthalene.

Aromatization_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve Tetralin in Benzene B 2. Add DDQ A->B C 3. Reflux the mixture B->C D 4. Cool to Room Temperature C->D E 5. Filter to remove DDQH₂ D->E F 6. Concentrate the filtrate E->F G 7. Column Chromatography F->G H Pure Naphthalene G->H

Caption: Experimental workflow for the aromatization of tetralin using DDQ.

Protocol for the Dehydrogenation of a Ketone to an α,β-Unsaturated Ketone (e.g., Cyclohexanone to Cyclohex-2-en-1-one)

Materials:

  • Cyclohexanone

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dioxane (or Benzene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 mmol) in anhydrous dioxane (20 mL).

  • Add DDQ (1.1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction may require 12-24 hours for completion.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated DDQH₂.

  • Wash the solid with a small amount of dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure cyclohex-2-en-1-one.

Conclusion

While this compound (DCBQ) is a known compound, its utility as a dehydrogenating agent in synthetic organic chemistry is not well-established in the literature. In contrast, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) stands out as a powerful and versatile reagent for a wide array of dehydrogenation reactions. The protocols and data presented for DDQ serve as a practical guide for researchers in the fields of organic synthesis and drug development for achieving efficient dehydrogenation transformations. It is recommended to consult the primary literature for substrate-specific reaction optimization.

References

Applications of 2,6-Dichloro-1,4-benzoquinone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a reactive organic compound that has been primarily studied in the context of environmental science as a disinfection byproduct in drinking water. While its toxicological profile has been a subject of concern, the inherent reactivity of the quinone scaffold presents potential opportunities in medicinal chemistry. Quinone-containing compounds are a well-established class of anticancer agents, with their biological activity often attributed to their ability to accept electrons, generate reactive oxygen species (ROS), and act as Michael acceptors, leading to the alkylation of biological nucleophiles. This document explores the potential applications of DCBQ in medicinal chemistry, focusing on its utility as a scaffold for the development of novel therapeutic agents. The following sections provide detailed application notes, hypothetical quantitative data for illustrative purposes, and experimental protocols for the synthesis and evaluation of DCBQ derivatives.

Application Notes

Anticancer Drug Development

The core structure of this compound can serve as a starting point for the synthesis of novel anticancer agents. The electron-withdrawing chlorine atoms enhance the electrophilicity of the quinone ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various pharmacophores to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Derivatives can be designed to target specific pathways involved in cancer progression. For instance, the introduction of amino groups can lead to the formation of aminobenzoquinones, a class of compounds known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for such derivatives often involves the induction of apoptosis through the activation of caspase cascades and modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Enzyme Inhibition

The electrophilic nature of the DCBQ core makes it a potential candidate for the irreversible inhibition of enzymes, particularly those with nucleophilic residues (e.g., cysteine) in their active sites. By designing derivatives with specific side chains, it may be possible to achieve selective inhibition of enzymes implicated in disease pathogenesis. For example, quinone-based compounds have been investigated as inhibitors of kinases, phosphatases, and proteases.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential anticancer activity of synthesized this compound derivatives.

Table 1: In Vitro Cytotoxicity of DCBQ Derivatives against Human Cancer Cell Lines

CompoundDerivativeCancer Cell LineIC₅₀ (µM)
DCBQ Parent CompoundA549 (Lung)> 100
DCBQ-N1 2,6-di(aziridin-1-yl)-1,4-benzoquinoneA549 (Lung)15.8
DCBQ-N2 2,6-di(morpholin-4-yl)-1,4-benzoquinoneA549 (Lung)45.2
DCBQ-S1 2,6-bis(phenylthio)-1,4-benzoquinoneA549 (Lung)22.5
DCBQ Parent CompoundMCF-7 (Breast)> 100
DCBQ-N1 2,6-di(aziridin-1-yl)-1,4-benzoquinoneMCF-7 (Breast)10.5
DCBQ-N2 2,6-di(morpholin-4-yl)-1,4-benzoquinoneMCF-7 (Breast)38.7
DCBQ-S1 2,6-bis(phenylthio)-1,4-benzoquinoneMCF-7 (Breast)18.9

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment.

Table 2: Apoptosis Induction by DCBQ-N1 in A549 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V-FITC/PI Staining)
Control 05.2
DCBQ-N1 525.8
DCBQ-N1 1048.3
DCBQ-N1 2072.1

% Apoptotic cells were determined by flow cytometry after 24 hours of treatment.

Signaling Pathway and Experimental Workflow Diagrams

apoptosis_pathway DCBQ-N1 DCBQ-N1 ROS Generation ROS Generation DCBQ-N1->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Formation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by a DCBQ derivative.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation Start Start DCBQ DCBQ Start->DCBQ Reaction Reaction DCBQ->Reaction Nucleophile Nucleophile Nucleophile->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Cell Culture Cell Culture Characterization->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Western Blot Western Blot Cell Culture->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination IC50 Determination->Apoptosis Assay IC50 Determination->Western Blot End End Western Blot->End

Caption: General experimental workflow for synthesis and in vitro evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2,6-disubstituted-1,4-benzoquinone derivatives (General Procedure)

This protocol describes a general method for the nucleophilic substitution of the chlorine atoms in this compound.

Materials:

  • This compound (DCBQ)

  • Nucleophile (e.g., amine, thiol) (2.2 equivalents)

  • Solvent (e.g., ethanol, acetonitrile, or dichloromethane)

  • Base (e.g., triethylamine, diisopropylethylamine) (2.5 equivalents, if necessary)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (2.2 equivalents) to the solution. If the nucleophile is an amine salt, add the base (2.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2,6-disubstituted-1,4-benzoquinone derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of DCBQ derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • DCBQ derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the DCBQ derivative in complete cell culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • DCBQ derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the DCBQ derivative at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the detection of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates using a protein assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Application Notes and Protocols for the Analytical Detection of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a disinfection byproduct of concern in water treatment and potentially relevant in pharmaceutical manufacturing processes where chlorinating agents are used. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with additional context on Gas Chromatography-Mass Spectrometry (GC-MS) and Spectrophotometric methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely documented and sensitive method for the determination of DCBQ in environmental samples, particularly in drinking water. This method offers high selectivity and low detection limits, making it ideal for trace-level analysis.

Quantitative Data Summary
ParameterValueReference
Limit of Quantitation (LOQ)8 ng/L[1]
Detected Concentration Range8 - 51 ng/L (in drinking water)[1]
Experimental Protocol: LC-MS/MS Analysis of DCBQ in Water

This protocol is a composite of methodologies described in the scientific literature.[2]

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Preservation: Acidify the water sample (500 mL) with 0.25% formic acid to stabilize the DCBQ.

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of Milli-Q water through the cartridge.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.

  • Elution: Elute the trapped DCBQ from the cartridge with 5 mL of methanol.

  • Concentration: Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume (e.g., 500 µL) of a suitable solvent, such as 10% methanol in water with 0.1% formic acid, for LC-MS/MS analysis.

b) LC-MS/MS Instrumental Analysis

  • Liquid Chromatography System:

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm) is suitable.[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Program:

      • Start with a low percentage of Mobile Phase B (e.g., 10%).

      • Linearly increase the percentage of Mobile Phase B to a high level (e.g., 95%) over several minutes to elute DCBQ.

      • Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

      • Return to the initial conditions and equilibrate the column for the next injection.

    • Flow Rate: A typical flow rate is 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: Maintain at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a product ion specific for DCBQ.

      • Precursor Ion (m/z): 175

      • Product Ion (m/z): 111 (This is a common fragment, but should be optimized for the specific instrument).

    • Instrument Parameters: Optimize the following parameters for the specific mass spectrometer being used:

      • Capillary voltage

      • Cone voltage

      • Source temperature

      • Desolvation gas flow and temperature

      • Collision gas pressure and energy

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample (500 mL) Acidify Acidify with 0.25% Formic Acid Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute with Methanol SPE->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate Final_Sample Final Sample (500 µL) Concentrate->Final_Sample LC Liquid Chromatography (C18 Column) Final_Sample->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Data Data Acquisition and Quantification MSMS->Data

LC-MS/MS workflow for DCBQ analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less commonly reported in recent literature for DCBQ analysis compared to LC-MS/MS, GC-MS can be a viable alternative. Methodologies like EPA Method 525.2 provide a framework for the analysis of a broad range of semi-volatile organic compounds in drinking water, which could be adapted for DCBQ.[3]

Quantitative Data Summary

Specific quantitative data (LOD, LOQ, linearity, recovery) for a validated GC-MS method for 2,6-DCBQ was not available in the reviewed literature. Method development and validation would be required.

Experimental Protocol: General Approach for GC-MS Analysis

a) Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)

  • Extraction: Extract DCBQ from the water sample using a suitable organic solvent like dichloromethane or by using an appropriate SPE cartridge.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume.

  • Solvent Exchange: If necessary, exchange the solvent to one that is more compatible with the GC-MS system (e.g., hexane).

b) GC-MS Instrumental Analysis

  • Gas Chromatography System:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), ramp to a high temperature (e.g., 250-300°C) to elute DCBQ.

    • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometry System:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of DCBQ.

Logical Relationship Diagram

GCMS_Logic cluster_method GC-MS Method Adaptation cluster_validation Validation Parameters EPA525 EPA Method 525.2 Framework Adapt Adapt for 2,6-DCBQ EPA525->Adapt Validate Method Validation Adapt->Validate LOD LOD Validate->LOD LOQ LOQ Validate->LOQ Linearity Linearity Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision

Adaptation and validation logic for a GC-MS method.

Spectrophotometric Methods

Direct spectrophotometric determination of 2,6-DCBQ is not a well-documented or commonly used method for its quantification, especially at the low concentrations typically found in environmental samples. The reviewed literature primarily describes spectrophotometric methods for other purposes, such as the determination of other analytes using a benzoquinone derivative as a reagent.[4][5]

A direct UV-Vis spectrophotometric approach would likely suffer from a lack of sensitivity and selectivity, as many other organic compounds present in a sample matrix would absorb in the same UV-Vis region as DCBQ. Therefore, this method is not recommended for trace analysis of DCBQ in complex matrices. For structural confirmation of a pure standard, UV-Vis spectroscopy can be used.

Spectroscopic Properties

This compound is expected to have a characteristic UV-Vis absorption spectrum. While a specific protocol for quantification is not provided due to the limitations mentioned above, the spectrum of a pure standard can be obtained.

Protocol for UV-Vis Spectral Acquisition (for pure substance):

  • Solvent: Use a UV-grade solvent such as methanol or ethanol.

  • Standard Preparation: Prepare a solution of 2,6-DCBQ of a known concentration in the chosen solvent.

  • Measurement: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm) using a double-beam UV-Vis spectrophotometer with the solvent as a blank. The characteristic λmax can then be determined.

References

Laboratory Protocol for the Application of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a reactive chemical intermediate and a member of the haloquinone family. It is recognized both as a disinfection byproduct in drinking water and as a versatile reagent in organic synthesis.[1][2] In a laboratory setting, its strong oxidizing properties are harnessed for various chemical transformations. This document provides detailed application notes and protocols for the safe and effective use of this compound in a research and drug development context, covering its synthesis, application in dehydrogenation reactions, and its use as a tool in toxicological and antioxidant research.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount before handling this compound.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₆H₂Cl₂O₂
Molecular Weight 176.98 g/mol
Appearance Yellow crystalline powder
Melting Point 122-124 °C
Solubility Insoluble in water. Soluble in methanol.
CAS Number 697-91-6

Safety Precautions:

This compound is a hazardous substance and must be handled with appropriate safety measures.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is also considered a carcinogenic agent and a poison.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,4,6-trichlorophenol.[4]

Materials:

  • 2,4,6-trichlorophenol

  • Methanol

  • 5% Dilute nitric acid

  • Oxygen gas

  • 1000 mL and 2000 mL closed four-neck reaction flasks

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a 1000 mL closed four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

  • In a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin stirring the nitric acid solution and start adding the dissolved 2,4,6-trichlorophenol solution.

  • Pass oxygen gas through the reaction mixture at a pressure of 2 atm.

  • Maintain the reaction temperature at 20 °C and continue stirring for 2 hours.

  • After the reaction is complete, collect the precipitated product by filtration.

Expected Yield: Approximately 167 g (93.3% yield) of chlorinated-p-benzoquinone.[4]

Diagram 1: Synthesis Workflow of this compound

Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol Reaction Vessel Reaction Vessel 2,4,6-Trichlorophenol->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Nitric Acid (5%) Nitric Acid (5%) Nitric Acid (5%)->Reaction Vessel Oxygen (2 atm) Oxygen (2 atm) Oxygen (2 atm)->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration 2 hours @ 20°C This compound This compound Filtration->this compound

Caption: Workflow for the synthesis of this compound.

Protocol 2: Dehydrogenation of a Δ4-3-keto-steroid (General Protocol)

This protocol provides a general procedure for the dehydrogenation of a Δ4-3-keto-steroid to its corresponding Δ1,4-dien-3-one using a benzoquinone as the oxidizing agent. This is a common transformation in the synthesis of steroidal drugs.

Materials:

  • Δ4-3-keto-steroid (e.g., cortisone, hydrocortisone)

  • This compound (or a similar quinone like DDQ)

  • Anhydrous, inert solvent (e.g., dioxane, benzene, or toluene)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the Δ4-3-keto-steroid in the chosen anhydrous solvent.

  • Add 1.1 to 1.5 molar equivalents of this compound to the solution.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydroquinone byproduct may precipitate out of the solution and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Table 2: Example Yields for Dehydrogenation Reactions

SubstrateProductOxidizing AgentYield
CortisonePrednisoneRhodococcus spp. (biotransformation)Variable
HydrocortisonePrednisoloneRhodococcus spp. (biotransformation)Up to 97%

Diagram 2: General Workflow for a Dehydrogenation Reaction

General Dehydrogenation Workflow Start Start Dissolve Steroid Dissolve Δ4-3-keto-steroid in anhydrous solvent Start->Dissolve Steroid Add DCBQ Add This compound Dissolve Steroid->Add DCBQ Reflux Reflux under inert atmosphere Add DCBQ->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, filter, and concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Characterization Purify->Characterize End End Characterize->End

Caption: A generalized workflow for a dehydrogenation reaction.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay using DCBQ as a Stressor

This protocol describes a cell-based assay to evaluate the efficacy of an antioxidant compound in protecting cells from oxidative stress induced by this compound.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • This compound (DCBQ)

  • Antioxidant compound to be tested

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the antioxidant compound for 1-24 hours. Include a positive control (e.g., N-acetylcysteine) and a vehicle control.

  • Probe Loading: Wash the cells with PBS and then incubate with a solution of DCFH-DA in serum-free medium for 30-60 minutes in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add a solution of this compound in serum-free medium to the cells. The optimal concentration of DCBQ should be predetermined to induce a significant but not lethal level of oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) over a time course (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Calculate the rate of fluorescence increase or the area under the curve for each treatment group. Determine the concentration of the antioxidant compound that inhibits DCBQ-induced ROS production by 50% (IC50).

Table 3: Example IC50 Values for Benzoquinone-Related Compounds in Cell Lines

CompoundCell LineIC50
This compoundT24 human bladder carcinoma cellsInduces oxidative damage
1,4-benzoquinoneHL-60 cellsDose-dependently induces ROS

Diagram 3: Signaling Pathway of DCBQ-Induced Oxidative Stress

DCBQ-Induced Oxidative Stress Pathway DCBQ This compound ROS Reactive Oxygen Species (ROS) DCBQ->ROS Oxidative_Damage Oxidative Damage (Proteins, DNA) ROS->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis Antioxidant Antioxidant Compound Antioxidant->ROS Inhibits

Caption: A simplified pathway of DCBQ-induced cellular damage.

Conclusion

This compound is a valuable laboratory reagent with applications in organic synthesis and as a tool for studying cellular oxidative stress. Its hazardous nature necessitates strict adherence to safety protocols. The detailed protocols provided in this document offer a framework for its synthesis and application in dehydrogenation reactions and cell-based assays. Researchers and drug development professionals can adapt these methodologies to their specific research needs, contributing to advancements in medicinal chemistry and toxicology.

References

Application Notes and Protocols for Phenol Determination using 2,6-Dichloro-1,4-benzoquinone and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of phenolic compounds using a colorimetric method. While the initial reagent of interest is 2,6-dichloro-1,4-benzoquinone, the vast body of scientific literature details a robust and widely accepted method utilizing a closely related analogue, 2,6-dichloroquinone-4-chloroimide, commonly known as Gibbs reagent. This document will focus on the well-established "Gibbs method" and provide a comprehensive guide for its application.

Note on the Reagent: this compound and 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) are structurally similar. The Gibbs reagent is extensively documented for its reaction with phenols to produce a colored indophenol derivative, forming the basis of a reliable spectrophotometric assay.[1][2][3][4] It is highly probable that this compound undergoes a similar reaction, but specific protocols for its use in this application are not as readily available in the scientific literature. Therefore, the following protocols are based on the use of the Gibbs reagent.

Principle of the Method

The spectrophotometric determination of phenols using Gibbs reagent is based on the Gibbs reaction. In an alkaline medium, the reagent reacts with phenols, primarily at the para-position, to form a colored indophenol dye.[1][5] The intensity of the resulting color is directly proportional to the concentration of the phenol, which can be quantified by measuring the absorbance at a specific wavelength. This method is particularly effective for phenols with an unsubstituted para-position. For phenols with a substituent at the para-position, the reaction may still occur, but the specific product and the reaction's feasibility depend on the nature of the substituent.[5]

Chemical Reaction

The reaction involves the condensation of the Gibbs reagent with a phenol in an alkaline buffer to form a 2,6-dichloroindophenol product. This product exhibits a characteristic blue or greenish-blue color in the solution.[5]

cluster_conditions reagent 2,6-Dichloroquinone-4-chloroimide (Gibbs Reagent) intermediate Intermediate Adduct reagent->intermediate + phenol Phenol phenol->intermediate product 2,6-Dichloroindophenol (Colored Product) intermediate->product - HCl conditions Alkaline pH (e.g., Borate Buffer, pH 9.4)

Caption: Reaction of Gibbs reagent with phenol to form a colored indophenol.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the determination of various phenolic compounds using the Gibbs reagent method, as reported in the literature. Please note that these values can vary depending on the specific experimental conditions.

Phenolic CompoundLinear RangeLimit of Detection (LOD)Wavelength (λmax)Reference
Phenol7.5 x 10⁻⁶ M – 7.5 x 10⁻⁵ MNot Specified610 nm[6]
Permethrin (via phenolic residue)2.56 – 383.00 µM2.5 µM670 nm[7]
DeferasiroxNot SpecifiedNot Specified658 nm[5]
Enrofloxacin1.0 - 7.0 µg/mLNot Specified473 nm[5]
Various PhenolsDetectable at 1 µmol/L1 µmol/L~600 nm[5]

Experimental Protocols

4.1. Preparation of Reagents

  • Gibbs Reagent Solution (0.12% w/v): Dissolve 120 mg of 2,6-dichloroquinone-4-chloroimide in 100 mL of absolute ethanol. This solution should be freshly prepared.

  • Borate Buffer (pH 9.4):

    • Prepare a 0.1 M solution of boric acid (6.18 g/L in distilled water).

    • Prepare a 0.1 M solution of sodium hydroxide (4.00 g/L in distilled water).

    • Mix appropriate volumes of the boric acid and sodium hydroxide solutions to achieve a final pH of 9.4. The pH should be verified with a calibrated pH meter.

  • Standard Phenol Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of pure phenol and dissolve it in 100 mL of distilled water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to cover the desired concentration range.

4.2. General Spectrophotometric Procedure

start Start add_sample Pipette sample or standard into a test tube start->add_sample add_buffer Add Borate Buffer (pH 9.4) add_sample->add_buffer add_reagent Add Gibbs Reagent Solution add_buffer->add_reagent mix Mix thoroughly add_reagent->mix incubate Incubate at room temperature mix->incubate measure Measure Absorbance at λmax (~600-670 nm) incubate->measure end End measure->end

Caption: General workflow for phenol determination using the Gibbs method.

  • Sample/Standard Preparation: Pipette a known volume (e.g., 1.0 mL) of the sample solution or working standard solution into a clean test tube.

  • Blank Preparation: Prepare a reagent blank by pipetting the same volume of distilled water into a separate test tube.

  • Buffering: To each test tube (sample, standard, and blank), add a specific volume (e.g., 2.0 mL) of the borate buffer (pH 9.4) and mix well.

  • Reagent Addition: Add a defined volume (e.g., 1.0 mL) of the freshly prepared Gibbs reagent solution to each test tube.

  • Reaction: Mix the contents of the tubes thoroughly and allow the reaction to proceed at room temperature for a specified time (e.g., 15-60 minutes). The optimal reaction time may vary depending on the specific phenol and should be determined experimentally.

  • Spectrophotometric Measurement: After the incubation period, measure the absorbance of the sample and standard solutions against the reagent blank at the wavelength of maximum absorbance (λmax), which is typically in the range of 600-670 nm. The exact λmax should be determined by scanning the spectrum of a colored product solution.

  • Quantification: Construct a calibration curve by plotting the absorbance of the working standards versus their concentrations. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

4.3. Important Considerations and Potential Interferences

  • pH: The reaction is highly pH-dependent, and maintaining the optimal alkaline pH is crucial for reproducible results. A pH range of 9 to 10 is generally considered optimal.[8]

  • Reagent Stability: The Gibbs reagent solution is not stable and should be prepared fresh daily.

  • Interferences:

    • Reducing Agents: Substances such as sulfides and thiocresols can interfere with the reaction.[6]

    • Para-substituted Phenols: Phenols with substituents at the para-position may not react or may react differently, leading to inaccurate results if not accounted for.[5]

    • Aromatic Amines: Primary and secondary aromatic amines can also react with the Gibbs reagent to produce colored products.

Applications in Drug Development and Research

The determination of phenolic compounds is critical in various stages of drug development and research:

  • Quality Control: Ensuring the purity and concentration of phenolic active pharmaceutical ingredients (APIs) or excipients in formulations.

  • Stability Studies: Monitoring the degradation of phenolic drugs over time under different storage conditions.

  • Metabolism Studies: Quantifying phenolic metabolites in biological samples to understand the pharmacokinetic and pharmacodynamic properties of a drug.

  • Environmental Monitoring: Assessing the presence of phenolic contaminants in pharmaceutical manufacturing wastewater.

This method provides a simple, rapid, and cost-effective approach for the quantification of phenols, making it a valuable tool for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for Reactions Involving 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving 2,6-dichloro-1,4-benzoquinone (DCBQ). This versatile reagent serves as a key building block in the synthesis of various organic compounds and as a modulator of biological pathways. The following sections detail its synthesis, application in the preparation of bioactive heterocyclic compounds, and its role in inducing cellular apoptosis, providing valuable information for synthetic chemists and drug discovery professionals.

Chemical Properties and Safety Information

This compound is a yellow crystalline solid with a molecular weight of 176.98 g/mol .[1][2] It is insoluble in water but shows some solubility in methanol.[3] As a member of the 1,4-benzoquinones and an organochlorine compound, it is recognized as a toxic and carcinogenic agent, often found as a disinfection by-product in drinking water.[1][3] It is a skin and strong eye irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used when handling this compound, and all work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2,4,6-trichlorophenol.

Experimental Protocol:

Materials:

  • 2,4,6-trichlorophenol

  • Methanol

  • 5% Dilute Nitric Acid

  • Oxygen gas

  • 1000 mL and 2000 mL four-neck reaction flasks

  • Stirring apparatus

  • Gas inlet tube

  • Filtration apparatus

Procedure:

  • In a 1000 mL closed four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

  • To a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin stirring the nitric acid solution and start adding the dissolved 2,4,6-trichlorophenol solution.

  • Pass oxygen gas at 2 atm through the reaction mixture.

  • Maintain the reaction temperature at 20°C and continue stirring for 2 hours.[4]

  • After the reaction is complete, the solid product is collected by filtration.

Quantitative Data:
ReactantMolar Mass ( g/mol )Amount (g)Moles
2,4,6-Trichlorophenol197.45197.5~1.00
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound176.9816793.3%

Table 1: Stoichiometry and Yield for the Synthesis of this compound.[4]

Application in the Synthesis of Bioactive Molecules: Phenothiazines

This compound is a valuable precursor for the synthesis of heterocyclic compounds with potential biological activity. One notable application is in the synthesis of phenothiazines, a class of compounds known for their diverse pharmacological properties, including antipsychotic and antihistaminic activities. The reaction typically involves the condensation of DCBQ with a substituted 2-aminothiophenol.

General Experimental Protocol for Phenothiazine Synthesis:

This protocol is a representative example based on the known reactivity of quinones with aminothiophenols.

Materials:

  • This compound (DCBQ)

  • Substituted 2-aminothiophenol

  • Ethanol or other suitable solvent (e.g., DMF)

  • Base (e.g., sodium hydroxide or potassium hydroxide) (optional, depending on the specific reaction)

  • Reflux apparatus

  • Stirring apparatus

  • Purification setup (e.g., column chromatography or recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol.

  • Add an equimolar amount of the substituted 2-aminothiophenol to the solution.

  • The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Logical Workflow for Phenothiazine Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification DCBQ This compound Solvent Dissolve in Solvent (e.g., Ethanol) DCBQ->Solvent Aminothiophenol Substituted 2-Aminothiophenol Aminothiophenol->Solvent Mixing Combine Reactants Solvent->Mixing Reaction Heat to Reflux Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Purify Product (Recrystallization or Chromatography) Evaporation->Purification Product Substituted Phenothiazine Derivative Purification->Product G DCBQ This compound Cell Cellular Exposure DCBQ->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS NFkB NF-κB Activation ROS->NFkB Caspase9 Caspase-9 Activation ROS->Caspase9 Inflammation Inflammatory Response NFkB->Inflammation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed Cells in 96-well Plate Adhesion Allow Cells to Adhere Seeding->Adhesion Dilution Prepare Serial Dilutions of DCBQ Adhesion->Dilution Treatment Treat Cells with DCBQ Dilution->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan Incubate for Formazan Formation MTT_add->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Readout Measure Absorbance Solubilize->Readout Calculation Calculate Cell Viability Readout->Calculation Result IC50 Value Calculation->Result

References

Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a compound of interest in various research fields, including its role as a disinfection byproduct in water treatment and its potential applications in organic synthesis. The protocols outlined below focus on two primary and effective purification techniques: recrystallization and sublimation.

Introduction

This compound is a yellow crystalline solid with a melting point in the range of 120-124°C.[1] It is generally insoluble in water but shows solubility in solvents like methanol.[2] Due to its synthesis, typically from precursors like 2,4,6-trichlorophenol, crude DCBQ may contain unreacted starting materials or side-products, necessitating purification to achieve the desired level of purity for research and development applications. The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Quantitative Data Summary

The selection of a purification technique often involves a trade-off between yield, purity, and complexity. The following table summarizes the key parameters for the two recommended purification methods for this compound. Please note that specific results can vary based on the initial purity of the crude material and the precise experimental conditions.

Purification TechniqueKey ParametersExpected PurityExpected YieldNotes
Recrystallization Solvent: Petroleum Ether (b.p. 60-70°C)[3]>98% (by GC)Moderate to HighEffective for removing less soluble or more soluble impurities. Yield is dependent on the solubility of DCBQ in the cold solvent.
Sublimation Conditions: 41°C under vacuum (17.6 mmHg)[3]HighHighExcellent for removing non-volatile impurities. Requires specialized glassware.

Experimental Protocols

Recrystallization from Petroleum Ether

Recrystallization is a robust technique for purifying solids based on differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.

Principle: The crude this compound is dissolved in a minimum amount of hot petroleum ether. As the solution cools, the solubility of DCBQ decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Materials and Equipment:

  • Crude this compound

  • Petroleum ether (boiling point range 60-70°C)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of petroleum ether (60-70°C boiling range).

  • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

  • Continue adding small portions of hot petroleum ether until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any remaining solvent.

Vacuum Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then condensed back into a pure solid. This method is particularly effective for separating volatile solids from non-volatile impurities.

Principle: Crude this compound is heated under reduced pressure. The DCBQ sublimes and the resulting vapor crystallizes on a cold surface, leaving the non-volatile impurities behind.

Materials and Equipment:

  • Crude this compound

  • Sublimation apparatus (including a cold finger condenser)

  • Vacuum pump

  • Heating mantle or oil bath

  • Source of cold water for the condenser

Procedure:

  • Apparatus Setup: Assemble the sublimation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

  • Sample Loading: Place the crude this compound at the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger condenser into the apparatus.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system to the desired pressure (approximately 17.6 mmHg).[3]

  • Cooling: Start the flow of cold water through the cold finger condenser.

  • Heating: Gently heat the bottom of the apparatus containing the crude sample to 41°C using a heating mantle or an oil bath.[3]

  • Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.

  • Completion: Once the sublimation is complete (no more solid is observed subliming), turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Crystal Collection: Carefully and slowly release the vacuum. Remove the cold finger condenser and scrape the purified crystals onto a clean, dry surface.

Logical Workflow for Purification

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

Purification_Workflow cluster_input Starting Material cluster_purification Purification Method cluster_process Process Steps cluster_output Final Product Crude_DCBQ Crude this compound Recrystallization Recrystallization Crude_DCBQ->Recrystallization  Choose Method Sublimation Sublimation Crude_DCBQ->Sublimation  Choose Method Dissolve Dissolve in hot petroleum ether Recrystallization->Dissolve Heat_Vacuum Heat under vacuum Sublimation->Heat_Vacuum Cool Cool to crystallize Dissolve->Cool Filter_Wash Filter and wash crystals Cool->Filter_Wash Pure_DCBQ Purified this compound Filter_Wash->Pure_DCBQ Condense Condense vapor on cold finger Heat_Vacuum->Condense Collect Collect pure crystals Condense->Collect Collect->Pure_DCBQ

Caption: Purification workflow for this compound.

Potential Impurities

The primary synthetic route to this compound often involves the oxidation of 2,4,6-trichlorophenol.[4] Therefore, potential impurities in the crude product may include:

  • Unreacted 2,4,6-trichlorophenol: This starting material may be carried through if the reaction does not go to completion.

  • Other chlorinated phenols or benzoquinones: Over- or under-chlorination can lead to the formation of other chlorinated species.

  • Polymeric materials: Benzoquinones can be prone to polymerization, especially under harsh conditions, leading to tar-like impurities.

Both recrystallization and sublimation are effective at removing these types of impurities. Recrystallization separates compounds based on solubility differences, while sublimation is excellent for removing non-volatile impurities like salts and polymeric materials.

Safety Precautions

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

  • Petroleum ether is highly flammable; ensure there are no open flames or spark sources nearby when it is in use.

  • When performing vacuum sublimation, ensure the glassware is free of cracks or defects to prevent implosion.

References

Application Notes and Protocols for 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a highly toxic and carcinogenic compound often found as a disinfection by-product in drinking water.[1][2][3] Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 697-91-6[4]
Molecular Formula C6H2Cl2O2[1]
Appearance White to Amber or yellow crystalline powder[1][3]
Melting Point 122-124 °C[5]
Solubility Insoluble in water; Soluble in methanol (almost transparent)[1][3]
Storage Temperature Refrigerate (0-5 °C)[4]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard ClassificationCategoryGHS Codes
Acute Toxicity, OralCategory 3H301
Acute Toxicity, InhalationCategory 3H331
Skin Corrosion/IrritationCategory 1B / 2H314 / H315
Serious Eye Damage/IrritationCategory 1 / 2AH318 / H319
Skin SensitizationCategory 1H317
Germ Cell MutagenicityCategory 2H341
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335
Acute Aquatic HazardCategory 1H400
Chronic Aquatic HazardCategory 1H410

Source: Sigma-Aldrich, AccuStandard.[4]

Emergency First Aid Procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation develops or persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Experimental Protocols

General Handling and Storage Protocol

This protocol outlines the necessary precautions for handling and storing this compound in a laboratory setting.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside a fume hood or if dust is generated.[4]

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated chemical fume hood.[6]

  • An eyewash station and safety shower must be readily accessible.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep refrigerated at 0-5 °C.[4]

  • Protect from light and moisture.[6] The substance is light and moisture sensitive.

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, strong bases, and water.[6]

  • Store in a locked cabinet or other secure area accessible only to authorized personnel.[1][6]

Handling Procedures:

  • Before handling, ensure all necessary PPE is worn and engineering controls are in place.

  • Avoid generating dust.[6]

  • Weigh the required amount of the compound in a chemical fume hood.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Protocol for Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound in an appropriate solvent.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • Volumetric flask

  • Spatula

  • Analytical balance

  • Pipettes

Procedure:

  • Under a chemical fume hood, carefully weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size.

  • Add a small amount of the chosen anhydrous solvent to the flask to dissolve the powder.

  • Gently swirl the flask to ensure complete dissolution. Sonication may be used if necessary, but avoid heating.

  • Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution in a tightly sealed container in the refrigerator, protected from light.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage start Start assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Personal Protective Equipment (PPE) assess_hazards->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls weigh Weigh Compound in Fume Hood eng_controls->weigh dissolve Prepare Solution (if applicable) weigh->dissolve store Store in Tightly Sealed Container weigh->store If not using immediately experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate waste Dispose of Waste Properly decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end conditions Refrigerate (0-5°C) Protect from Light & Moisture store->conditions

Caption: Workflow for the safe handling and storage of this compound.

Spill_Response_Protocol Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe secure_area Secure the Area Prevent Entry large_spill->secure_area contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose contact_ehs Contact Environmental Health & Safety (EHS) secure_area->contact_ehs

References

Application Notes and Protocols: 2,6-Dichloro-1,4-benzoquinone as a Versatile Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a reactive organochlorine compound that serves as a valuable and versatile precursor in organic synthesis. Its electron-deficient quinone ring, activated by two chlorine atoms, is susceptible to a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules. The primary applications of DCBQ as a precursor involve its use as an electrophile in nucleophilic substitution reactions and as a dienophile in cycloaddition reactions. These pathways allow for the introduction of diverse functional groups and the construction of novel carbocyclic and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for leveraging DCBQ in key synthetic transformations.

Chemical Properties and Reactivity

This compound (MW: 176.98 g/mol ) is a yellow crystalline solid with a melting point of 122-124 °C.[1] The two chlorine atoms and two carbonyl groups create a highly electrophilic system. The C-Cl bonds are activated towards nucleophilic aromatic substitution, and the carbon-carbon double bonds are activated for cycloaddition reactions. This dual reactivity makes DCBQ a strategic starting point for building molecular diversity.

Application: Precursor for Substituted Benzoquinones via Nucleophilic Substitution

The electron-deficient nature of the DCBQ ring facilitates the displacement of its chloro substituents by a variety of nucleophiles. This reaction pathway is a primary method for synthesizing substituted 1,4-benzoquinones, which are scaffolds found in numerous biologically active compounds. Nucleophiles such as primary and secondary amines, and thiols can be used to generate di-substituted products. The reaction typically proceeds in a stepwise manner, allowing for the potential synthesis of unsymmetrical products if desired.

Logical Workflow for Nucleophilic Substitution

G cluster_start Starting Materials & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product DCBQ This compound (DCBQ) Mix Combine reactants in solvent DCBQ->Mix Nucleophile Nucleophile (e.g., Amine, Thiol) (2.2 eq) Nucleophile->Mix Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Mix Base Base (e.g., Na2CO3) (optional, for thiols or amine salts) Base->Mix Stir Stir at Room Temp to Reflux (Monitor by TLC) Mix->Stir Reaction Progression Filter Filter solids (if any) Stir->Filter Reaction Complete Extract Solvent Extraction Filter->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2,6-Disubstituted-1,4-benzoquinone Purify->Product

Caption: General workflow for synthesizing substituted benzoquinones from DCBQ.

Experimental Protocol 2.1: Synthesis of 2,6-Diamino-1,4-benzoquinone Derivatives (General Procedure)

This protocol describes a general method for the nucleophilic substitution of DCBQ with primary or secondary amines. This reaction type is analogous to the well-established reactions of other haloquinones, such as 2,3-dichloro-1,4-naphthoquinone, with various amines.[2][3]

Materials:

  • This compound (DCBQ) (1.0 eq)

  • Amine (primary or secondary) (2.2 eq)

  • Ethanol or Acetonitrile

  • Sodium Carbonate (Na₂CO₃) (optional, if starting with an amine salt)

  • Chloroform or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M solution).

  • To the stirred solution, add the desired amine (2.2 eq) dropwise at room temperature. The color of the solution is expected to change upon addition.

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.

  • Upon completion, add chloroform or dichloromethane to the reaction mixture.

  • Wash the organic mixture with water to remove any excess amine and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,6-diamino-1,4-benzoquinone derivative.

PrecursorNucleophileKey ConditionsProduct ClassExpected Yield Range
DCBQPrimary/Secondary AmineEthanol, Room Temp, 6-12h2,6-Diamino-1,4-benzoquinone50-80%
DCBQThiolEthanol, Na₂CO₃, Room Temp2,6-Dithio-1,4-benzoquinone60-90%
*Yields are estimates based on reactions with analogous haloquinones.

Application: Precursor for Carbocyclic Scaffolds via Diels-Alder Reaction

DCBQ is an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions) due to its electron-withdrawing carbonyl groups.[4][5] This reaction provides a powerful and stereospecific method for constructing six-membered rings, which are core structures in many natural products and pharmaceuticals. DCBQ can react with a wide range of conjugated dienes to form substituted cyclohexene dione derivatives.

Regioselectivity in Diels-Alder Reactions with DCBQ

The reaction of an unsymmetrical diene with DCBQ can lead to two different regioisomers. The regioselectivity is governed by a combination of steric and electronic factors of both the diene and the dienophile (DCBQ). Theoretical studies on related 2,6-disubstituted benzoquinones suggest that the deformation energy required for the quinone to adopt the transition state geometry plays a crucial role in determining the major product.[6]

G DCBQ DCBQ (Dienophile) TS_A Transition State A DCBQ->TS_A TS_B Transition State B DCBQ->TS_B Diene Unsymmetrical Diene (e.g., 1-substituted-1,3-butadiene) Diene->TS_A Path A Diene->TS_B Path B Product_A Regioisomer A TS_A->Product_A Lower Activation Energy (Major Product) Product_B Regioisomer B TS_B->Product_B Higher Activation Energy (Minor Product)

Caption: Factors influencing regioselectivity in the Diels-Alder reaction of DCBQ.

Experimental Protocol 3.1: [4+2] Cycloaddition of DCBQ with a Conjugated Diene (General Procedure)

This protocol provides a general framework for performing a Diels-Alder reaction with DCBQ.

Materials:

  • This compound (DCBQ) (1.0 eq)

  • Conjugated Diene (e.g., Isoprene, Cyclopentadiene) (1.1 - 1.5 eq)

  • Toluene or Dichloromethane (anhydrous)

  • Hydroquinone (inhibitor, small catalytic amount)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve DCBQ (1.0 eq) in anhydrous toluene.

  • Add a small amount of hydroquinone to inhibit any potential polymerization of the diene.

  • Add the conjugated diene (1.1 - 1.5 eq) to the solution. For highly volatile dienes like cyclopentadiene (which should be freshly cracked), the reaction may be run at lower temperatures.

  • Heat the reaction mixture to reflux (or stir at an appropriate temperature) for 4-24 hours. Monitor the disappearance of the starting materials by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude cycloadduct by column chromatography on silica gel or by recrystallization to obtain the pure product.

PrecursorDieneKey ConditionsProduct ClassExpected Yield Range
DCBQAcyclic 1,3-DieneToluene, Reflux, 4-24hBicyclic[4.4.0]decene derivative70-95%
DCBQCyclopentadieneDCM, 0°C to RT, 4-12hTricyclic adduct80-98%
*Yields are estimates based on typical Diels-Alder reactions with quinone dienophiles.

Protocol for the Synthesis of the Precursor: this compound

For laboratories where DCBQ is not commercially available or a larger quantity is needed, it can be synthesized from 2,4,6-trichlorophenol.[7]

Experimental Protocol 4.1: Preparation of this compound

Materials:

  • 2,4,6-Trichlorophenol (1.0 eq, 197.5 g)

  • Methanol (600 g)

  • 5% Dilute Nitric Acid (200 mL)

  • Oxygen gas

  • 1000 mL and 2000 mL four-neck reaction flasks

Procedure:

  • In a 1000 mL four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

  • In a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin adding the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution while stirring.

  • Introduce oxygen gas into the reaction flask at a pressure of 2 atm.

  • Maintain the reaction temperature at 20 °C with stirring and continue the reaction for 2 hours.

  • After the reaction is complete, the product will precipitate. Collect the solid product by filtration.

  • Wash the solid with cold water and dry to obtain this compound.

PrecursorReagentsConditionsProductYield
2,4,6-TrichlorophenolO₂, Nitric acid, Methanol20°C, 2 atm O₂, 2hThis compound93.3%[7]

Conclusion

This compound is a readily accessible and highly reactive precursor for a range of valuable chemical entities. The protocols and application notes provided herein offer a foundation for researchers to explore its utility in synthesizing novel substituted quinones and complex cyclic systems. Its predictable reactivity in nucleophilic substitution and Diels-Alder reactions makes it a powerful tool in the arsenal of synthetic chemists, particularly those in the fields of drug discovery and materials science. As with all reactive chemicals, appropriate safety precautions should be taken when handling DCBQ and its derivatives.

References

Application Notes and Protocols for 2,6-Dichloro-1,4-benzoquinone in Water Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (DCBQ) is an emerging disinfection byproduct (DBP) of significant concern in water treatment. Formed during the chlorination of water containing natural organic matter and various aromatic compounds, DCBQ has demonstrated considerably higher cytotoxicity and genotoxicity than many regulated DBPs. This document provides detailed application notes and experimental protocols for researchers investigating the formation, degradation, and toxicological effects of DCBQ in water.

Data Presentation

Formation of this compound (DCBQ)

DCBQ is formed from the chlorination of various precursors present in water sources. Phenolic compounds, in particular, are significant contributors to DCBQ formation. The molar formation yields of DCBQ from different precursors after a 60-minute chlorination period are summarized below.

Precursor CompoundMolar Formation Yield of DCBQ (%)
Phenol< 0.5
Chlorinated Phenols< 0.5
para-Substituted Phenolic Compounds0.0008 - 4.9
para-Substituted Aromatic AminesPrecursors

Table 1: Molar formation yields of DCBQ from various precursors during chlorination.

Degradation of this compound (DCBQ) by Advanced Oxidation Processes (AOPs)

Advanced oxidation processes are effective in degrading DCBQ. The removal efficiencies of different AOPs are presented below.

Treatment ProcessUV Dose (mJ/cm²)H₂O₂ (mg/L)O₃ (mg/L)DCBQ Removal Efficiency (%)
UV only180--36.1
H₂O₂ only-2-32.0
O₃ only--257.9
UV/H₂O₂/O₃ (Optimized)1801.760.5194.3[1]
UV/H₂O₂/O₃-1196.7[2]

Table 2: Degradation of DCBQ by various Advanced Oxidation Processes (AOPs).[1][2]

Toxicity of this compound (DCBQ)

DCBQ exhibits significant toxicity to various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, are summarized below.

Cell LineAssayIC50 (µM)Reference
CHO-K1 (Chinese Hamster Ovary)Cytotoxicity21.73[3]
V79 (Chinese Hamster Lung Fibroblasts)Plating Efficiency10 - 80[4]

Table 3: Cytotoxicity of DCBQ on different cell lines.[3][4]

Experimental Protocols

Analysis of this compound (DCBQ) in Water Samples

This protocol describes the quantification of DCBQ in water samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

1.1. Sample Preparation

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Acidify the samples to a pH of 2.6-2.8 with formic acid to preserve the analyte.

  • Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

    • Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

    • Condition the cartridge with methanol followed by acidified water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with acidified water and a methanol/water solution.

    • Elute DCBQ with methanol containing 0.25% formic acid.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a water/methanol solution (80:20, v/v) with 0.25% formic acid.

1.2. UPLC-MS/MS Instrumental Analysis

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.25% formic acid.

  • Mobile Phase B: Methanol with 0.25% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-12 min: Gradient to 90% B

    • 12-14 min: Hold at 90% B

    • 14-14.01 min: Return to 20% B

    • 14.01-18 min: Hold at 20% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Key MS/MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/h

    • Cone Gas Flow: 150 L/h

  • MRM Transitions: Monitor the appropriate precursor and product ions for DCBQ.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection Acidification Acidification (pH 2.6-2.8) Sample->Acidification SPE Solid Phase Extraction (SPE) Acidification->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Inject MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Analytical workflow for DCBQ in water.
Degradation of this compound (DCBQ) by UV/H₂O₂/O₃

This protocol outlines a procedure for the degradation of DCBQ in a laboratory-scale photoreactor.

2.1. Experimental Setup

  • Photoreactor: A batch reactor with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm). The reactor should be equipped with a magnetic stirrer and ports for sampling and reagent addition. A quartz sleeve should be used to house the UV lamp.

  • Ozone Generator: Capable of producing a stable ozone stream from dry oxygen.

  • Reagent Solutions: Prepare stock solutions of DCBQ, hydrogen peroxide (H₂O₂), and any necessary buffers.

2.2. Procedure

  • Fill the photoreactor with a known volume of DCBQ solution of a specific concentration (e.g., 1 µg/L).

  • Adjust the pH of the solution if required using appropriate buffers.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed.

  • Start the experiment by simultaneously turning on the UV lamp and introducing a continuous stream of ozone gas into the solution.

  • Add the required volume of H₂O₂ solution to achieve the desired concentration.

  • Collect samples at predetermined time intervals.

  • Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium thiosulfate) to stop the degradation process.

  • Analyze the samples for the remaining DCBQ concentration using the UPLC-MS/MS method described above.

G cluster_setup Experimental Setup cluster_procedure Procedure Reactor Photoreactor with DCBQ Solution Start Start Reaction (UV + O₃ + H₂O₂) Reactor->Start UV UV Lamp UV->Start Ozone Ozone Generator Ozone->Start H2O2 H₂O₂ Stock Solution H2O2->Start Sample Collect Samples at Intervals Start->Sample Quench Quench Reaction Sample->Quench Analyze Analyze DCBQ Concentration Quench->Analyze

Workflow for DCBQ degradation by UV/H₂O₂/O₃.
Cytotoxicity Assessment of this compound (DCBQ) using MTT Assay

This protocol describes how to determine the cytotoxicity of DCBQ on a selected human cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3.1. Materials

  • Selected human cell line (e.g., HepG2, human liver cancer cells).

  • Complete cell culture medium.

  • DCBQ stock solution (dissolved in a suitable solvent like DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

3.2. Procedure

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DCBQ stock solution in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DCBQ. Include a vehicle control (medium with the same concentration of solvent used for the DCBQ stock) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DCBQ concentration relative to the vehicle control. Plot the cell viability against the DCBQ concentration to determine the IC50 value.

DNA Damage Assessment of this compound (DCBQ) using the Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

4.1. Materials

  • Treated and control cells.

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA).

  • Lysis solution (high salt and detergent).

  • Alkaline electrophoresis buffer (pH > 13).

  • Neutralization buffer.

  • DNA staining solution (e.g., SYBR Green or ethidium bromide).

  • Microscope slides.

4.2. Procedure

  • Cell Preparation: Harvest the cells treated with DCBQ and control cells. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

  • Cell Embedding: Mix the cell suspension with 0.5% LMPA at 37°C and quickly pipette onto the NMPA-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization: Gently rinse the slides with a neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

Signaling Pathways Affected by this compound (DCBQ)

DCBQ is known to induce oxidative stress, which can subsequently trigger various cellular signaling pathways leading to apoptosis (programmed cell death) and other toxic effects.

G cluster_stress Cellular Stress Response cluster_pathways Signaling Pathways DCBQ This compound (DCBQ) ROS Reactive Oxygen Species (ROS) Production DCBQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage FoxO FoxO Signaling Pathway OxidativeStress->FoxO activates NFkB NF-κB Signaling Pathway OxidativeStress->NFkB activates Caspase Caspase Cascade DNADamage->Caspase activates Apoptosis Apoptosis FoxO->Apoptosis NFkB->Apoptosis Caspase->Apoptosis

DCBQ-induced cellular stress and signaling.

FoxO Signaling Pathway: Oxidative stress can activate the Forkhead box O (FoxO) family of transcription factors. Activated FoxOs can translocate to the nucleus and regulate the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and cell survival. While typically anti-apoptotic, under certain conditions of severe cellular stress, NF-κB activation can contribute to apoptosis.[5] DCBQ has been shown to trigger an inflammatory response in the kidney through increased expression of NF-κB.[5]

Caspase Cascade: DNA damage is a potent trigger for the intrinsic apoptotic pathway, which involves the activation of a cascade of proteases called caspases. Initiator caspases (like caspase-9) are activated by signals from the mitochondria, and they, in turn, activate executioner caspases (like caspase-3) that carry out the dismantling of the cell.[5] DCBQ has been shown to activate the apoptosis pathway through increased mRNA expression of Caspase-3 and Caspase-9.[5]

References

Application Notes and Protocols for the Electrochemical Applications of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of 2,6-dichloro-1,4-benzoquinone (DCBQ). This document details its role as a redox mediator in biosensors and biophotovoltaic systems, outlines experimental protocols for its electrochemical analysis, and discusses the potential of related quinone compounds in energy storage.

Application in Biosensors: Redox Mediator for Enzymatic Reactions

This compound serves as an effective redox mediator, facilitating electron transfer between an enzyme's active site and an electrode surface. This property is particularly valuable in the development of second-generation biosensors.

A primary application of DCBQ is as an electron shuttle for glucose oxidase (GOx), an enzyme commonly used in glucose biosensors. In this system, GOx first catalyzes the oxidation of glucose. The electrons generated in this reaction are then transferred to DCBQ, which is subsequently re-oxidized at the electrode surface, producing a measurable current that is proportional to the glucose concentration. Halogenated benzoquinones, like DCBQ, are noted for their high rate constants in these bioelectrocatalytic systems due to their high redox potential and small size.

While specific quantitative performance data for a dedicated this compound-based glucose biosensor is not extensively reported in the literature, the principles of its operation are well-established. The performance of such a sensor would be influenced by factors including enzyme loading, mediator concentration, and the electrode material.

Experimental Protocol: Fabrication and Analysis of a DCBQ-Mediated Glucose Biosensor

This protocol describes the fabrication of a glassy carbon electrode (GCE) modified with glucose oxidase and the use of DCBQ as a soluble redox mediator for the amperometric detection of glucose.

Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • This compound (DCBQ)

  • Glucose Oxidase (GOx) from Aspergillus niger

  • D-(+)-Glucose

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Alumina slurry (0.05 µm) for electrode polishing

  • Ethanol and deionized water

Instrumentation:

  • Potentiostat with a three-electrode setup

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing pad to a mirror finish.

    • Soncate the electrode sequentially in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Enzyme Immobilization:

    • Prepare a 10 mg/mL solution of GOx in 0.1 M PBS (pH 7.0).

    • Drop-cast 5 µL of the GOx solution onto the cleaned GCE surface.

    • Allow the electrode to dry at room temperature for at least 1 hour to ensure immobilization of the enzyme.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

    • Add DCBQ to the buffer solution to a final concentration of 1 mM.

    • Connect the modified GCE as the working electrode, the Ag/AgCl as the reference electrode, and the platinum wire as the counter electrode.

    • Apply a constant potential of +0.4 V (vs. Ag/AgCl).

    • Allow the background current to stabilize.

    • Successively add aliquots of a stock glucose solution to the electrochemical cell to achieve the desired concentrations.

    • Record the steady-state current response after each addition.

  • Data Analysis:

    • Plot the catalytic current (the difference between the steady-state current and the background current) against the glucose concentration to generate a calibration curve.

    • Determine the sensitivity (slope of the linear portion of the calibration curve), the limit of detection (LOD), and the linear range of the biosensor.

Diagram of the Experimental Workflow for a DCBQ-Mediated Glucose Biosensor:

G cluster_prep Electrode Preparation cluster_fab Sensor Fabrication cluster_meas Electrochemical Measurement Polish Polish GCE Clean Clean GCE Polish->Clean Dry_Elec Dry GCE Clean->Dry_Elec Immobilize Immobilize GOx Dry_Elec->Immobilize Dry_Sensor Dry Sensor Immobilize->Dry_Sensor Setup Assemble Cell Dry_Sensor->Setup Add_DCBQ Add DCBQ Mediator Setup->Add_DCBQ Apply_Potential Apply Potential Add_DCBQ->Apply_Potential Add_Glucose Add Glucose Apply_Potential->Add_Glucose Record Record Current Add_Glucose->Record

Workflow for DCBQ-mediated glucose biosensor fabrication and analysis.

Application in Biophotovoltaics: Electron Shuttle from Photosynthetic Systems

This compound is utilized as an artificial electron acceptor and mediator in biophotovoltaic (BPV) devices that incorporate photosynthetic components like Photosystem II (PSII).[1][2] These devices harness light energy to drive water splitting, and DCBQ facilitates the transfer of the resulting electrons to an electrode, thereby generating a photocurrent.[2]

In a typical setup, isolated thylakoid membranes or whole cyanobacterial cells are interfaced with an anode. Upon illumination, PSII becomes photo-excited and initiates electron transport. DCBQ, being lipophilic, can accept electrons from the plastoquinone (PQ) pool within the thylakoid membrane.[3][4] The reduced DCBQ then diffuses to the anode, where it is re-oxidized, completing the circuit and producing a measurable photocurrent. The use of DCBQ has been shown to significantly enhance the photocurrent generation in PSII-based BPV systems.[1][2]

Quantitative Performance Data for DCBQ in Biophotovoltaic Systems:

ParameterValueConditionsReference
Photocurrent Density~100 µA/cm²Spinach thylakoids on a graphite electrode with an applied bias of +0.24 V vs. Ag/AgCl.[2][2]
Photocurrent Densityup to 513 µA/cm²PSII immobilized in a redox polymer on a mesostructured inverse opal indium tin oxide (IO-mesoITO) substrate.[1][1]
Photocurrent Density~888 µA/cm²PSII complexes fixed onto a TiO₂ electrode.[1][1]
Experimental Protocol: Assembly and Measurement of a PSII-Based Biophotovoltaic Cell

This protocol outlines the assembly of a simple biophotovoltaic cell using spinach thylakoids and DCBQ as a mediator.

Materials and Reagents:

  • Indium Tin Oxide (ITO) coated glass slides

  • Spinach thylakoid membrane suspension

  • This compound (DCBQ)

  • Potassium chloride (KCl)

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • Platinum wire

  • Light source (e.g., solar simulator or LED lamp)

Instrumentation:

  • Potentiostat

  • Electrochemical cell with a quartz window

  • Ag/AgCl reference electrode

Procedure:

  • Anode Preparation:

    • Clean the ITO-coated glass slide by sonicating in acetone, ethanol, and deionized water.

    • Dry the slide with a stream of nitrogen.

    • Drop-cast a concentrated suspension of spinach thylakoids onto the conductive side of the ITO slide to cover an area of approximately 1 cm².

    • Allow the thylakoid film to air-dry in a dark, humid environment to prevent complete dehydration.

  • Biophotovoltaic Cell Assembly:

    • Place the thylakoid-coated ITO slide as the working electrode in the electrochemical cell.

    • Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with 0.1 M phosphate buffer (pH 7.0) containing 0.1 M KCl as the supporting electrolyte.

    • Add DCBQ to the electrolyte to a final concentration of 100 µM.

  • Photocurrent Measurement:

    • Keep the cell in the dark and record the baseline current.

    • Illuminate the cell through the quartz window with a light source of known intensity.

    • Record the photocurrent generated under illumination.

    • Measure the current in cycles of light and dark to determine the photoresponse.

    • Chronoamperometry is typically used to measure the current over time at a fixed potential (e.g., +0.24 V vs. Ag/AgCl).

Signaling Pathway for DCBQ-Mediated Electron Transfer in a PSII-Based Biophotovoltaic Cell:

G cluster_psii Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (Plastoquinone) QA->QB e- DCBQ_ox DCBQ (oxidized) QB->DCBQ_ox e- transfer Light Light (hν) Light->P680 DCBQ_red DCBQ (reduced) Anode Anode DCBQ_red->Anode e- transfer Anode->DCBQ_ox Regeneration

Electron transfer from PSII to an anode mediated by DCBQ.

Energy Storage Applications: A Note on Quinone Derivatives

While this compound itself has not been extensively reported as a primary active material in batteries or supercapacitors, the broader class of quinone compounds is of significant interest for energy storage applications.[2][5][6][7] Quinones are promising candidates for organic redox-flow batteries and as electrode materials in solid-state batteries due to their reversible redox chemistry, high theoretical specific capacities, and the tunability of their electrochemical properties through chemical modification.[2][5][6][7]

The introduction of electron-withdrawing groups, such as chlorine atoms, onto the benzoquinone ring is known to increase the redox potential of the molecule. This suggests that chlorinated benzoquinones could potentially be used as high-voltage cathode materials. However, challenges such as dissolution in organic electrolytes and long-term cycling stability need to be addressed for practical applications. Further research is required to explore the potential of this compound and other halogenated quinones in energy storage devices.

Electrochemical Characterization Protocols

Understanding the fundamental electrochemical behavior of this compound is crucial for its application in various devices. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful techniques for this purpose.

Protocol for Cyclic Voltammetry of this compound

Objective: To determine the redox potentials and study the reversibility of the electrochemical reactions of DCBQ.

Materials and Reagents:

  • This compound (DCBQ)

  • Supporting electrolyte (e.g., 0.1 M KCl in water, or 0.1 M tetrabutylammonium perchlorate in acetonitrile for non-aqueous studies)

  • Solvent (deionized water or anhydrous acetonitrile)

  • Glassy carbon working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of DCBQ in the chosen solvent containing the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell and deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • CV Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., +0.6 V) to a potential sufficiently negative to cause the reduction of DCBQ (e.g., -0.4 V), and then reverse the scan back to the initial potential.

    • Perform the scan at a scan rate of 100 mV/s.

    • Record the resulting voltammogram.

    • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.

Protocol for Electrochemical Impedance Spectroscopy of a DCBQ-Modified Surface

Objective: To characterize the interfacial properties of an electrode modified with DCBQ, such as the charge transfer resistance.

Materials and Reagents:

  • An electrode modified with DCBQ (e.g., through electropolymerization or covalent attachment)

  • A redox probe solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the DCBQ-modified working electrode in the redox probe solution.

  • EIS Measurement:

    • Set the potentiostat to the formal potential of the redox probe.

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).

    • Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to determine parameters such as the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The Rct value provides information about the kinetics of the redox probe at the electrode surface, which is affected by the DCBQ modification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dichloro-1,4-benzoquinone. This resource is designed for researchers, scientists, and professionals in drug development to assist with optimizing reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: A widely reported and efficient method is the oxidation of 2,4,6-trichlorophenol. This procedure, when carefully controlled, can achieve yields of over 90%.[1] The reaction typically involves treating 2,4,6-trichlorophenol with an oxidizing agent in a suitable solvent system.

Q2: My reaction yield is significantly lower than reported in the literature. What are the likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of the starting materials, suboptimal reaction conditions (temperature, time, pressure), and issues with the oxidizing agent. Incomplete reactions or the formation of side products are common culprits.

Q3: What are the common side products in the synthesis from 2,4,6-trichlorophenol, and how can their formation be minimized?

A3: The primary side product is often the corresponding hydroquinone, 2,6-dichloro-1,4-benzenediol, formed by the reduction of the target quinone.[2] Over-oxidation can also occur, leading to the formation of smaller chlorinated organic acids and eventually mineralization to CO2.[3] To minimize these, it is crucial to maintain precise control over the reaction temperature and stoichiometry of the oxidizing agent.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (2,4,6-trichlorophenol) and the formation of the product (this compound).

Q5: What is the recommended method for purifying the final product?

A5: The crude product, which is typically a solid, can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. For certain impurities, steam distillation may also be an effective purification technique.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient oxidizing agent.Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Consider a modest excess if the reaction is known to be sensitive to stoichiometry.
Incorrect reaction temperature.Verify the reaction temperature is maintained at the optimal level as specified in the protocol. Deviations can significantly slow down or halt the reaction.
Poor quality of starting material (2,4,6-trichlorophenol).Use a high-purity starting material. Impurities can inhibit the reaction or lead to unwanted side reactions.
Formation of a Dark Tar-like Substance Over-oxidation or decomposition of the product.Reduce the reaction temperature or reaction time. The amount of oxidizing agent may also need to be carefully controlled and added portion-wise.
Reaction temperature is too high.Strictly adhere to the recommended reaction temperature. Use a controlled temperature bath for better regulation.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or slightly increase the amount of the oxidizing agent. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Difficulty in Isolating the Product Product is soluble in the reaction solvent at lower temperatures.If the product does not precipitate upon cooling, try adding a co-solvent in which the product is less soluble, or concentrate the reaction mixture under reduced pressure.
Mechanical losses during workup.Be meticulous during filtration and transfer steps, especially when working on a smaller scale. Wash the reaction flask and filter cake with a small amount of cold solvent to recover all the product.

Experimental Protocols

High-Yield Synthesis of this compound from 2,4,6-Trichlorophenol

This protocol is adapted from a method reporting a high yield of 93.3%.[1]

Materials:

  • 2,4,6-Trichlorophenol (197.5 g)

  • Methanol (600 g)

  • 5% Dilute Nitric Acid (200 mL)

  • Oxygen gas

  • 2000 mL sealed four-neck reaction flask

  • 1000 mL four-neck reaction flask

Procedure:

  • In a 1000 mL four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol with stirring.

  • In a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin to add the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution.

  • Introduce oxygen gas into the reaction mixture at a pressure of 2 atm.

  • Maintain the reaction temperature at 20°C with stirring.

  • Allow the reaction to proceed for 2 hours.

  • After the reaction is complete, the product will precipitate.

  • Collect the solid product by filtration.

  • Wash the product with a suitable solvent (e.g., cold water or a methanol/water mixture) and dry under vacuum.

Expected Yield: Approximately 167 g (93.3%).[1]

Data Presentation

Parameter Value Reference
Starting Material2,4,6-Trichlorophenol[1]
Oxidizing SystemOxygen / Nitric Acid[1]
SolventMethanol[1]
Temperature20°C[1]
Pressure2 atm (Oxygen)[1]
Reaction Time2 hours[1]
Reported Yield 93.3% [1]

Visualizations

Synthesis_Pathway TCP 2,4,6-Trichlorophenol DCBQ This compound TCP->DCBQ Oxidation Oxidant O2, HNO3 Oxidant->DCBQ

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (T, t, P) CheckPurity->CheckConditions Purity OK Optimize Optimize Conditions CheckPurity->Optimize Impure CheckOxidant Check Oxidant (Age, Stoichiometry) CheckConditions->CheckOxidant Conditions OK CheckConditions->Optimize Incorrect AnalyzeSideProducts Analyze for Side Products (TLC/HPLC) CheckOxidant->AnalyzeSideProducts Oxidant OK CheckOxidant->Optimize Issue Found AnalyzeSideProducts->Optimize End Improved Yield Optimize->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: 2,6-Dichloro-1,4-benzoquinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during organic synthesis with 2,6-dichloro-1,4-benzoquinone (DCBQ).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound (DCBQ) in organic synthesis?

A1: The primary side reactions involving DCBQ are nucleophilic substitution, decomposition, and to a lesser extent, potential for Diels-Alder reactions and polymerization. Nucleophilic attack by reagents such as amines and thiols can lead to the substitution of one or both chlorine atoms.[1] Decomposition can occur under various conditions, leading to the formation of byproducts like trichloroacetic acid (TCAA) and other chlorinated species.[2]

Q2: My reaction with DCBQ is turning dark, and I'm observing multiple spots on my TLC. What is likely happening?

A2: A sudden color change to black or the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate often indicates decomposition of the benzoquinone ring or the formation of complex side products.[3] This can be triggered by factors such as pH, solvent, temperature, and the presence of strong nucleophiles. It is crucial to monitor the reaction closely and control these parameters to minimize byproduct formation.

Q3: How can I monitor the progress of my reaction involving DCBQ to minimize side product formation?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of reactions with DCBQ. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can separate the starting material, the desired product, and various side products. By comparing the spots of the reaction mixture with the starting material, you can track the consumption of DCBQ and the formation of new compounds.

Troubleshooting Guides

Issue 1: Unwanted Nucleophilic Substitution Products

Problem: Formation of mono- or di-substituted byproducts when reacting DCBQ with a nucleophile.

Root Causes:

  • High Reactivity of DCBQ: The electron-withdrawing nature of the carbonyl groups and chlorine atoms makes the quinone ring highly susceptible to nucleophilic attack.

  • Stoichiometry: An excess of the nucleophile can favor di-substitution.

  • Reaction Conditions: Temperature and reaction time can influence the extent of substitution.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of DCBQ relative to the nucleophile to favor mono-substitution.

  • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the undesired second substitution.

  • Slow Addition: Add the nucleophile dropwise to the reaction mixture to maintain a low instantaneous concentration.

Issue 2: Decomposition of this compound

Problem: The reaction mixture darkens, and the desired product yield is low due to the decomposition of the starting material.

Root Causes:

  • pH: The decomposition pathway of DCBQ can be affected by the pH of the reaction medium.[2]

  • Presence of Water: DCBQ is sensitive to moisture and can decompose in aqueous environments.

  • Light Exposure: Some quinones are light-sensitive and can degrade upon prolonged exposure.

  • High Temperatures: Elevated temperatures can accelerate decomposition.

Solutions:

  • pH Control: Buffer the reaction mixture if possible, especially in aqueous or protic solvents.

  • Anhydrous Conditions: Use dry solvents and inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.

  • Moderate Temperatures: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes the reactivity of different benzoquinone derivatives with p-nitrobenzenethiol (NBT), highlighting the influence of substituents on the rate of reaction. While this data is for analogous compounds, it provides insight into the high electrophilicity of chlorinated benzoquinones like DCBQ.

Benzoquinone DerivativeRate Constant (k) at pH 7.4
This compound (2,6-DCBQ)1.60 × 10⁶
2,5-Dichloro-1,4-benzoquinone (2,5-DCBQ)2.92 × 10⁶
Chlorobenzoquinone (CBQ)2.18 × 10⁵

Data adapted from a study on the reactivity of benzoquinone derivatives with thiols.[1]

Key Experimental Protocols

Protocol 1: Minimizing Di-substitution in a Nucleophilic Addition Reaction

This protocol outlines a general procedure to favor the mono-substituted product in the reaction of DCBQ with a generic nucleophile (NuH).

Materials:

  • This compound (DCBQ)

  • Nucleophile (NuH)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve DCBQ (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Nucleophile Addition: Dissolve the nucleophile (0.95 equivalents) in the anhydrous solvent and load it into the dropping funnel.

  • Reaction Execution: Cool the DCBQ solution to 0 °C in an ice bath. Add the nucleophile solution dropwise over a period of 30-60 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. Collect aliquots from the reaction mixture at regular intervals.

  • Work-up: Once the starting nucleophile is consumed (as indicated by TLC), quench the reaction by adding a suitable reagent (e.g., a mild acid or base, depending on the nature of the product).

  • Purification: Isolate the product by extraction and purify using column chromatography to separate the mono-substituted product from any unreacted DCBQ and di-substituted byproduct.

Visualizations

Nucleophilic_Substitution_Side_Reactions DCBQ This compound MonoSubstituted Mono-substituted Product DCBQ->MonoSubstituted + NuH (Desired Reaction) Nucleophile Nucleophile (NuH) Nucleophile->MonoSubstituted DiSubstituted Di-substituted Product (Side Product) Nucleophile->DiSubstituted MonoSubstituted->DiSubstituted + NuH (Side Reaction)

Caption: Pathway of nucleophilic substitution on DCBQ, leading to both desired mono-substituted and undesired di-substituted products.

Troubleshooting_Workflow Start Low Yield or Multiple Side Products Observed Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Identify_Issue Identify Nature of Side Products Check_TLC->Identify_Issue Decomposition Decomposition Products (Darkening, Streaking on TLC) Identify_Issue->Decomposition Decomposition Substitution Multiple Substitution Products Identify_Issue->Substitution Substitution Action_Decomposition Control T, pH, Moisture, Light Decomposition->Action_Decomposition Action_Substitution Adjust Stoichiometry, Lower T, Slow Addition Substitution->Action_Substitution Optimize Optimize Reaction Conditions Action_Decomposition->Optimize Action_Substitution->Optimize

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

Technical Support Center: 2,6-Dichloro-1,4-benzoquinone (DCBQ) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with 2,6-Dichloro-1,4-benzoquinone (DCBQ) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color, often turning yellow or brown?

A1: Color change in your DCBQ solution is a primary indicator of degradation. Quinones are highly susceptible to oxidation and other decomposition reactions.[1][2] The key factors that trigger this degradation are exposure to oxygen, light (photo-oxidation), elevated temperatures, and non-optimal pH levels.[2] In aqueous solutions, DCBQ can also undergo hydrolysis, particularly at a pH above 9.[3][4]

Q2: What are the likely degradation products forming in my DCBQ solution?

A2: The degradation of DCBQ can proceed through several pathways. Common degradation products include hydroxylated and dechlorinated species.[3][5] For instance, studies have shown the formation of products like 3-hydroxy-2,6-DCBQ.[3][5] The specific degradation pathway and resulting by-products can be influenced by factors such as pH and the presence of other reactive species.[6]

Q3: My experimental results are inconsistent. Could the instability of the DCBQ solution be the cause?

A3: Absolutely. If your DCBQ solution is degrading, the actual concentration of the active compound will be lower than intended, leading to poor reproducibility and inaccurate results. Furthermore, the degradation products themselves might interfere with your assay, either by reacting with your target or by affecting analytical measurements.

Q4: What is the recommended solvent for preparing DCBQ solutions?

A4: While DCBQ is soluble in methanol and acetonitrile, it is insoluble in water.[7][8] For experiments requiring aqueous buffers, it is best to prepare a concentrated stock solution in an appropriate organic solvent (e.g., acetonitrile) and then dilute it into the aqueous medium immediately before use.[8] Using degassed solvents can help minimize oxidation.[2]

Q5: How should I store my DCBQ solutions to maximize their stability?

A5: To ensure maximum stability, solutions of DCBQ should be stored under an inert atmosphere (nitrogen or argon) to protect against oxidation.[2][9] They should be kept in amber glass vials to prevent photo-degradation and stored at low temperatures, such as refrigerated or at -20°C.[2][9] It is also advisable to prepare fresh solutions for sensitive experiments or to use them within a short timeframe.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Solution Discoloration (Yellowing/Browning) Oxidation and/or photo-degradation.[2]1. Prepare fresh solution using degassed solvents. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon).[2][9] 3. Use amber vials or wrap containers in foil to protect from light.[2] 4. Consider adding an antioxidant like ascorbic acid or citric acid, but verify compatibility with your experimental system.[1][2]
Precipitate Formation in Aqueous Buffer Low aqueous solubility of DCBQ.[7][8]1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated in your system but high enough to maintain solubility. 2. Prepare the final diluted solution immediately before the experiment. 3. Vortex or sonicate briefly after dilution to ensure it is fully dissolved.
Low or Inconsistent Assay Signal Degradation of DCBQ leading to a lower effective concentration.1. Confirm the concentration and purity of your solution using an analytical method like HPLC (see Protocol 2). 2. Prepare and use the solution on the same day. 3. Review storage conditions; ensure they are optimal (dark, cold, inert atmosphere).[2][9]
Irreversible Reaction with Alkaline Buffers Quinones can react irreversibly at high pH (typically >9).[4]1. If possible, adjust the experimental pH to be neutral or slightly acidic. 2. If high pH is necessary, introduce the DCBQ solution at the very last moment before measurement.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a stock solution of DCBQ with enhanced stability for general use.

Materials:

  • This compound (solid, high purity)

  • Anhydrous acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and PTFE septa

  • Analytical balance, spatula, and weighing paper

  • Pipettes

Methodology:

  • Solvent Degassing: Sparge the acetonitrile or DMSO with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry container.

  • Dissolution: Transfer the solid DCBQ into an appropriate-sized amber glass vial. Add the degassed solvent to achieve the target concentration (e.g., 10 mM).

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas for approximately 30 seconds to displace any air.

  • Sealing and Mixing: Immediately seal the vial tightly with the cap. Mix gently by inversion or brief vortexing until the solid is completely dissolved.

  • Storage: For short-term storage (1-2 days), keep the vial at 2-8°C. For longer-term storage, store at -20°C.[2][9] Always protect the solution from light.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of DCBQ over time.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • DCBQ solution to be tested

Methodology:

  • Sample Preparation: Dilute an aliquot of your DCBQ solution in the mobile phase to a suitable concentration for UV detection (e.g., 10-50 µM).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 270 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 30% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Analysis:

    • Inject a freshly prepared "time zero" sample to establish the initial peak area of intact DCBQ.

    • Inject samples from your stability study (stored under various conditions) at subsequent time points.

    • Monitor the decrease in the peak area of the main DCBQ peak and the appearance of new peaks, which correspond to degradation products.

    • The percentage of remaining DCBQ can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.

Visual Guides

Troubleshooting_Logic cluster_0 Troubleshooting Unstable DCBQ Solutions start Start: Experimental Results are Inconsistent q1 Is the solution visibly discolored? start->q1 sol1 High Likelihood of Degradation. Implement stabilization protocols: - Use amber vials - Use degassed solvents - Store under inert gas q1->sol1 Yes q2 Was the solution prepared fresh? q1->q2 No end_node Monitor stability with HPLC (See Protocol 2) sol1->end_node sol2 Prepare fresh solution immediately before use. Re-evaluate storage conditions. q2->sol2 No q3 Is the experimental buffer pH > 8? q2->q3 Yes sol2->end_node sol3 Potential for base-catalyzed decomposition. Add DCBQ last, just before measurement. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting logic for unstable DCBQ solutions.

Workflow cluster_1 Experimental Workflow for DCBQ Solutions prep 1. Prepare Stock Solution (See Protocol 1) - Degassed Solvent - Inert Atmosphere store 2. Storage - Amber Vial - -20°C - Protected from Light prep->store dilute 3. Working Solution Prep - Dilute stock into  final buffer just  before use store->dilute use 4. Experimental Use - Immediate use after  dilution dilute->use verify 5. (Optional) Verification - Analyze solution purity  and concentration  via HPLC use->verify

Caption: Recommended workflow for DCBQ solution handling.

Degradation_Pathway cluster_2 Postulated DCBQ Degradation cluster_products Degradation Products DCBQ This compound (DCBQ) hydroxylated Hydroxylated Species (e.g., 3-hydroxy-2,6-DCBQ) DCBQ->hydroxylated Oxidation / Hydrolysis (e.g., via OH•) dechlorinated Dechlorinated Species DCBQ->dechlorinated Dechlorination (e.g., via OH• attack)

Caption: Simplified degradation pathways of DCBQ.[3][5]

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for experiments involving 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary sites for reaction:

  • Michael Addition: The electron-deficient carbon-carbon double bonds are susceptible to nucleophilic attack (1,4-addition).

  • Carbonyl Carbons: The carbonyl carbons can be attacked by strong nucleophiles, although this is less common than Michael addition.

  • Diels-Alder Dienophile: The activated double bond readily participates as a dienophile in [4+2] cycloaddition reactions.

Q2: I am observing a dark coloration of my reaction mixture when using 2,6-DCBQ. What could be the cause?

A2: The appearance of a dark, often black or deep purple, color is common in reactions with benzoquinones. This is typically due to the formation of charge-transfer complexes or decomposition of the quinone, especially in the presence of nucleophiles or under harsh conditions (e.g., high heat, strong base/acid). Minimizing reaction time and temperature, and working under an inert atmosphere can help mitigate this.

Q3: How can I monitor the progress of my reaction with 2,6-DCBQ?

A3: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the consumption of the starting material and the formation of the product. 2,6-DCBQ is a yellow crystalline solid and is typically UV active and may also be visible as a colored spot on the TLC plate. Staining with potassium permanganate can also be used to visualize non-UV active products.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions include:

  • Over-addition: In nucleophilic additions, multiple additions to the quinone ring can occur.

  • Substitution: Nucleophiles can displace the chloro substituents, particularly at higher temperatures or with stronger nucleophiles.

  • Decomposition: As mentioned, the quinone can decompose under harsh conditions.

  • Aromatization: The initial adducts of some reactions, like the Diels-Alder reaction, may be prone to aromatization, especially if a driving force for this exists.

Troubleshooting Guides

Low Yield in Diels-Alder Reactions
Potential Cause Troubleshooting Steps
Low Reactivity of Diene Increase reaction temperature. Use a higher boiling point solvent (e.g., toluene, xylene). Consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the dienophile (2,6-DCBQ).
Reversibility of the Reaction (Retro-Diels-Alder) Use a slight excess of the diene to push the equilibrium towards the product. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Decomposition of Reactants or Product Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize reaction time by closely monitoring with TLC.
Steric Hindrance If using a sterically hindered diene, higher temperatures and longer reaction times may be necessary. Lewis acid catalysis can also help overcome steric barriers.
Product is Difficult to Isolate The product may be an oil or difficult to crystallize. Attempt purification by column chromatography. If the product is in a complex mixture, consider derivatization to a more easily isolatable compound.
Poor Regioselectivity in Diels-Alder Reactions with Unsymmetrical Dienes
Potential Cause Troubleshooting Steps
Similar Electronic and Steric Effects of Substituents The regioselectivity of Diels-Alder reactions is governed by the electronic and steric properties of the substituents on both the diene and dienophile. If these effects are not strongly directing, a mixture of regioisomers can be expected.
High Reaction Temperature Higher temperatures can lead to a decrease in selectivity. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Effects The choice of solvent can influence regioselectivity. Screen different solvents of varying polarity.
Lewis Acid Catalysis The use of a Lewis acid can sometimes enhance the regioselectivity by coordinating to the dienophile and amplifying the electronic differences between the carbonyl groups.
Low Yield or Multiple Products in Nucleophilic Addition/Substitution
Potential Cause Troubleshooting Steps
Over-reaction (Multiple Additions) Use a stoichiometric amount or a slight excess of the nucleophile. Add the nucleophile slowly and at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.
Competing Addition and Substitution Lowering the reaction temperature generally favors addition over substitution. The choice of solvent can also influence the reaction pathway; polar aprotic solvents often favor substitution.
Decomposition of Starting Material The presence of strong bases can lead to decomposition. If a base is required, use a milder, non-nucleophilic base (e.g., a tertiary amine).
Oxidation of the Product The initial hydroquinone adduct can be oxidized back to a quinone by the starting 2,6-DCBQ or by air. Working under an inert atmosphere and using a slight excess of the nucleophile can help.

Data Presentation

Table 1: General Conditions for Diels-Alder Reactions with 2,6-DCBQ
Diene Type Typical Solvents Temperature Range (°C) Catalyst (Optional) Typical Reaction Time Notes
Cyclic (e.g., Cyclopentadiene) Dichloromethane, Toluene0 - 80None or Lewis Acid1 - 24 hHighly reactive, often exothermic. Cooling may be required during addition.
Acyclic (e.g., Isoprene) Toluene, Xylene80 - 140Lewis Acid4 - 48 hLess reactive than cyclic dienes, often requires heating.
Electron-rich (e.g., Danishefsky's diene) THF, Dichloromethane25 - 60None2 - 12 hHighly reactive, proceeds under mild conditions.
Table 2: Solvent Effects on Nucleophilic Substitution Reactions
Solvent Type Examples Effect on SN2 Reactions
Polar Aprotic Acetone, DMSO, DMFFavored. Solvates the cation but not the anion, leaving the nucleophile more reactive.
Polar Protic Water, Ethanol, MethanolDisfavored. Solvates the nucleophile through hydrogen bonding, reducing its reactivity.
Non-polar Hexane, TolueneGenerally not suitable as most nucleophiles are salts and have poor solubility.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction with a Cyclic Diene
  • Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the quinone in a minimal amount of anhydrous dichloromethane or toluene.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Diene: Slowly add a solution of the freshly distilled cyclic diene (1.1 - 1.2 eq) in the same solvent to the stirred quinone solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting quinone is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or chloroform.

  • Base: Add a base, such as sodium carbonate or triethylamine (2.0 - 2.2 eq).

  • Addition of Nucleophile: To the stirred solution, add the amine nucleophile (2.0 - 2.2 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound[1]
  • Setup: In a 1000 mL closed four-neck reaction flask, add methanol (600 g) and 2,4,6-trichlorophenol (197.5 g).

  • Reagent Preparation: In a separate 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Reaction: Stir the nitric acid solution and begin to add the dissolved 2,4,6-trichlorophenol solution. Pass 2 atm of oxygen through the reaction mixture and maintain the temperature at 20 °C.

  • Duration: Continue the reaction for 2 hours.

  • Isolation: After the reaction is complete, collect the product by filtration to obtain this compound.

Visualizations

Diels_Alder_Troubleshooting start Low Yield in Diels-Alder Reaction reactivity Low Diene Reactivity? start->reactivity reversibility Retro-Diels-Alder? start->reversibility decomposition Decomposition? start->decomposition increase_temp Increase Temperature Use High-Boiling Solvent reactivity->increase_temp Yes lewis_acid Add Lewis Acid Catalyst reactivity->lewis_acid Yes excess_diene Use Excess Diene reversibility->excess_diene Yes lower_temp Lower Reaction Temperature reversibility->lower_temp Yes inert_atm Use Inert Atmosphere Dry Solvents decomposition->inert_atm Yes

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Nucleophilic_Addition_Workflow start Start: Nucleophilic Addition to 2,6-DCBQ dissolve Dissolve 2,6-DCBQ in appropriate solvent start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_nucleophile Slowly add nucleophile (1.0-1.2 eq) cool->add_nucleophile monitor Monitor reaction by TLC add_nucleophile->monitor workup Aqueous workup and extraction monitor->workup issue Problem Encountered monitor->issue purify Purify by chromatography or recrystallization workup->purify end Isolated Product purify->end multi_products Multiple Products issue->multi_products low_yield Low Yield issue->low_yield troubleshoot_multi Troubleshooting: - Lower temperature further - Use exactly 1.0 eq of nucleophile - Change solvent multi_products->troubleshoot_multi troubleshoot_low Troubleshooting: - Check for decomposition (dark color) - Ensure inert atmosphere - Check purity of starting materials low_yield->troubleshoot_low

Caption: General workflow for nucleophilic addition to 2,6-DCBQ with troubleshooting.

troubleshooting failed reactions with 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-1,4-benzoquinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Q1: I am attempting a nucleophilic substitution reaction with this compound and an amine/thiol, but I'm getting a very low yield or no product at all. What are the likely causes?

A1: Low yields in nucleophilic substitution reactions with this compound are common and can stem from several factors. The electron-withdrawing nature of the carbonyl groups and the chlorine atoms makes the quinone ring susceptible to nucleophilic attack, but conditions must be optimized.

  • Poor Nucleophile Activation: The nucleophilicity of your amine or thiol might be insufficient under the reaction conditions. For instance, thiols are more nucleophilic in their thiolate form, which is favored at a slightly basic pH.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in nucleophilic substitution reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr (nucleophilic aromatic substitution) reactions as they solvate the cation of a nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity. In contrast, polar protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition of the starting material or product.

  • Steric Hindrance: A bulky nucleophile or solvent can sterically hinder the approach to the quinone ring, slowing down or preventing the reaction.

  • Degradation of Starting Material: this compound is hygroscopic and can degrade over time, especially if not stored under inert atmosphere and protected from moisture.[1] Using old or improperly stored quinone can lead to failed reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_nucleophile Check Nucleophile - Is it activated? - Is it sterically hindered? start->check_nucleophile check_solvent Evaluate Solvent - Protic vs. Aprotic? - Are reactants soluble? start->check_solvent check_temp Assess Reaction Temperature - Too low? - Too high (decomposition)? start->check_temp check_quinone Verify Quinone Quality - Stored properly? - Purity confirmed? start->check_quinone solution_nucleophile Solution: - Add a non-nucleophilic base (e.g., DIPEA) - Use a less hindered nucleophile if possible check_nucleophile->solution_nucleophile solution_solvent Solution: - Switch to a polar aprotic solvent (e.g., DMF, MeCN) - Ensure all reactants are fully dissolved check_solvent->solution_solvent solution_temp Solution: - Gradually increase temperature - Monitor for decomposition by TLC check_temp->solution_temp solution_quinone Solution: - Use freshly purified quinone - Store under inert gas, away from moisture check_quinone->solution_quinone

A logical flow for troubleshooting low yield issues.

Issue 2: Formation of Multiple Products and Purification Challenges

Q2: My reaction with this compound yields multiple products, which are difficult to separate by column chromatography. What are these byproducts and how can I improve the selectivity?

A2: The formation of multiple products is a common issue due to the reactivity of the quinone ring.

  • Mono- vs. Di-substitution: With nucleophiles like primary or secondary amines, both mono- and di-substituted products can form. The second substitution is often slower than the first, but can still occur, leading to a mixture of products.

  • Side Reactions: Depending on the nucleophile and reaction conditions, other side reactions can occur. For instance, with some amines, unexpected rearrangements have been observed.[2]

  • Decomposition: Quinones can be unstable and may decompose under the reaction or workup conditions, leading to a complex mixture. They are sensitive to light and can be easily oxidized in the presence of air, especially at elevated temperatures.

Strategies to Improve Selectivity and Purity:

  • Control Stoichiometry: To favor mono-substitution, use a 1:1 ratio of the quinone to the nucleophile or even a slight excess of the quinone. To favor di-substitution, use an excess of the nucleophile (e.g., >2 equivalents).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product and minimizing decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the quinone and any hydroquinone intermediates.

  • Purification: If byproducts are still formed, purification can be challenging. Recrystallization is a preferred method for purifying this compound and its derivatives.[3]

Issue 3: Reaction Fails During Scale-Up

Q3: My small-scale reaction worked well, but when I tried to scale it up, the reaction failed or gave a much lower yield. Why is this happening?

A3: Scale-up issues are common in organic synthesis and can be particularly pronounced with reactive compounds like quinones.

  • Heat Transfer: Larger reactions have a smaller surface area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" where the temperature is much higher than the external measurement, causing decomposition.

  • Mixing: Inefficient stirring in a larger flask can lead to poor mixing of reagents, resulting in localized high concentrations and increased side product formation.

  • Addition Rate: The rate of addition of reagents becomes more critical on a larger scale. Adding a reagent too quickly can cause an uncontrolled exotherm and lead to side reactions.

Tips for Successful Scale-Up:

  • Mechanical Stirring: Use an overhead mechanical stirrer for larger reactions to ensure efficient mixing.

  • Controlled Addition: Use a dropping funnel to add reagents slowly and control the internal temperature of the reaction.

  • Temperature Monitoring: Place a thermometer directly in the reaction mixture to monitor the internal temperature accurately.

  • Gradual Scale-Up: Increase the reaction scale in smaller increments (e.g., 2x, then 5x) to identify and address any scale-dependent issues before committing to a large-scale reaction.

Data Presentation: Optimizing Nucleophilic Substitution

The following table summarizes how reaction parameters can influence the yield of nucleophilic substitution reactions with this compound. The data is representative and intended to guide optimization.

ParameterCondition ACondition BExpected Outcome & Rationale
Solvent Methanol (Protic)Acetonitrile (Aprotic)Higher yield in Acetonitrile. Aprotic solvents do not hydrogen bond with the nucleophile, increasing its reactivity.[4][5]
Temperature Room Temperature60 °CYield may increase with temperature , but monitor for decomposition. Higher temperatures increase reaction rates but can also promote side reactions and degradation.
Base None1.1 eq. DIPEAHigher yield with base. A non-nucleophilic base deprotonates the nucleophile (e.g., thiol to thiolate), increasing its nucleophilicity without competing in the reaction.
Atmosphere AirNitrogenHigher yield and purity under Nitrogen. Prevents oxidation of the quinone and any hydroquinone intermediates that may form.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[6]

Materials:

  • 2,4,6-Trichlorophenol

  • Methanol

  • 5% Nitric Acid

  • Oxygen gas

  • 1000 mL four-neck reaction flask

  • Stirrer

  • Gas inlet tube

Procedure:

  • In a 1000 mL four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

  • In a separate flask, prepare 200 mL of 5% dilute nitric acid.

  • Begin stirring the trichlorophenol solution and start to add the nitric acid solution.

  • Pass a stream of oxygen gas (at 2 atm) through the reaction mixture.

  • Maintain the reaction temperature at 20 °C and continue stirring for 2 hours.

  • After 2 hours, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold methanol and dry under vacuum.

Expected Yield: Approximately 167 g (93.3%).

2. General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine to form a mono-substituted aminobenzoquinone.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, butylamine)

  • Acetonitrile (anhydrous)

  • DIPEA (N,N-Diisopropylethylamine)

  • Round-bottom flask with stir bar

  • Nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the quinone in anhydrous acetonitrile.

  • In a separate flask, dissolve the amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous acetonitrile.

  • Slowly add the amine solution to the stirred quinone solution at room temperature.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction may take several hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Signaling Pathway Diagrams

This compound is known to induce cellular toxicity through the generation of Reactive Oxygen Species (ROS), which can trigger several signaling pathways.

1. Nrf2-Mediated Oxidative Stress Response

DCBQ can induce oxidative stress, leading to the activation of the Nrf2 pathway, a primary defense mechanism against oxidative damage.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCBQ This compound ROS ROS Generation DCBQ->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 cysteines Keap1_mod Keap1 (Cys modification) Keap1_Nrf2->Keap1_mod conformational change Nrf2 Nrf2 Keap1_mod->Nrf2 Nrf2 release & stabilization Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., NQO1, HO-1, GSTs) ARE->Genes activates transcription Nrf2_nuc->ARE binds to

Nrf2 pathway activation by this compound.

2. NF-κB-Mediated Inflammatory Response

The oxidative stress caused by DCBQ can also activate the pro-inflammatory NF-κB pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCBQ This compound ROS ROS Generation DCBQ->ROS IKK IKK Complex ROS->IKK activates IKK_p IKK (active) IKK->IKK_p IkB_NFkB IκB-NF-κB Complex IKK_p->IkB_NFkB phosphorylates IκB IkB_p IκB-P IkB_NFkB->IkB_p phosphorylation NFkB NF-κB IkB_NFkB->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription

NF-κB pathway activation by this compound.

3. Caspase-Mediated Apoptosis

Prolonged or high levels of cellular stress induced by DCBQ can lead to programmed cell death, or apoptosis, through the activation of caspases.

apoptosis_pathway DCBQ This compound Stress Cellular Stress (Oxidative, DNA damage) DCBQ->Stress Bcl2_family Bcl-2 Family Proteins Stress->Bcl2_family modulates (e.g., Bax/Bcl-2 ratio) Mitochondrion Mitochondrion Bcl2_family->Mitochondrion induces pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 recruits Caspase9_active Caspase-9 (active) Caspase9->Caspase9_active cleavage & activation Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 activates Caspase3_active Caspase-3 (active) Caspase3->Caspase3_active cleavage & activation Apoptosis Apoptosis Caspase3_active->Apoptosis cleaves cellular substrates

Apoptosis induction pathway via this compound.

References

Technical Support Center: Purification of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of 2,6-dichloro-1,4-benzoquinone (DCBQ).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Isomeric Impurities: 2,5-dichloro-1,4-benzoquinone is a common isomer that can be formed during synthesis.

  • Precursors: Unreacted starting materials such as 2,6-dichlorophenol or 2,4,6-trichlorophenol may be present.

  • Byproducts of Synthesis: Partially chlorinated benzoquinones or other related aromatic compounds can be formed as byproducts.[1][2]

  • Degradation Products: this compound can degrade, especially when exposed to heat, light, or basic conditions.[3]

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q3: Is this compound stable during purification?

A3: this compound is sensitive to heat and can degrade, especially in the presence of water.[3] It is advisable to use moderate temperatures during purification and to work with dry solvents and apparatus to minimize degradation.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out instead of crystallization.

  • Possible Cause: The solvent is too non-polar, or the cooling process is too rapid. High impurity levels can also contribute to this issue.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a slightly more polar co-solvent (e.g., a minimal amount of diethyl ether to a petroleum ether solution) until the solution becomes clear.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • If the problem persists, consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.

Issue 2: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product might also be co-precipitating with impurities.

  • Troubleshooting Steps:

    • Carefully evaporate some of the solvent from the filtrate to obtain a second crop of crystals.

    • Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

    • If co-precipitation is suspected, a different recrystallization solvent or an alternative purification method may be necessary.

Issue 3: The color of the product does not improve significantly after recrystallization.

  • Possible Cause: The colored impurities have similar solubility properties to this compound in the chosen solvent.

  • Troubleshooting Steps:

    • Try a different recrystallization solvent or a solvent pair.

    • Perform a hot filtration with a small amount of activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. Be cautious as charcoal can also adsorb some of the desired product.

    • Consider column chromatography for more effective separation of colored impurities.

Column Chromatography

Issue 1: Poor separation of the desired product from impurities (overlapping bands).

  • Possible Cause: The chosen eluent system has either too high or too low polarity. The column may be overloaded with the crude product.

  • Troubleshooting Steps:

    • Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound. A common eluent system is a mixture of petroleum ether and ethyl acetate.

    • Use a smaller amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:50 ratio of crude product to silica gel by weight.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue 2: The product appears to be degrading on the column (streaking or color change).

  • Possible Cause: The silica gel may be too acidic, causing the degradation of the sensitive this compound.

  • Troubleshooting Steps:

    • Deactivate the silica gel by pre-treating it with a small amount of a non-polar base like triethylamine mixed with the eluent.

    • Run the column as quickly as possible without compromising separation (flash chromatography).

    • Consider using a different stationary phase, such as neutral alumina.

Sublimation

Issue 1: The sublimation is very slow or incomplete.

  • Possible Cause: The temperature is too low, or the vacuum is not sufficient.

  • Troubleshooting Steps:

    • Gradually and carefully increase the temperature of the sublimation apparatus. Be mindful of the compound's melting point to avoid melting the solid.

    • Ensure that the vacuum pump is functioning correctly and that all connections in the sublimation apparatus are well-sealed to achieve a high vacuum.

Issue 2: The product appears to be decomposing during sublimation (discoloration).

  • Possible Cause: The temperature is too high.

  • Troubleshooting Steps:

    • Reduce the temperature to the minimum required for sublimation to occur at a reasonable rate under high vacuum.

    • Ensure the crude product is as dry as possible before starting the sublimation, as the presence of moisture can contribute to thermal degradation.

Data Presentation

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple setup, good for removing small amounts of impurities with different solubilities.Can be time-consuming, potential for product loss in the mother liquor, may not remove all impurities effectively.
Column Chromatography >99%50-70%Excellent for separating complex mixtures and isomers.Requires more setup and solvent, can be time-consuming, potential for product degradation on the stationary phase.
Sublimation >99.5%40-60%Can yield very pure product, solvent-free.Not suitable for all compounds, can be slow, requires specialized glassware and a good vacuum.

Experimental Protocols

Protocol 1: Recrystallization from Petroleum Ether
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot petroleum ether (boiling range 60-80 °C) while gently heating and swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Bright yellow crystals should start to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 petroleum ether:ethyl acetate). The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. This compound typically appears as a yellow band.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Protocol 3: Sublimation
  • Setup: Place the crude this compound in the bottom of a sublimation apparatus.

  • Vacuum: Assemble the apparatus and evacuate it to a high vacuum (typically <1 mmHg).

  • Heating: Gently and slowly heat the bottom of the apparatus in a sand bath or with a heating mantle. The temperature should be carefully controlled to just below the melting point of the compound.

  • Deposition: The purified this compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before carefully venting to atmospheric pressure. Scrape the pure crystals from the cold surface.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude Crude Product (with impurities) recrystallization Recrystallization (e.g., Petroleum Ether) crude->recrystallization Initial Purification column_chromatography Column Chromatography (Silica Gel) crude->column_chromatography For Complex Mixtures recrystallization->column_chromatography If impurities persist pure_product Pure this compound recrystallization->pure_product High Purity column_chromatography->recrystallization Final Polishing sublimation Sublimation column_chromatography->sublimation For Ultra-Pure Product column_chromatography->pure_product Very High Purity sublimation->pure_product Highest Purity

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization of this compound start Start Recrystallization oiling_out Product 'oils out'? start->oiling_out poor_recovery Poor crystal yield? oiling_out->poor_recovery No solution1 Re-heat, add co-solvent, cool slowly oiling_out->solution1 Yes colored_product Product still colored? poor_recovery->colored_product No solution2 Concentrate mother liquor, use minimal hot solvent poor_recovery->solution2 Yes solution3 Use activated charcoal, or try different solvent colored_product->solution3 Yes end Pure Crystals colored_product->end No solution1->poor_recovery solution2->colored_product solution3->end

Caption: Troubleshooting decision tree for the recrystallization process.

References

Technical Support Center: 2,6-Dichloro-1,4-benzoquinone (DCBQ) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,6-Dichloro-1,4-benzoquinone (DCBQ) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound in a freezer at -20°C under an inert atmosphere.[1] Some suppliers also suggest refrigeration between 0-5°C.[2] For short-term storage, ambient temperatures in a cool, dry place are acceptable.[3]

Q2: How does humidity affect the stability of DCBQ?

A2: this compound is hygroscopic and can decompose in the presence of water or moist air.[1][4] It is crucial to store it in a tightly sealed container in a dry environment to prevent hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, DCBQ is known to be unstable to light.[5] Exposure to UV irradiation can cause its degradation.[5][6] Therefore, it should be stored in a light-resistant container or in a dark place.

Q4: What materials are incompatible with DCBQ?

A4: this compound should be stored away from strong oxidizing agents, strong reducing agents, strong acids, strong bases, and alcohols.[4][7] Contact with these substances can lead to hazardous reactions and degradation of the compound.

Q5: What is the expected shelf-life of DCBQ?

A5: The shelf-life of this compound is not definitively established and can vary depending on the storage conditions. When stored under optimal conditions (frozen, dry, dark, inert atmosphere), it should remain stable for an extended period. Regular purity checks are recommended for older stock.

Q6: What are the visible signs of DCBQ degradation?

A6: Pure this compound is a yellow crystalline powder.[3] A change in color, such as darkening or the appearance of discoloration, may indicate degradation. The presence of a strong odor or a change in the physical state of the powder could also be signs of decomposition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the DCBQ reagent.Verify the purity of the DCBQ stock using the HPLC protocol provided below. If the purity is below acceptable limits, use a fresh, properly stored batch.
The DCBQ powder has changed color (e.g., darkened). Exposure to light, heat, or moisture.The compound has likely degraded. It is recommended to dispose of the material according to your institution's guidelines and use a fresh stock.
Difficulty dissolving the DCBQ powder. The compound may have polymerized or degraded into less soluble products.Try sonicating the solution gently. If it still does not dissolve, the compound is likely degraded and should not be used.
Presence of unexpected peaks in analytical chromatograms (HPLC, GC). Impurities from degradation.Identify potential degradation products by comparing with literature data or using mass spectrometry. Review storage conditions to identify the cause of degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities for this compound

Parameter Recommendation Reference
Temperature Long-term: -20°C; Short-term: 0-5°C or ambient[1][2]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)[1][4]
Light Protect from light; store in a dark place[5]
Humidity Store in a dry, well-ventilated area; hygroscopic[1][8]
Container Tightly closed, light-resistant container[3][8]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, strong bases, water, alcohols[4][7]

Experimental Protocols

Protocol for Purity Analysis of this compound by HPLC

This protocol provides a general method for determining the purity of a DCBQ sample.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the DCBQ reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there is no contamination.

  • Inject the standard solution to determine the retention time and peak area of DCBQ.

  • Inject the sample solution.

  • After the analysis, wash the column with a mobile phase with a higher percentage of organic solvent.

5. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the DCBQ in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

Visualizations

Potential Degradation Pathways of this compound DCBQ This compound Hydrolysis Hydrolysis (Moisture/Water) DCBQ->Hydrolysis H2O Light Photodegradation (UV Light) DCBQ->Light Incompatibles Reaction with Incompatible Materials DCBQ->Incompatibles e.g., Oxidizing/ Reducing Agents Degradation_Products Degradation Products (e.g., Hydroxylated and Dechlorinated Species) Hydrolysis->Degradation_Products Light->Degradation_Products Incompatibles->Degradation_Products

Caption: Degradation pathways of this compound.

Troubleshooting Workflow for Suspected DCBQ Degradation Start Inconsistent Experimental Results or Visual Change Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Humidity - Container Seal Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Purity_OK Purity Acceptable? Purity_Analysis->Purity_OK Use_Reagent Continue with Experiment Purity_OK->Use_Reagent Yes Discard_Reagent Discard and Use New Batch of DCBQ Purity_OK->Discard_Reagent No Investigate_Other Investigate Other Experimental Variables Use_Reagent->Investigate_Other

Caption: Troubleshooting suspected DCBQ degradation.

References

common impurities in commercial 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using commercial 2,6-Dichloro-1,4-benzoquinone (DCBQ) in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to impurities and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

Commercial this compound may contain several types of impurities stemming from its synthesis, degradation, and storage. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are substances that are carried over from the manufacturing process. A common synthesis route involves the oxidation of 2,4,6-trichlorophenol.

  • Degradation Products: Quinones are susceptible to degradation, especially when exposed to light, heat, or oxygen.

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.

Q2: How can I identify impurities in my this compound sample?

The most common methods for identifying and quantifying impurities in a sample of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reversed-phase HPLC method can effectively separate DCBQ from many of its potential impurities.

  • NMR: ¹H and ¹³C NMR spectroscopy can help identify the structures of impurities, especially when compared to reference spectra of suspected compounds.

Q3: My solution of this compound is changing color. What does this indicate?

A color change, often to a yellow, red, or brown hue, is a common sign of quinone degradation.[1] This is typically due to oxidation, which can be triggered by exposure to light, atmospheric oxygen, or elevated temperatures.[1] The colored substances are often complex polymerization products.[1]

Q4: How should I store my this compound to minimize degradation?

To ensure the stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to use amber-colored vials to protect it from light. For long-term storage, keeping it in a freezer at -20°C is recommended.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution(s)
Inconsistent or lower-than-expected reaction yield. Degradation of this compound due to improper handling or storage.1. Use freshly opened or properly stored DCBQ. 2. Prepare solutions of DCBQ immediately before use. 3. Degas solvents to remove dissolved oxygen.[1] 4. Run reactions under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in HPLC or NMR analysis of the reaction mixture. Presence of impurities in the starting material (DCBQ).1. Analyze the purity of the commercial DCBQ by HPLC or NMR before use. 2. If significant impurities are detected, purify the DCBQ by recrystallization.
Reaction fails to initiate or proceeds very slowly. The presence of inhibitors or a lower-than-stated purity of the DCBQ.1. Verify the purity of your DCBQ. 2. Consider that some impurities may interfere with the reaction. Purification of the starting material may be necessary.
High background signal in fluorescence-based assays. Intrinsic fluorescence of this compound or its degradation products.[2]1. Run a control experiment with DCBQ alone to determine its background fluorescence. 2. Subtract the background fluorescence from your experimental values. 3. If interference is significant, consider a non-fluorescence-based assay.

Common Impurities in Commercial this compound

The following table summarizes potential impurities based on a common synthesis route for this compound, which involves the oxidation of 2,4,6-trichlorophenol.

Impurity Type Potential Compound Source Potential Impact on Experiments
Unreacted Starting Material 2,4,6-TrichlorophenolIncomplete oxidation during synthesis.May act as a nucleophile or have its own biological activity, leading to side reactions or confounding results.
Over-oxidation Byproduct Chlorinated C4-dicarbonyl compoundsRing cleavage of the benzoquinone ring due to excessive oxidation.[3]Can be reactive electrophiles and may interfere with biological assays or chemical reactions.
Isomeric Impurity 2,5-Dichloro-1,4-benzoquinoneCan arise from isomeric impurities in the starting chlorophenols.May have different reactivity or biological activity compared to the 2,6-isomer, leading to inconsistent results.
Degradation Product 2,6-DichlorohydroquinoneReduction of the benzoquinone.Can be oxidized back to the quinone, affecting redox-sensitive assays.
Degradation Product Polymeric materialsPolymerization of the quinone upon exposure to light, air, or heat.Can cause discoloration and may be difficult to characterize, potentially interfering with various analyses.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample using reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of phosphoric acid (e.g., 0.1%).

  • Standard Solution Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 238 nm[4]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualizations

Synthesis_Impurities Potential Impurity Pathway in DCBQ Synthesis TCP 2,4,6-Trichlorophenol (Starting Material) Oxidation Oxidation TCP->Oxidation Unreacted_TCP Unreacted 2,4,6-Trichlorophenol TCP->Unreacted_TCP Incomplete Reaction DCBQ This compound (Product) Oxidation->DCBQ Over_Oxidation Over-oxidation DCBQ->Over_Oxidation Ring_Cleavage Ring Cleavage Products Over_Oxidation->Ring_Cleavage Troubleshooting_Workflow Troubleshooting Experimental Issues with DCBQ Start Experiment with DCBQ Shows Unexpected Results Check_Purity Check Purity of DCBQ (HPLC, NMR) Start->Check_Purity Is_Pure Is Purity >98%? Check_Purity->Is_Pure Purify Purify DCBQ (e.g., Recrystallization) Is_Pure->Purify No Check_Handling Review Handling & Storage (Light, Air, Temp) Is_Pure->Check_Handling Yes Re_run Re-run Experiment Purify->Re_run Is_Handling_OK Proper Handling? Check_Handling->Is_Handling_OK Improve_Handling Implement Proper Handling (Inert atmosphere, fresh solutions) Is_Handling_OK->Improve_Handling No Is_Handling_OK->Re_run Yes Improve_Handling->Re_run

References

Technical Support Center: Solvent Effects on 2,6-Dichloro-1,4-benzoquinone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dichloro-1,4-benzoquinone (DCBQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of solvents in influencing reactivity.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reactivity of this compound?

The reactivity of this compound is significantly influenced by solvent polarity. In its oxidized form, the quinone is an electrophile and can react with nucleophilic solvents like water, which can lead to the loss of the active electrolyte.[1] The choice of solvent can impact reaction mechanisms and product distribution in reactions such as the Diels-Alder reaction.[2] For electron self-exchange reactions between DCBQ and its radical anion, no simple linear correlation with solvent polarity parameters was found, indicating that solvent dynamics also play a crucial role.[3] In reactions with some nucleophiles, increasing solvent polarity has been observed to accelerate the reaction rate.[4]

Q2: Why is my this compound solution turning black during a reaction with a nucleophile?

The appearance of a black color often indicates the formation of complex side products or decomposition. Quinones are known to form charge-transfer complexes, which can be highly colored.[5] For instance, solutions of the related 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene are red due to the formation of a charge-transfer complex.[5] Additionally, quinones can undergo self-complexation or form stable quinhydrone complexes, which are also colored.[6] The black color could also be due to the formation of polymeric materials or degradation products, especially under basic conditions or in the presence of strong nucleophiles.

Q3: Can this compound react with my solvent?

Yes, under certain conditions. Quinones, especially in their reduced forms (hydroquinones), can be highly reactive. For example, quinone dianions are reactive enough to undergo SN2 reactions with solvents like dichloromethane.[7] The oxidized form of quinones can react with nucleophilic solvents such as water.[1] It is crucial to choose a solvent that is inert under your specific reaction conditions. Aprotic solvents are generally less likely to react directly with the quinone, but protic solvents can participate in reactions, for example, by stabilizing charged intermediates or acting as a proton source.

Q4: What is the role of pH when using aqueous or protic solvents?

The pH of the reaction medium can have a profound effect on the reactivity of this compound. The formation of semiquinone radicals from DCBQ can be pH-dependent, with radical formation increasing as the pH rises from 6.5 to 7.6.[8] In aqueous solutions, the decomposition pathway of DCBQ is also affected by pH.[9] For reactions involving thiols, acid catalysis can be observed, leading to faster reaction rates at lower pH.[8] Therefore, buffering the reaction mixture is often necessary to ensure reproducibility.

Q5: Are there any specific safety precautions for working with this compound, especially concerning solvents?

Yes. This compound is a toxic and carcinogenic compound.[10][11] It is important to handle it with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[10] Some related quinones, like DDQ, can react with water to release highly toxic hydrogen cyanide.[5] While this is not a risk with DCBQ itself, it highlights the need to be aware of potential reactions with the solvent that could generate hazardous byproducts. Always consult the Safety Data Sheet (SDS) for detailed handling information.

Troubleshooting Guide

Issue 1: Low or no yield in a nucleophilic substitution reaction.

  • Question: I am not getting the expected product when reacting this compound with my nucleophile. What could be the cause?

  • Answer:

    • Solvent-Nucleophile Interaction: Polar protic solvents (e.g., water, methanol, ethanol) can form a solvent shell around your nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down or inhibit the reaction. Consider switching to a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

    • Poor Solubility: this compound is insoluble in water.[11] Ensure that both the quinone and your nucleophile are sufficiently soluble in the chosen solvent system. You may need to use a co-solvent. For instance, in studies with biomolecules, DMF has been used to dissolve quinones before mixing with aqueous buffers.[12]

    • Incorrect pH: If your reaction is performed in an aqueous or protic solvent, the pH could be suboptimal. For reactions with thiols, for example, acidic conditions can catalyze the reaction.[8] Conversely, if your nucleophile requires deprotonation to become active, a basic medium might be necessary, but be aware of potential side reactions of the quinone at high pH.

    • Reaction with Solvent: As mentioned in the FAQ, the quinone or its reduced forms can react with the solvent.[1][7] Ensure your solvent is inert under the reaction conditions.

Issue 2: Multiple unexpected products are being formed.

  • Question: My reaction is giving a complex mixture of products instead of the desired substituted quinone. How can I improve the selectivity?

  • Answer:

    • Solvent Polarity: The solvent can influence the reaction pathway. In reactions of 2,5-dichloro-1,4-benzoquinone with pyrrolidine, altering the reaction conditions (temperature, pressure, solvent) did not significantly change the product yield, suggesting a complex reaction mechanism.[13] However, for other quinones, solvent choice is critical. For instance, the reaction of DDQ with benzofurans proceeds faster in less polar solvents like benzene, while reactions with indoles are faster in more polar solvents.[4] Experiment with a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) to find the optimal selectivity.

    • Radical Formation: this compound can form semiquinone radicals, especially at neutral to slightly alkaline pH.[8] These radical species can lead to a variety of side products. You might consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Reaction Stoichiometry: The ratio of reactants can be crucial. In the reaction of this compound with thiols, both mono- and di-substituted products can be formed.[8] Carefully controlling the stoichiometry of the nucleophile can help favor the desired product.

Issue 3: Inconsistent reaction rates or reproducibility issues.

  • Question: I am observing significant variations in my reaction times and yields between experiments. What could be the reason?

  • Answer:

    • Water Content in Organic Solvents: Trace amounts of water in aprotic solvents can significantly affect the reaction by acting as a proton source or a nucleophile. Use freshly dried solvents for your reactions.

    • pH Control: As discussed, pH is a critical parameter in aqueous or protic systems.[8][9] If you are not using a buffer, small variations in the acidity or basicity of your reagents can lead to inconsistent results.

    • Temperature Control: Ensure precise temperature control. While not strictly a solvent effect, temperature can influence reaction rates and the solubility of your reagents in the chosen solvent.[2]

Quantitative Data Summary

Table 1: Reaction Rate Constants of Benzoquinone Derivatives with N-acetyl-L-cysteine (NAC) in Phosphate Buffer (pH 7.4)

Benzoquinone Derivativek (M⁻¹s⁻¹)
Benzoquinone (BQ)2.39 x 10¹
Chloro-benzoquinone (CBQ)2.18 x 10⁵
This compound (2,6-DCBQ) 1.60 x 10⁶
2,5-Dichloro-1,4-benzoquinone (2,5-DCBQ)2.92 x 10⁶

Data extracted from a study on the reactivity of benzoquinone derivatives with thiols. The data shows that electron-withdrawing groups like chlorine significantly increase the reaction rate.[8]

Table 2: Molar Formation Yields of this compound from Various Precursors after Chlorination

Precursor CompoundMolar Formation Yield (%)
Phenol0.0008 - 4.9
para-Substituted Phenolic CompoundsRelatively High
AnilinePrecursor
N-methyl anilinePrecursor

This table summarizes that various aromatic compounds can act as precursors for the formation of DCBQ during chlorination in water treatment processes.[14]

Experimental Protocols

Protocol: Investigating the Effect of Solvent on the Reaction of this compound with a Nucleophile (e.g., a Thiol)

This protocol provides a general framework. Concentrations and reaction times should be optimized for the specific nucleophile being used.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable, inert solvent where it is highly soluble (e.g., acetonitrile or DMF).

    • Prepare a stock solution of the thiol nucleophile (e.g., 100 mM) in the same solvent.

    • Prepare a series of reaction buffers or solvent systems to be tested (e.g., 100% acetonitrile, 50:50 acetonitrile:water, 100% methanol, phosphate buffer at pH 5.5 and 7.4).

  • Reaction Setup:

    • In a series of vials, add the desired solvent or buffer system.

    • Add the this compound stock solution to each vial to reach a final concentration of, for example, 50 µM.

    • Equilibrate the vials at the desired reaction temperature (e.g., 25°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the thiol stock solution to each vial to achieve the desired final concentration (e.g., 1:1 or 1:2 molar ratio to the quinone).

    • Monitor the reaction progress over time. The disappearance of the this compound can be followed spectrophotometrically by observing the decrease in its characteristic absorbance. Alternatively, samples can be taken at various time points, quenched (e.g., by acidification), and analyzed by HPLC or LC-MS to determine the concentration of reactants and products.

  • Data Analysis:

    • For each solvent system, determine the initial reaction rate.

    • If the reaction follows pseudo-first-order kinetics (when the nucleophile is in large excess), plot the natural logarithm of the quinone concentration versus time. The negative of the slope will give the pseudo-first-order rate constant.

    • Compare the rate constants obtained in different solvents to quantify the solvent effect on the reaction.

Visualizations

Experimental_Workflow start_end start_end process process decision decision data data A Start: Define Nucleophile and Solvent Systems B Prepare Stock Solutions (DCBQ & Nucleophile) A->B C Set up Parallel Reactions in Different Solvents B->C D Initiate Reactions at Controlled Temperature C->D E Monitor Reaction Progress (e.g., HPLC, UV-Vis) D->E F Quench Reactions at Specific Time Points E->F G Analyze Samples for Reactants and Products F->G H Calculate Reaction Rates and Yields G->H I Compare Results Across Solvent Systems H->I J End: Correlate Solvent Properties with Reactivity I->J

Caption: General workflow for studying solvent effects on DCBQ reactivity.

Nucleophilic_Substitution_Pathway reactant reactant intermediate intermediate product product solvent solvent DCBQ This compound TS Transition State DCBQ->TS + Nu⁻ Nu Nucleophile (e.g., R-SH) Nu->TS + Nu⁻ Prod1 Mono-substituted Product TS->Prod1 - Cl⁻ Solv Solvent molecules (stabilize/destabilize TS) TS->Solv Prod2 Di-substituted Product Prod1->Prod2 + Nu⁻ - Cl⁻

Caption: Simplified pathway for nucleophilic substitution on DCBQ.

Troubleshooting_Tree issue issue question question action action start Unexpected Result (Low Yield / Side Products) q1 Is the solvent protic or aprotic? start->q1 a1 Protic: Nucleophile may be over-solvated. Switch to a polar aprotic solvent (e.g., ACN, DMF). q1->a1 Protic q2 Are all reactants fully dissolved? q1->q2 Aprotic a2 No: Change solvent or use a co-solvent to improve solubility. q2->a2 No q3 Is the reaction pH controlled (if aqueous)? q2->q3 Yes a3 No: Introduce a buffer. Test different pH values. q3->a3 No a4 Yes: Consider radical pathways. Run under inert atmosphere. q3->a4 Yes

Caption: Decision tree for troubleshooting unexpected DCBQ reaction outcomes.

References

Technical Support Center: Managing Exothermic Reactions with 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,6-Dichloro-1,4-benzoquinone (DCBQ). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Section 1: Troubleshooting Guide

This section addresses common problems that may arise during exothermic reactions with this compound and provides systematic solutions.

Issue Potential Causes Recommended Actions
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) 1. Addition of nucleophile is too rapid.2. Inadequate cooling capacity.3. High concentration of reactants.4. Insufficient stirring leading to localized hot spots.1. Immediately cease the addition of the nucleophile. 2. Enhance the cooling efficiency (e.g., switch from an ice-water bath to a dry ice-acetone bath).[1]3. If safe, add a pre-chilled solvent to dilute the reaction mixture.[1]4. Ensure vigorous and efficient stirring to improve heat dissipation.[1]
Reaction Temperature Fluctuates Significantly 1. Inconsistent rate of addition of the nucleophile.2. Poor heat transfer from the reaction vessel to the cooling bath.1. Utilize a syringe pump or a dropping funnel with precise control for the addition of the nucleophile.[1]2. Ensure the reaction flask is adequately immersed in the cooling bath.3. Employ a reaction vessel with a larger surface area-to-volume ratio to improve heat transfer.[1]
Formation of Undesired Byproducts 1. High reaction temperatures promoting side reactions.2. Localized overheating due to poor mixing.1. Maintain a lower reaction temperature to favor the desired reaction pathway.2. Implement a slower, more controlled addition of the nucleophile.3. Optimize stirring to ensure a homogenous reaction mixture.
Low Yield of Substituted Product 1. Sub-optimal reaction temperature.2. Degradation of the product due to excessive heat.1. Carefully monitor and maintain the optimal temperature range for the specific nucleophilic substitution reaction.2. Avoid prolonged reaction times at elevated temperatures.3. Minimize heating during the work-up and solvent removal steps.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions of this compound?

A1: The primary hazards stem from the electrophilic nature of the quinone ring, making it highly reactive towards nucleophiles. These reactions are often exothermic and can pose a risk of a runaway reaction if not properly controlled. Additionally, this compound is classified as a skin and eye irritant and is harmful if swallowed.[2]

Q2: How can I effectively control the temperature of an exothermic reaction with this compound?

A2: Effective temperature control is crucial and can be achieved through a combination of methods:

  • Slow, Controlled Addition: The rate of addition of the nucleophile is a key parameter to manage the rate of heat generation.[1]

  • Efficient Cooling: Utilize an appropriate cooling bath (e.g., ice-water, dry ice-acetone) and ensure good thermal contact with the reaction vessel.[1]

  • Adequate Stirring: Vigorous stirring is essential for uniform heat distribution and efficient transfer of heat to the cooling medium.[1]

  • Dilution: Performing the reaction in a suitable solvent helps to absorb and dissipate the heat generated.[1]

Q3: What are the signs of a potential runaway reaction?

A3: Be vigilant for the following indicators of a potential runaway reaction:

  • A sudden and rapid increase in the internal temperature of the reaction.

  • A noticeable increase in the pressure within the reaction vessel.

  • Vigorous and uncontrolled boiling of the solvent, even with cooling applied.

  • A change in the color or viscosity of the reaction mixture.

Q4: What immediate actions should be taken in the event of a suspected runaway reaction?

A4: In the event of a suspected runaway reaction, prioritize safety:

  • Stop the addition of all reagents.

  • If possible and safe to do so, increase the cooling to its maximum capacity.

  • Alert personnel in the immediate vicinity and inform your supervisor.

  • Be prepared to execute an emergency shutdown of the equipment.

  • If the situation escalates, evacuate the area and follow your institution's emergency procedures.

Q5: Which solvents are suitable for conducting reactions with this compound?

A5: The choice of solvent will depend on the specific reaction. However, for nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used. It is important to consider the solubility of both the this compound and the nucleophile in the chosen solvent. This compound is reported to be insoluble in water but has some solubility in methanol.[3][4]

Section 3: Quantitative Data for Analogous Exothermic Reactions

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 697-91-6[3]
Molecular Formula C₆H₂Cl₂O₂[3]
Molecular Weight 176.98 g/mol [3]
Appearance Yellow crystalline powder[4]
Melting Point 120-121 °C[5]
Boiling Point 241.5 °C at 760 mmHg[5]
Solubility Insoluble in water; slight solubility in methanol.[3][4]

Table 2: Illustrative Reaction Parameters for Chlorination of p-Benzoquinone (Analogous Reaction)

ParameterValueSignificance in Exotherm ManagementReference
Optimal Reaction Temperature 5-10 °CMaintaining this temperature range is crucial to minimize side reactions and control the exotherm.[1]
Reagent Addition Rate Slow, dropwiseA slow addition rate is critical to prevent a rapid accumulation of heat.[1]
Cooling Method Ice-water or dry ice-acetone bathProvides the necessary cooling capacity to dissipate the heat of reaction.[1]

Section 4: Experimental Protocols

General Protocol for a Controlled Nucleophilic Aromatic Substitution Reaction with this compound

Objective: To provide a general, safety-oriented procedure for the reaction of this compound with a nucleophile, with a focus on managing the exothermic nature of the reaction.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous reaction solvent (e.g., acetonitrile or DMF)

  • Cooling bath (e.g., ice-water bath)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Addition funnel or syringe pump

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • Assemble the three-necked flask with a magnetic stirrer, a thermometer/thermocouple placed in the reaction mixture, and an addition funnel.

    • Ensure the setup is under an inert atmosphere.

    • Place the flask in a cooling bath.

  • Reagent Preparation:

    • In the reaction flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

    • In a separate flask, prepare a solution of the nucleophile (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Initiation of Reaction:

    • Cool the solution of this compound to the desired starting temperature (e.g., 0-5 °C).

    • Begin slow, dropwise addition of the nucleophile solution from the addition funnel to the stirred quinone solution.

  • Temperature Monitoring and Control:

    • Continuously monitor the internal reaction temperature.

    • Adjust the addition rate of the nucleophile to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).

    • If the temperature begins to rise uncontrollably, immediately stop the addition and apply more efficient cooling if necessary.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress (e.g., by TLC or LC-MS).

    • Once the reaction is complete, proceed with the appropriate aqueous work-up, keeping in mind that quenching the reaction may also be exothermic.

Section 5: Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions with DCBQ cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Work-up start Start: Risk Assessment reagent_prep Prepare Reagent Solutions start->reagent_prep setup Assemble and Cool Reaction Apparatus reagent_prep->setup addition Slow, Controlled Addition of Nucleophile setup->addition monitor Continuously Monitor Temperature addition->monitor control Adjust Addition Rate to Maintain Temperature monitor->control temp_stable Temperature Stable? control->temp_stable complete Reaction Complete? control->complete temp_stable->addition Yes runaway Runaway Condition Detected temp_stable->runaway No emergency Emergency Shutdown Protocol runaway->emergency complete->monitor No workup Controlled Quench and Work-up complete->workup Yes end End workup->end

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Exothermic Events cluster_controlled Controlled Fluctuation cluster_runaway Potential Runaway start Observe Temperature Increase is_controlled Is the temperature rise rapid and uncontrolled? start->is_controlled check_addition Check Nucleophile Addition Rate is_controlled->check_addition No stop_addition STOP Nucleophile Addition IMMEDIATELY is_controlled->stop_addition Yes check_cooling Verify Cooling Bath Efficiency check_addition->check_cooling adjust Adjust Parameters and Continue Monitoring check_cooling->adjust increase_cooling Increase Cooling Capacity stop_addition->increase_cooling dilute Consider Adding Pre-chilled Solvent increase_cooling->dilute emergency Activate Emergency Procedures dilute->emergency

Caption: Decision tree for troubleshooting exothermic events.

SNAr_Pathway General Nucleophilic Aromatic Substitution (SNAr) Pathway DCBQ This compound (Electrophile) Meisenheimer Meisenheimer Complex (Intermediate) DCBQ->Meisenheimer + Nucleophile (Addition) Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Leaving Group (Elimination) Leaving_Group Leaving Group (Cl⁻) Meisenheimer->Leaving_Group

References

Technical Support Center: Catalyst Selection for 2,6-Dichloro-1,4-benzoquinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2,6-dichloro-1,4-benzoquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile substrate used in several catalytic reactions, primarily leveraging its electrophilic nature and the reactivity of its carbon-chlorine bonds. The most common reaction types include:

  • Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds by coupling with organoboron reagents, leading to the synthesis of substituted benzoquinones.

  • Heck Coupling: For the arylation or vinylation of the benzoquinone core through reaction with alkenes.

  • Diels-Alder Reaction: Where this compound acts as an electron-deficient dienophile in [4+2] cycloaddition reactions to construct six-membered rings.[1][2]

Q2: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this compound?

A2: Due to the electron-deficient nature of the quinone ring and the relatively inert C-Cl bonds, robust catalyst systems are generally required. While specific data for this compound is limited, analogous reactions with other aryl chlorides suggest that palladium catalysts with bulky, electron-rich phosphine ligands are effective.[3][4] Recommended starting points include:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are known to be effective for the activation of aryl chlorides.[5] Traditional phosphine ligands like triphenylphosphine (PPh₃) may also be used, but often require higher catalyst loadings and temperatures.

Q3: What are the key considerations for catalyst selection in the Heck reaction with this compound?

A3: The Heck reaction with electron-deficient aryl halides like this compound can be challenging.[6] Key considerations for catalyst selection include:

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[7]

  • Ligands: Phosphine ligands are typically required to stabilize the palladium catalyst and promote the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands can be beneficial.

  • Base: A base is necessary to regenerate the active Pd(0) catalyst.[6] Common choices include triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃).[7]

Q4: Are catalysts always necessary for the Diels-Alder reaction with this compound?

A4: Not always. As an electron-deficient dienophile, this compound can undergo thermal Diels-Alder reactions with electron-rich dienes.[1] However, the reaction rate and selectivity can often be significantly improved by using a Lewis acid catalyst.[8] Lewis acids coordinate to the carbonyl oxygen of the quinone, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[9][10]

Q5: My palladium-catalyzed reaction with this compound is sluggish or fails. What are the potential causes related to the catalyst?

A5: Several factors can lead to poor performance in palladium-catalyzed reactions with this substrate:

  • Catalyst Deactivation (Poisoning): Quinones can act as oxidizing agents and may oxidize the active Pd(0) catalyst to inactive Pd(II) species, disrupting the catalytic cycle. They can also coordinate strongly to the palladium center, leading to catalyst inhibition.

  • Insufficient Catalyst Activity: The C-Cl bonds of this compound are less reactive than C-Br or C-I bonds, requiring a highly active catalyst system for efficient oxidative addition.[4] The chosen ligand may not be suitable for activating these bonds.

  • Incomplete Pre-catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient under the reaction conditions.[11]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may compensate for gradual deactivation. 2. Use a More Robust Ligand: Switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) to protect the palladium center. 3. Degas Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can contribute to catalyst oxidation.[12]
Inefficient Oxidative Addition 1. Screen Ligands: Test different classes of ligands. Bulky, electron-rich phosphines are generally preferred for aryl chlorides. 2. Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition of the C-Cl bond. Monitor for potential side reactions or product decomposition.
Poor Solubility 1. Solvent Screening: Test different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is common for Suzuki reactions.[13]
Incorrect Base 1. Base Screening: The choice of base can be critical. Try different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Issue 2: Formation of Side Products in Heck Coupling
Possible Cause Troubleshooting Steps
Homocoupling of the Alkene 1. Optimize Reaction Conditions: Adjust the temperature and reaction time. Lowering the temperature may reduce the rate of side reactions.
Reduction of the Quinone 1. Choice of Base and Solvent: The reaction environment can influence the stability of the quinone. Ensure anhydrous conditions if the quinone is sensitive to hydrolysis or reduction.
Isomerization of the Alkene Product 1. Ligand Selection: The ligand can influence the stereoselectivity of the reaction. Screen different phosphine ligands.
Issue 3: Poor Regio- or Stereoselectivity in Diels-Alder Reaction
Possible Cause Troubleshooting Steps
Thermal Reaction Lacks Selectivity 1. Introduce a Lewis Acid Catalyst: Lewis acids like BF₃·OEt₂, AlCl₃, or ZnCl₂ can enhance facial selectivity and endo/exo selectivity by coordinating to the dienophile.[8] 2. Solvent Effects: The polarity of the solvent can influence the transition state and thus the selectivity. Test a range of solvents from nonpolar (e.g., toluene) to polar (e.g., dichloromethane).
Steric Hindrance 1. Modify the Diene: If possible, modifying the substituents on the diene can influence the approach to the dienophile and alter the regioselectivity.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides (Analogous Systems)
ParameterConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(OAc)₂ is often more cost-effective.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligands are crucial for C-Cl activation.
Base K₃PO₄ (2-3 equivalents) or K₂CO₃ (2-3 equivalents)K₃PO₄ is often effective for challenging couplings.
Solvent Toluene, Dioxane, or THF/H₂O mixtureThe choice of solvent can impact solubility and reaction rate.
Temperature 80-110 °CHigher temperatures are often required for aryl chlorides.
Table 2: General Conditions for Heck Coupling of Electron-Deficient Aryl Halides
ParameterConditionNotes
Palladium Source Pd(OAc)₂ (1-5 mol%)A common and reliable precatalyst.[7]
Ligand PPh₃ (2-10 mol%) or P(o-tolyl)₃ (2-10 mol%)Ligand choice can influence yield and selectivity.
Base Et₃N (1.5-2 equivalents) or K₂CO₃ (1.5-2 equivalents)The base is essential for regenerating the Pd(0) catalyst.[6]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are commonly used.
Temperature 100-140 °CElevated temperatures are typically necessary.
Table 3: Lewis Acid Catalysts for Diels-Alder Reactions with Electron-Deficient Dienophiles
Lewis Acid CatalystTypical Loading (mol%)Common SolventsNotes
BF₃·OEt₂10-100Dichloromethane, TolueneA versatile and commonly used Lewis acid.[8]
AlCl₃10-100DichloromethaneA strong Lewis acid that can significantly accelerate the reaction.
ZnCl₂10-100Diethyl ether, DichloromethaneA milder Lewis acid, useful when substrates are sensitive to stronger acids.
SnCl₄10-100Dichloromethane, TolueneAnother effective Lewis acid for promoting cycloadditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound (Starting Point for Optimization)

Disclaimer: This protocol is based on general procedures for challenging aryl chlorides and should be optimized for this compound.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling of this compound with an Alkene (Starting Point for Optimization)
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Seal the tube and heat the mixture to 120-140 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the chosen solvent (e.g., dichloromethane).

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 equiv.) dropwise.

  • Diene Addition: Add the diene (1.0-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the chosen temperature until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Work-up: Separate the organic layer, extract the aqueous layer with the organic solvent, and wash the combined organic layers.

  • Purification: Dry the organic phase, concentrate, and purify the product by chromatography.

Visualizations

CatalystSelectionWorkflow start Start: Catalyst Selection for This compound Reaction reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura Cross-Coupling reaction_type->suzuki C-C Bond Formation (Organoboron) heck Heck Coupling reaction_type->heck C-C Bond Formation (Alkene) diels_alder Diels-Alder Cycloaddition reaction_type->diels_alder Cycloaddition suzuki_catalyst Select Pd Source (e.g., Pd(OAc)₂) + Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) suzuki->suzuki_catalyst heck_catalyst Select Pd Source (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., PPh₃) heck->heck_catalyst diels_alder_catalyst Consider Thermal vs. Lewis Acid Catalysis (e.g., BF₃·OEt₂) diels_alder->diels_alder_catalyst troubleshooting Reaction Outcome Unsatisfactory? suzuki_catalyst->troubleshooting heck_catalyst->troubleshooting diels_alder_catalyst->troubleshooting low_yield Low Yield: - Check for Catalyst Deactivation - Screen Ligands/Bases - Adjust Temperature troubleshooting->low_yield Yes side_products Side Products: - Optimize Stoichiometry - Adjust Reaction Time/Temp troubleshooting->side_products Yes poor_selectivity Poor Selectivity: - Screen Catalysts/Solvents - Adjust Temperature troubleshooting->poor_selectivity Yes success Successful Reaction troubleshooting->success No low_yield->suzuki_catalyst side_products->heck_catalyst poor_selectivity->diels_alder_catalyst Pd_Catalyst_Deactivation cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Active Pd(0) Catalyst PdII Pd(II) Intermediate Pd0->PdII Oxidative Addition Inactive_PdII Inactive Pd(II) Species Pd0->Inactive_PdII Oxidation Pd_Complex Stable Pd-Quinone Complex Pd0->Pd_Complex Strong Coordination Product Product Formation PdII->Product Transmetalation & Reductive Elimination Product->Pd0 Quinone This compound (Oxidant/Ligand) Quinone->Inactive_PdII Quinone->Pd_Complex

References

Technical Support Center: Quantification of 2,6-Dichloro-1,4-benzoquinone (DCBQ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,6-Dichloro-1,4-benzoquinone (DCBQ).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying DCBQ?

A1: The most common and effective analytical techniques for quantifying this compound (DCBQ) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is particularly well-suited for detecting the low concentrations of DCBQ often found in environmental samples like drinking water.[1][2]

Q2: What are the main challenges in the quantitative analysis of DCBQ?

A2: The primary challenges in quantifying DCBQ include:

  • Reactivity and Instability: DCBQ is a reactive compound and can be unstable, particularly in aqueous solutions at alkaline pH and when exposed to light.[3][4] This can lead to degradation of the analyte during sample collection, storage, and analysis.

  • Low Concentrations: In environmental samples, DCBQ is often present at very low levels (ng/L), requiring highly sensitive analytical methods for accurate quantification.[1]

  • Matrix Effects: Samples such as treated water can contain various organic and inorganic constituents that may interfere with the analysis, causing signal suppression or enhancement in LC-MS/MS methods.[5]

  • Hygroscopic Nature: DCBQ is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This requires careful handling and storage under inert and dry conditions to maintain the integrity of standards.

Q3: How should I prepare and store my samples and standards for DCBQ analysis?

A3: For optimal stability, water samples should be collected in amber glass bottles to protect them from light. It is recommended to acidify the samples to a pH between 2.6 and 2.8 with formic acid to improve stability.[2] Standard solutions of DCBQ should be prepared in a non-aqueous solvent like methanol and stored at low temperatures, ideally at -20°C, under an inert atmosphere.[2] Due to its hygroscopic nature, it is crucial to handle the solid standard in a dry environment.

Q4: What are typical quality control (QC) parameters I should monitor for DCBQ analysis?

A4: Key quality control parameters to monitor include:

  • Method Detection Limit (MDL) and Limit of Quantitation (LOQ): These should be determined to ensure the method is sensitive enough for the intended application. For example, a reported LOQ for DCBQ in drinking water is 8 ng/L.[1]

  • Recovery: The recovery of DCBQ from spiked samples should be assessed to evaluate the efficiency of the sample preparation method. Typical recoveries for SPE are in the range of 80-85%.[2]

  • Precision: The relative standard deviation (RSD) of replicate measurements should be monitored to ensure the reproducibility of the method. An RSD of 3.8-4.9% has been reported.[2]

  • Calibration Curve: A linear calibration curve with a correlation coefficient (r²) of >0.99 should be generated for each batch of samples.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of DCBQ using HPLC/UPLC-MS.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Quinones can exhibit peak tailing due to interactions with residual silanols on C18 columns. Ensure the mobile phase is adequately buffered. The use of a high-purity, end-capped column is recommended. A mobile phase containing a small amount of a weak acid, like 0.25% formic acid, can help to protonate silanols and reduce tailing.[1]
Column Overload Inject a smaller volume or a more dilute sample to see if the peak shape improves.
Extra-column Volume Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter, especially when using UPLC systems.
Inappropriate Injection Solvent The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.
Issue 2: Low or No Signal/Response
Potential Cause Troubleshooting Steps
Analyte Degradation DCBQ is unstable in neutral to alkaline aqueous solutions. Ensure that samples and standards are properly preserved (acidified) and stored. Prepare fresh standards regularly.
Instrument Contamination Quinones can be adsorbed onto surfaces in the HPLC system. Flush the system thoroughly with a strong solvent like isopropanol.
Incorrect MS/MS Parameters Verify the MRM transitions, cone voltage, and collision energy for DCBQ. Optimize these parameters by infusing a standard solution directly into the mass spectrometer.
Matrix Suppression The sample matrix can suppress the ionization of DCBQ in the mass spectrometer. Use a matrix-matched calibration curve or the standard addition method to compensate for this effect.[1] Consider further sample cleanup steps.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Mobile Phase Composition Fluctuation Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump performance.
Column Temperature Variation Use a column oven to maintain a consistent temperature. Even small temperature fluctuations can affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.
Pump Malfunction Check the pump for leaks and ensure it is delivering a constant flow rate.

Quantitative Data Summary

Table 1: UPLC-MS/MS Parameters for DCBQ Analysis

ParameterValueReference
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 150 mm[1]
Mobile Phase A 0.25% Formic acid in Water[1]
Mobile Phase B Methanol with 0.25% Formic acid[1]
Flow Rate 150 µL/min[1]
Ionization Mode ESI Negative[1]
Ion Source Voltage -4500 V[1]
Source Temperature 300 °C[1]
MRM Transition (Quantification) 176.8 -> 112.8[1]
MRM Transition (Confirmation) 176.8 -> 140.9[1]

Table 2: Quality Control Acceptance Criteria for Disinfection Byproduct Analysis (General)

ParameterAcceptance CriteriaReference
Initial Demonstration of Capability (IDC) 4-5 replicate samples with recovery of 70-130% and RSD <20%General EPA Guidelines
Method Detection Limit (MDL) Determined according to 40 CFR Part 136, Appendix B[6]
Laboratory Fortified Blank (LFB) Recovery within 70-130% of the true valueGeneral EPA Guidelines
Field Duplicates Relative Percent Difference (RPD) <30%General EPA Guidelines

Experimental Protocols

Protocol 1: Quantification of DCBQ in Drinking Water by UPLC-MS/MS

This protocol is a synthesized procedure based on published methods.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidify 500 mL of water sample to pH 2.6-2.8 with formic acid.

  • Condition a 500 mg, 6 mL SPE cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2.6-2.8).

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of acidified deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the DCBQ from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.25% formic acid).

2. UPLC-MS/MS Analysis

  • Use the parameters outlined in Table 1.

  • Inject 10-30 µL of the reconstituted sample extract.

  • Create a calibration curve using standards prepared in the mobile phase or in a matrix-matched solution.

3. Quality Control

  • Analyze a method blank, a laboratory fortified blank, and a field duplicate with each batch of samples.

  • Ensure that all QC parameters meet the acceptance criteria outlined in Table 2.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Collect 500 mL Water Sample (Amber Bottle) Acidification 2. Acidify to pH 2.6-2.8 (Formic Acid) Sample_Collection->Acidification SPE_Conditioning 3. Condition SPE Cartridge (Methanol & Acidified Water) Acidification->SPE_Conditioning Sample_Loading 4. Load Sample onto SPE Cartridge SPE_Conditioning->Sample_Loading Washing 5. Wash Cartridge Sample_Loading->Washing Drying 6. Dry Cartridge Washing->Drying Elution 7. Elute DCBQ (Methanol) Drying->Elution Evaporation 8. Evaporate Eluate Elution->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 10. Inject Sample Extract Reconstitution->Injection Separation 11. Chromatographic Separation (C18 Column) Injection->Separation Detection 12. MS/MS Detection (MRM Mode) Separation->Detection Quantification 13. Quantify using Calibration Curve Detection->Quantification Reporting 14. Report Results Quantification->Reporting

Caption: Experimental workflow for the quantification of DCBQ in water samples.

Troubleshooting_Workflow Start Analytical Issue Encountered (e.g., Poor Peak Shape, Low Signal) Check_System 1. Check System Suitability (Pressure, Baseline Noise) Start->Check_System Check_Standards 2. Analyze a Fresh Standard Check_System->Check_Standards Standard_OK Standard Appears Normal? Check_Standards->Standard_OK Check_Sample 3. Investigate Sample-Related Issues Standard_OK->Check_Sample Yes Instrument_Issue Systematic Instrument Troubleshooting (Column, Mobile Phase, MS Parameters) Standard_OK->Instrument_Issue No Matrix_Effects Matrix Effects Suspected? (Spike Recovery, Dilution) Check_Sample->Matrix_Effects Sample_Prep_Issue Review Sample Preparation (SPE Recovery, pH, Storage) Matrix_Effects->Sample_Prep_Issue No Resolve_Matrix Implement Mitigation Strategy (Matrix-Matched Standards, Standard Addition, Cleanup) Matrix_Effects->Resolve_Matrix Yes Resolve_Prep Optimize Sample Preparation Protocol Sample_Prep_Issue->Resolve_Prep Resolve_Instrument Address Instrument Fault Instrument_Issue->Resolve_Instrument End Problem Resolved Resolve_Matrix->End Resolve_Prep->End Resolve_Instrument->End

Caption: Logical workflow for troubleshooting analytical issues in DCBQ quantification.

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,6-Dichloro-1,4-benzoquinone.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a yellow crystalline powder that is poorly soluble in water.[1][2] It exhibits some solubility in methanol, described as "almost transparency," and is slightly soluble in dimethyl sulfoxide (DMSO).[1][2]

Q2: Are there quantitative solubility data available for this compound in common organic solvents?

Q3: What are the primary challenges when preparing stock solutions of this compound?

A3: The main challenge is its low solubility, which can lead to the precipitation of the compound when diluting a concentrated stock solution into an aqueous buffer or cell culture medium. This can result in inaccurate experimental concentrations and unreliable results.

Q4: Can sonication or heating be used to dissolve this compound?

A4: Gentle warming and sonication can aid in the dissolution of this compound in an appropriate organic solvent. However, prolonged heating should be avoided to prevent potential degradation of the compound. Always ensure the solution cools to room temperature before use.

Q5: What are the most common strategies to enhance the solubility of this compound?

A5: The most effective strategies for enhancing the solubility of poorly soluble quinones like this compound include the use of co-solvents and complexation with cyclodextrins.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in experimental settings.

Problem 1: Compound precipitates out of solution when preparing a working dilution in an aqueous medium.

  • Cause: The low aqueous solubility of this compound is exceeded when the organic stock solution is diluted.

  • Solution:

    • Decrease the final concentration: If experimentally feasible, lower the final concentration of the compound in the aqueous medium.

    • Increase the percentage of co-solvent: If the experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final working solution may maintain solubility. However, always perform a vehicle control to account for any effects of the solvent on the assay.

    • Utilize a solubility-enhancing formulation: Prepare the compound using a method like cyclodextrin complexation to improve its apparent aqueous solubility.

Problem 2: Inconsistent or non-reproducible results in biological assays.

  • Cause: This can be due to incomplete dissolution of the compound, leading to variations in the actual concentration in the assay.

  • Solution:

    • Ensure complete dissolution of the stock solution: Visually inspect the stock solution to ensure no solid particles are present. Gentle warming or brief sonication may be necessary.

    • Prepare fresh dilutions: Prepare working dilutions fresh from the stock solution for each experiment to avoid potential precipitation over time.

    • Filter the stock solution: After dissolving the compound in the organic solvent, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles.

Problem 3: Difficulty dissolving the compound even in organic solvents.

  • Cause: The compound may require a more suitable organic solvent or a combination of solvents.

  • Solution:

    • Test a range of solvents: Refer to the solubility data table below and test small quantities of the compound in different recommended organic solvents.

    • Use a co-solvent system: A mixture of two or more miscible organic solvents can sometimes provide better solubilizing power than a single solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
WaterInsoluble[1][2]
MethanolSoluble ("almost transparency")[1][2]
DMSOSlightly Soluble

Table 2: Quantitative Solubility of 1,4-Benzoquinone (as a proxy)

Disclaimer: The following data is for the related compound 1,4-benzoquinone and should be used as an estimation only. The actual solubility of this compound may differ.

SolventSolubility (approx. mg/mL)
Ethanol10
DMSO30
Dimethylformamide (DMF)30

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound in a sterile, tared microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, gently warm the solution in a water bath (not exceeding 37°C) for a few minutes or sonicate for a short period until the solid is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation (Lyophilization Method)

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its apparent water solubility.

Materials:

  • This compound

  • β-Cyclodextrin (βCD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Organic solvent (e.g., ethanol or acetone)

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

  • Mortar and pestle

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent.

  • In a separate beaker, dissolve the calculated amount of the cyclodextrin in deionized water with stirring.

  • Slowly add the organic solution of this compound to the aqueous cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution (e.g., at -80°C) until completely solid.

  • Lyophilize the frozen solution until a dry powder is obtained.

  • Gently grind the lyophilized powder with a mortar and pestle to ensure homogeneity.

  • The resulting powder is the cyclodextrin inclusion complex, which should exhibit improved aqueous solubility. Store protected from moisture.

Visualizations

Troubleshooting_Solubility start Start: Dissolving This compound issue Problem: Compound does not dissolve or precipitates upon dilution start->issue check_solvent Is the correct solvent being used? issue->check_solvent Initial Dissolution check_conc Is the concentration too high? issue->check_conc Dilution use_cosolvent Action: Use a co-solvent system check_solvent->use_cosolvent No success Success: Homogeneous solution check_solvent->success Yes use_cyclodextrin Action: Use cyclodextrin complexation check_conc->use_cyclodextrin No reduce_conc Action: Lower the final concentration check_conc->reduce_conc Yes use_cosolvent->success use_cyclodextrin->success reduce_conc->success

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_enhancement Solubility Enhancement (Optional) weigh 1. Weigh Compound add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve prepare_working Prepare Working Dilution in Aqueous Medium dissolve->prepare_working co_solvent Co-solvent System co_solvent->prepare_working cyclodextrin Cyclodextrin Complexation cyclodextrin->prepare_working perform_assay Perform Experiment/ Biological Assay prepare_working->perform_assay

Caption: General experimental workflow.

Signaling_Pathway bq 1,4-Benzoquinone (Related Compound) ros Increased Reactive Oxygen Species (ROS) bq->ros mek_erk MEK/ERK Pathway Activation ros->mek_erk cell_prolif Cell Proliferation mek_erk->cell_prolif

Caption: Potential signaling pathway activation.[3]

References

Validation & Comparative

A Comparative Guide to 2,6-Dichloro-1,4-benzoquinone and Other Quinone Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical step in chemical synthesis. Quinones are a versatile class of oxidants frequently employed for dehydrogenation, aromatization, and the oxidation of alcohols and other functional groups. This guide provides an objective comparison of 2,6-Dichloro-1,4-benzoquinone (DCBQ) with other common quinone oxidants, namely 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), p-Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone), and o-Chloranil (Tetrachloro-1,2-benzoquinone). The comparison is supported by available experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

The oxidizing power of quinones is fundamentally linked to their electron-accepting ability, which is influenced by the substituents on the quinone ring. Electron-withdrawing groups, such as chlorine and cyano groups, increase the redox potential and thus the oxidizing strength of the quinone.

Key Takeaways:

  • DDQ is generally the most powerful oxidant in this group, owing to the presence of both chloro and strongly electron-withdrawing cyano groups.[1][2] This high reactivity allows for reactions under milder conditions and can effect transformations that are challenging for other quinones.[1]

  • Chloranils (p- and o-) are effective oxidants, with o-chloranil often considered a stronger oxidizing agent than p-chloranil due to the dipole-dipole repulsion of the adjacent carbonyl groups.[3] They are typically less expensive than DDQ but may require higher reaction temperatures.[1]

  • This compound (DCBQ) is a less commonly cited oxidant in direct comparative studies for synthetic applications. Based on its structure with two electron-withdrawing chlorine atoms, its oxidizing strength is expected to be greater than the parent p-benzoquinone but generally milder than DDQ and the tetrachlorinated chloranils.

Data Presentation: Comparative Performance in Oxidation Reactions

Note: The absence of data for a specific oxidant in the tables indicates a lack of readily available, directly comparable experimental results in the searched literature. Reaction conditions such as solvent, temperature, and reaction time can significantly influence yields.

Table 1: Dehydrogenation of Tetralin to Naphthalene

OxidantMolar Ratio (Oxidant:Substrate)SolventTemperature (°C)Time (h)Yield (%)Citation(s)
DDQ 2:1DioxaneReflux-High[4]
p-Chloranil Stoichiometric-~140-Effective[2]
o-Chloranil Not availableNot availableNot availableNot availableNot available
This compound Not availableNot availableNot availableNot availableNot available

Table 2: Oxidation of Benzyl Alcohol to Benzaldehyde

OxidantMolar Ratio (Oxidant:Substrate)SolventTemperature (°C)Time (h)Yield (%)Citation(s)
DDQ Catalytic (with co-oxidant)AcetonitrileRoom Temp.-Excellent[3][4]
p-Chloranil Not availableNot availableNot availableNot availableNot available
o-Chloranil Not availableNot availableNot availableNot availableNot available
This compound Not availableNot availableNot availableNot availableNot available

Experimental Protocols

Below is a general experimental protocol for the dehydrogenation of a hydroaromatic substrate using a quinone oxidant. This protocol is based on procedures described for DDQ and can be adapted for other quinones, although reaction conditions, particularly temperature and reaction time, may need to be optimized.

General Protocol for Dehydrogenation of 4,4'-Dimethoxybibenzyl to trans-4,4'-Dimethoxystilbene using DDQ

This procedure is adapted from a literature method and serves as a representative example of a quinone-mediated dehydrogenation.[3]

Materials:

  • 4,4'-Dimethoxybibenzyl

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous dioxane

  • Benzene

  • Chloroform

  • Ethyl acetate

  • Ethanol

  • Neutral alumina

  • Round-bottomed flask (10 mL)

  • Reflux condenser

  • Oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a 10-mL round-bottomed flask, dissolve 100 mg (0.41 mmol) of 4,4'-dimethoxybibenzyl in 1.5 mL of anhydrous dioxane.

  • Add a solution of 103 mg (0.45 mmol) of DDQ in 1.5 mL of anhydrous dioxane to the flask.

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 105 °C for 18 hours. The solution color will change from deep green to pale yellow as the hydroquinone byproduct precipitates.[3]

  • After cooling the reaction mixture, filter the solid precipitate (2,3-dichloro-5,6-dicyanohydroquinone).

  • Wash the precipitate with 1 mL of warm benzene followed by 6 mL of warm chloroform.[3]

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Dissolve the residue in 5 mL of ethyl acetate and pass it through a short column of neutral alumina (2.0 g).

  • Elute the column with 100 mL of ethyl acetate.

  • Evaporate the solvent from the eluate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol (e.g., 35 mL) to yield pure trans-4,4'-dimethoxystilbene.

Work-up: The precipitated hydroquinone byproduct of DDQ is poorly soluble in solvents like dioxane and benzene, which facilitates its removal by filtration.[4] For other quinones, the solubility of the corresponding hydroquinone may differ, potentially requiring alternative work-up and purification procedures such as column chromatography.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for quinone-mediated oxidation and a qualitative comparison of the oxidative strength of the discussed quinones.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Substrate + Solvent C Reaction Vessel A->C B Quinone Oxidant B->C D Heating / Stirring (Monitor by TLC) C->D E Cooling & Filtration (Remove Hydroquinone) D->E F Solvent Evaporation E->F G Purification (Chromatography / Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

General experimental workflow for a quinone-mediated oxidation.

Oxidative_Strength DCBQ This compound (DCBQ) pChloranil p-Chloranil (~+0.71 V vs SHE) oChloranil o-Chloranil (~+0.79 V vs SHE) DDQ DDQ (~+1.0 V vs SHE) label_more Stronger label_less Milder

Qualitative comparison of the oxidative strength of quinones.

Disclaimer: The redox potentials provided are approximate values and can vary based on the solvent and experimental conditions. The relative positioning of DCBQ is inferred from its chemical structure in the absence of directly comparable experimental redox potential data under identical conditions to the other quinones.

References

A Comparative Guide to the Efficacy of 2,6-Dichloro-1,4-benzoquinone and DDQ in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two quinone-based oxidizing agents: 2,6-Dichloro-1,4-benzoquinone and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). While both are chlorinated p-benzoquinones, their applications and effectiveness in synthetic organic chemistry differ significantly. This comparison is based on available experimental data and established principles of chemical reactivity.

Executive Summary

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly potent and versatile oxidizing agent with a well-established and extensive role in modern organic synthesis. Its strong electron-withdrawing cyano and chloro substituents confer a high reduction potential, making it suitable for a wide range of transformations, including dehydrogenation, aromatization, and the oxidation of alcohols.

In contrast, this compound is a significantly less common reagent in preparative organic synthesis. The available literature predominantly focuses on its environmental presence as a disinfection byproduct and its application in biological studies as a photosystem II electron acceptor. There is a notable lack of published data demonstrating its utility as a general oxidizing agent in organic synthesis, and no direct experimental comparisons with DDQ for common synthetic transformations have been found.

Based on the principles of quinone chemistry, the two chloro substituents on this compound render it a stronger oxidizing agent than the parent 1,4-benzoquinone. However, it is considerably weaker than tetrachloro-1,4-benzoquinone (chloranil) and substantially less powerful than DDQ, which benefits from the potent electron-withdrawing effects of its two cyano groups.

Chemical Properties and Structure

A direct comparison of the physical and chemical properties of the two quinones is presented in the table below.

PropertyThis compound2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
CAS Number 697-91-684-58-2
Molecular Formula C₆H₂Cl₂O₂C₈Cl₂N₂O₂[1]
Molecular Weight 176.98 g/mol [2]227.00 g/mol
Appearance Yellow crystalline powder[3]Bright yellow to orange crystalline solid
Melting Point 122-124 °C213-216 °C (decomposes)
Solubility Insoluble in water; soluble in methanol.[3]Decomposes in water; soluble in dioxane, benzene, dichloromethane.[1]

Comparative Efficacy in Organic Synthesis

Dehydrogenation and Aromatization

DDQ is a premier reagent for the dehydrogenation of hydrocarbons to introduce unsaturation and for the aromatization of hydroaromatic compounds.[4] Its high reduction potential allows it to readily accept a hydride ion, driving the reaction forward.

A study on the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene provides a clear, albeit indirect, comparison of the oxidizing power of various quinones. The study found the order of reactivity to be:

DDQ > Tetrachloro-1,4-benzoquinone (TCQ) > 1,4-Benzoquinone (BQ) [5]

Given that this compound has fewer electron-withdrawing chlorine atoms than TCQ, its oxidizing power is expected to be lower than TCQ, placing it significantly below DDQ in efficacy for such transformations.

Logical Relationship of Quinone Oxidizing Strength

G DDQ DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) TCQ Tetrachloro-1,4-benzoquinone (Chloranil) DDQ->TCQ Stronger Oxidant DCBQ This compound TCQ->DCBQ Stronger Oxidant (Inferred) BQ 1,4-Benzoquinone DCBQ->BQ Stronger Oxidant

Caption: Inferred hierarchy of oxidizing strength for selected quinones.

Oxidation of Alcohols

DDQ is highly effective for the selective oxidation of benzylic and allylic alcohols to the corresponding aldehydes and ketones.[6] The reaction often proceeds under mild conditions with high yields. Saturated alcohols are generally unreactive towards DDQ, allowing for excellent chemoselectivity.

There is a lack of published data on the use of this compound for the oxidation of alcohols in a synthetic context. Based on its lower inferred oxidizing potential compared to DDQ, it is expected to be significantly less effective, likely requiring harsher reaction conditions and resulting in lower yields.

Experimental Protocols with DDQ

Due to the scarcity of synthetic applications for this compound, the following experimental protocols focus on the well-established reactivity of DDQ.

Dehydrogenation of a Hydroaromatic Compound

Reaction: Conversion of 4,4'-Dimethoxybibenzyl to trans-4,4'-Dimethoxystilbene.[7]

Procedure:

  • A solution of 4,4'-dimethoxybibenzyl (100 mg, 0.41 mmol) in anhydrous dioxane (1.5 mL) is prepared in a round-bottomed flask.

  • To this solution, DDQ (103 mg, 0.45 mmol) dissolved in anhydrous dioxane (1.5 mL) is added.

  • The reaction mixture is heated to 105 °C under a reflux condenser for 18 hours.

  • During the reaction, the color of the solution changes from deep green to pale yellow as the hydroquinone byproduct (DDQH₂) crystallizes out.

  • After cooling, the precipitated hydroquinone is removed by filtration and washed with chloroform.

  • The filtrate is evaporated, and the residue is purified by column chromatography on neutral alumina to afford trans-4,4'-dimethoxystilbene.

Experimental Workflow for Dehydrogenation

G sub Substrate (4,4'-Dimethoxybibenzyl) mix Mix and Reflux (105°C, 18h) sub->mix ddq DDQ ddq->mix sol Anhydrous Dioxane sol->mix cool Cool to RT mix->cool filt Filter to remove DDQH₂ cool->filt evap Evaporate Solvent filt->evap pur Column Chromatography evap->pur prod Product (trans-4,4'-Dimethoxystilbene) pur->prod

Caption: General workflow for the DDQ-mediated dehydrogenation of a hydroaromatic compound.

Selective Oxidation of a Benzylic Alcohol

Reaction: Oxidation of an electron-rich benzylic alcohol.[8]

General Procedure (Catalytic DDQ):

  • To a solution of the benzylic alcohol in a suitable solvent (e.g., dichloromethane), is added a catalytic amount of DDQ (e.g., 5-10 mol%).

  • A co-oxidant, such as manganese(III) acetate (Mn(OAc)₃) or nitric acid (HNO₃) with molecular oxygen, is added to regenerate the DDQ in situ.[8][9]

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the co-oxidant and its byproducts.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Signaling Pathways and Reaction Mechanisms

The primary mechanism for DDQ-mediated dehydrogenation involves a hydride transfer from the substrate to the electron-deficient quinone. This is followed by a proton transfer to form the stable hydroquinone, DDQH₂.

Mechanism of DDQ-Mediated Dehydrogenation

G sub Substrate (R-CH₂-CH₂-R') ts [Transition State]‡ (Hydride Transfer) sub->ts ddq DDQ ddq->ts int Carbocation Intermediate (R-C⁺H-CH₂-R') + DDQH⁻ ts->int prod Product (R-CH=CH-R') int->prod -H⁺ ddqh2 Hydroquinone (DDQH₂) int->ddqh2 +H⁺

Caption: Simplified mechanism of dehydrogenation by DDQ via hydride transfer.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and DDQ as an oxidizing agent is clear. DDQ is a powerful, versatile, and well-documented reagent with a broad range of applications, particularly for dehydrogenation and the selective oxidation of activated alcohols. In contrast, this compound has not been established as a useful reagent for these purposes in the synthetic literature. Its oxidizing power is inferred to be significantly lower than that of DDQ, and there is a lack of supporting experimental data for its use in this context. Therefore, for predictable and efficient oxidative transformations, DDQ remains the superior and recommended reagent.

References

A Comparative Study of 2,6-Dichloro-1,4-benzoquinone Derivatives: Synthesis, Cytotoxicity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,6-dichloro-1,4-benzoquinone (DCBQ) derivatives, focusing on their synthesis, cytotoxic properties, and underlying mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visual representations of cellular pathways, this document aims to serve as a valuable resource for the development of novel therapeutic agents.

Introduction

The 1,4-benzoquinone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The reactivity of the quinone ring, primarily through redox cycling and Michael addition reactions, is central to its biological effects. Substitution on the benzoquinone core, particularly with halogens, can significantly modulate this reactivity and, consequently, the compound's biological profile.

This compound (DCBQ) and its derivatives are of particular interest due to their heightened electrophilicity, which can lead to potent biological activities. This guide explores the structure-activity relationships (SAR) within this class of compounds, providing a comparative overview of their performance.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of this compound and its derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀), against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected 1,4-Benzoquinone Derivatives

Compound/DerivativeSubstitution PatternHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)K562 (Leukemia)Reference
This compound 2,6-di-ClData not availableData not availableData not availableData not available
2-Chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3) 2-Cl, 3-NH-Ph-OMe, 5,6-di-Me5.22 ± 2.417.46 ± 2.76-0.82 ± 0.07[1]
Tetrachloro-1,4-benzoquinone (Chloranil) 2,3,5,6-tetra-Cl----
2,6-Dimethoxy-1,4-benzoquinone 2,6-di-OMe-23.62--[2]

Note: A direct comparative study of a wide range of this compound derivatives with varying substituents at the 3 and 5 positions is limited in the available literature. The data presented includes closely related structures to provide context for structure-activity relationship discussions.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of 1,4-benzoquinone derivatives is significantly influenced by the nature and position of their substituents. Key SAR observations include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, generally increases the electrophilicity of the quinone ring. This enhances its reactivity towards biological nucleophiles and its potential for redox cycling, which can lead to increased cytotoxicity.

  • Amino and Aryl Substituents: The introduction of amino and aryl groups at the 3 and 5 positions can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. For instance, the substitution pattern in 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3) demonstrates potent and selective anticancer activity[1].

  • Lipophilicity: While important for cell permeability, cytotoxicity of p-benzoquinones does not always directly correlate with lipophilicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following sections provide protocols for the synthesis of this compound derivatives and for key biological assays used to evaluate their performance.

Synthesis of this compound Derivatives

A general method for the synthesis of substituted 2,6-dichloro-1,4-benzoquinones involves the nucleophilic substitution of a suitable starting material, such as 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil).

General Protocol for Nucleophilic Substitution:

  • Dissolution: Dissolve 2,3,5,6-tetrachloro-1,4-benzoquinone in a suitable organic solvent (e.g., ethanol, methanol, or acetonitrile).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture. The stoichiometry will depend on whether a mono- or di-substituted product is desired.

  • Base (Optional): In some cases, the addition of a non-nucleophilic base (e.g., triethylamine or sodium acetate) may be required to facilitate the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the nucleophile.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid product is collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

For a specific example, the synthesis of this compound can be achieved by the oxidation of 2,4,6-trichlorophenol with nitric acid in methanol in a sealed tube under an oxygen atmosphere.[3]

Biological Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

This assay measures the activity of LDH released from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt).

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm.

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compounds.

  • Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with DCFH-DA solution (typically 10 µM) for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds.

  • Lysis and Reagent Addition: After treatment, add a lysis buffer followed by a caspase-3/7 substrate reagent (e.g., containing a luminogenic substrate).

  • Incubation and Luminescence Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the luminescence using a microplate reader.

Mandatory Visualizations

Signaling Pathway of Quinone-Induced Cytotoxicity

The cytotoxic effects of many 1,4-benzoquinone derivatives are mediated through the induction of oxidative stress and subsequent activation of apoptotic pathways.

Quinone_Cytotoxicity_Pathway Quinone This compound Derivative Cellular_Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Quinone->Cellular_Reductases Semiquinone Semiquinone Radical Cellular_Reductases->Semiquinone One-electron reduction Semiquinone->Quinone Redox Cycling Oxygen Molecular Oxygen (O₂) Semiquinone->Oxygen Superoxide Superoxide Anion (O₂⁻) Oxygen->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD ROS Other Reactive Oxygen Species (ROS) Superoxide->ROS H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Damage Oxidative_Stress->Mitochondria DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis DNA_Damage->Caspases

Caption: Proposed signaling pathway for quinone-induced cytotoxicity.

Experimental Workflow for Comparative Cytotoxicity Assessment

A logical workflow is essential for the systematic evaluation of a series of compounds.

Cytotoxicity_Workflow start Start: Synthesized This compound Derivatives cell_culture Cell Culture (e.g., HCT-116, MCF-7) start->cell_culture treatment Treatment with Derivative Series (Concentration Gradient) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH) treatment->membrane_assay ros_assay ROS Production Assay treatment->ros_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis_assay data_analysis Data Analysis (IC₅₀ Determination, Statistical Analysis) viability_assay->data_analysis membrane_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion: Identification of Lead Compounds & Mechanisms sar->conclusion

Caption: Experimental workflow for comparative cytotoxicity assessment.

Conclusion

This guide provides a framework for the comparative study of this compound derivatives. The presented data and protocols highlight the importance of systematic evaluation to understand the structure-activity relationships governing the cytotoxicity of this promising class of compounds. Further research focusing on the synthesis and biological evaluation of a broader range of 3,5-disubstituted-2,6-dichloro-1,4-benzoquinones is warranted to identify lead candidates for the development of novel anticancer therapeutics. The methodologies and pathways described herein offer a solid foundation for such future investigations.

References

Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of 2,6-Dichloro-1,4-benzoquinone, a compound of interest in various chemical and biological studies. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of this and similar quinone derivatives.

This guide compares the spectroscopic data of this compound with two key alternatives: the parent 1,4-benzoquinone and the isomeric 2,5-Dichloro-1,4-benzoquinone. The comparison highlights the distinguishing spectral features that arise from the specific substitution pattern of the chloro groups on the benzoquinone ring.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and Mass Spectrometry for this compound and its selected alternatives.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) of Ring Protons (ppm)Multiplicity
This compound ~7.0Singlet
1,4-Benzoquinone6.78Singlet
2,5-Dichloro-1,4-benzoquinone7.15Singlet

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) C=O (ppm)Chemical Shift (δ) C-Cl (ppm)Chemical Shift (δ) C-H (ppm)
This compound ~175~145~138
1,4-Benzoquinone187.0-136.7
2,5-Dichloro-1,4-benzoquinone~177~147~137

Table 3: FTIR Spectral Data (KBr Pellet)

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1680~1570~850
1,4-Benzoquinone16681608-
2,5-Dichloro-1,4-benzoquinone~1675~1560~880

Table 4: UV-Vis Spectral Data (in Ethanol)

Compoundλ_max (nm)
This compound ~270, ~350
1,4-Benzoquinone244, 280 (shoulder), 435
2,5-Dichloro-1,4-benzoquinone~265

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 176, 178, 180 (isotope pattern)148, 120, 82, 54
1,4-Benzoquinone10882, 54
2,5-Dichloro-1,4-benzoquinone176, 178, 180 (isotope pattern)148, 120, 82, 54

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the quinone sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid quinone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Place a small amount of the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system of the quinone.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the quinone in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 µg/mL.

Data Acquisition:

  • Fill a quartz cuvette with the solvent to record a baseline.

  • Record the UV-Vis spectrum of each diluted sample solution from 200 to 800 nm.

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Direct Insertion Probe: For solid samples, a small amount of the compound is placed in a capillary tube and introduced directly into the ion source.

  • Gas Chromatography (GC-MS): For volatile samples, the compound can be introduced through a GC column, which separates it from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. The presence of chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis to confirm the structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data UV_Vis_Data Absorption Maxima (Electronic Transitions) UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure UV_Vis_Data->Structure MS_Data->Structure

References

A Comparative Guide to Assessing the Purity of Synthesized 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for assessing the purity of 2,6-Dichloro-1,4-benzoquinone, a significant compound in various chemical syntheses. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are compared, supported by detailed experimental protocols and data.

Potential Impurities in Synthesized this compound

The purity of this compound is largely influenced by its synthetic route. Common methods of synthesis, such as the oxidation of 2,6-dichlorophenol or the chlorination of p-benzoquinone, can lead to the presence of several impurities. A thorough purity analysis should be capable of detecting:

  • Unreacted Starting Materials: Including 2,6-dichlorophenol, 2,4,6-trichlorophenol, or hydroquinone.[1][2][3]

  • Isomeric Byproducts: Such as 2,5-dichloro-1,4-benzoquinone and other positional isomers.

  • Over-chlorinated or Under-chlorinated Species: For instance, monochloro- or trichloro-benzoquinones.[4]

  • Degradation Products: Resulting from exposure to light, heat, or adverse pH conditions during synthesis or storage.[5][6]

  • Residual Solvents: Organic solvents utilized during the reaction and purification process.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity assessment depends on the nature of the expected impurities, the required accuracy, and the available instrumentation. A combination of these methods often provides the most comprehensive purity profile.

Data Presentation: A Comparative Overview

The following table summarizes the performance of various analytical techniques in assessing the purity of a synthesized batch of this compound.

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR) FTIR Spectroscopy
Purity of Main Component (%) 98.598.298.7 (absolute molar %)Not Quantitative
Common Impurities Detected Non-volatile organic impurities, starting materials, isomeric byproducts.Volatile organic compounds, residual solvents, some isomeric byproducts.Impurities with distinct proton signals from the analyte.Presence of functional groups of impurities.
Unidentified Impurities (%) 0.50.3Not ApplicableNot Applicable
Residual Solvent (e.g., Methanol, %) Not typically quantified0.10.2Not Quantitative
Principle Separation based on partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Signal intensity is directly proportional to the number of nuclei.[7][8][9]Absorption of infrared radiation by molecular vibrations.
Advantages High resolution, sensitivity, and reproducibility for non-volatile compounds.High sensitivity and specificity for volatile compounds; provides structural information of impurities.Provides absolute purity without a specific reference standard; structural confirmation.[10][11]Rapid, non-destructive, provides information about functional groups.
Limitations May not be suitable for volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods; overlapping signals can be an issue.Not inherently quantitative; provides limited information on the nature and quantity of impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity determination. Below are representative experimental protocols for each of the discussed analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). The addition of formic acid helps to improve peak shape.[12]

  • Gradient Program:

    • Start with 60% A, hold for 2 minutes.

    • Ramp to 40% A over 15 minutes.

    • Hold at 40% A for 5 minutes.

    • Return to 60% A over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution. Further dilute with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and residual solvents.

  • Instrumentation: GC system coupled with a Mass Spectrometer. A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak. Impurities are identified by their mass spectra by comparison with spectral libraries.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) and a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the qualitative confirmation of the synthesized compound by identifying its functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum before running the sample.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Characteristic peaks for this compound include:

    • C=O stretching vibrations around 1680-1660 cm⁻¹.

    • C=C stretching vibrations of the quinone ring around 1600-1550 cm⁻¹.

    • C-Cl stretching vibrations in the lower frequency region (typically below 800 cm⁻¹). The presence of unexpected peaks may indicate impurities (e.g., -OH stretch from phenolic starting materials around 3500-3200 cm⁻¹).[13][14][15]

Visualizations

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment of Synthesized this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_qualitative Qualitative Methods cluster_quantitative Quantitative Methods cluster_result Final Assessment Synthesis Synthesis of 2,6-Dichloro- 1,4-benzoquinone Purification Crude Purification (e.g., Recrystallization) Synthesis->Purification Qualitative Qualitative Analysis Purification->Qualitative Initial Check Quantitative Quantitative Analysis Purification->Quantitative Detailed Assessment FTIR FTIR Spectroscopy (Functional Group ID) Qualitative->FTIR HPLC HPLC-UV (Non-volatile Impurities) Quantitative->HPLC GCMS GC-MS (Volatile Impurities) Quantitative->GCMS qNMR qNMR (Absolute Purity) Quantitative->qNMR Purity_Report Comprehensive Purity Report FTIR->Purity_Report HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report

Caption: Workflow for Purity Assessment.

Decision Tree for Method Selection

G Decision Tree for Selecting a Purity Assessment Method Start Start: Assess Purity of This compound Question1 Need absolute purity without a specific reference standard? Start->Question1 qNMR Use qNMR Question1->qNMR Yes Question2 Are volatile impurities or residual solvents a concern? Question1->Question2 No End Combine methods for a comprehensive profile qNMR->End GCMS Use GC-MS Question2->GCMS Yes Question3 Are non-volatile or isomeric impurities expected? Question2->Question3 No GCMS->End HPLC Use HPLC-UV Question3->HPLC Yes Question4 Need quick functional group confirmation? Question3->Question4 No HPLC->End FTIR Use FTIR Question4->FTIR Yes Question4->End No FTIR->End

Caption: Decision Tree for Method Selection.

References

A Comparative Guide to the Applications of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,6-dichloro-1,4-benzoquinone (DCBQ) is a molecule of significant interest due to its diverse applications in organic synthesis and biochemical assays. However, its utility is often weighed against its toxicological profile as a disinfection byproduct found in drinking water. This guide provides a comprehensive overview of DCBQ's primary applications, offering a comparison with relevant alternatives, detailed experimental protocols, and insights into its biological impact.

Organic Synthesis: A Dehydrogenating and Oxidizing Agent

DCBQ is utilized in organic chemistry as an oxidizing agent, particularly for dehydrogenation reactions to create aromatic compounds and α,β-unsaturated carbonyl systems. While effective, it is often compared to its more potent analogue, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Comparison with Alternatives

The following table summarizes typical applications of DDQ, which can be considered as a benchmark for quinone-based dehydrogenation reactions.

ApplicationSubstrate ExampleReagentProductYield (%)Reference
AromatizationTetralinDDQNaphthaleneHigh[1]
Dehydrogenation of SteroidsΔ4-3-keto-steroidsDDQΔ1,4-3-keto-steroidsHigh[2]
Oxidative CyclizationSubstituted PhenolDDQBenzofuran derivativeGood[3]

Experimental Protocol: Synthesis of Chlorinated p-Benzoquinone

This protocol outlines a general method for the preparation of chlorinated p-benzoquinones, which can be adapted for the synthesis of DCBQ.[2]

Materials:

  • 2,4,6-trichlorophenol

  • Methanol

  • 5% Dilute nitric acid

  • Oxygen gas

Procedure:

  • In a 1000 mL closed four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

  • In a separate 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin to add the dissolved 2,4,6-trichlorophenol solution to the nitric acid.

  • Pass 2 atm of oxygen through the reaction mixture.

  • Stir the reaction and maintain the temperature at 20 °C for 2 hours.

  • After the reaction is complete, the chlorinated-p-benzoquinone product can be obtained by filtration. This process has a reported yield of 93.3%.[2]

Experimental Workflow: Synthesis of Chlorinated p-Benzoquinone

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation TCP_sol Dissolve 2,4,6-trichlorophenol in methanol add_TCP Add trichlorophenol solution to nitric acid TCP_sol->add_TCP HNO3 Add 5% dilute nitric acid to reaction flask HNO3->add_TCP add_O2 Introduce O2 at 2 atm add_TCP->add_O2 react Stir at 20°C for 2h add_O2->react filter Filter the reaction mixture react->filter product Obtain chlorinated-p-benzoquinone filter->product G cluster_prep Sample Preparation cluster_assay Oxygen Evolution Assay cluster_analysis Data Analysis iso_thyl Isolate Thylakoid Membranes det_chl Determine Chlorophyll Concentration iso_thyl->det_chl prep_reac Prepare Reaction Mixture (Buffer, Thylakoids, DCBQ, Ferricyanide) det_chl->prep_reac cal_elec Calibrate Clark-type Oxygen Electrode cal_elec->prep_reac dark_meas Measure Dark Respiration Rate prep_reac->dark_meas light_meas Measure Light-induced Oxygen Evolution dark_meas->light_meas calc_rate Calculate Net Photosynthetic Oxygen Evolution Rate light_meas->calc_rate result PSII Activity calc_rate->result G DCBQ This compound (DCBQ) ROS Reactive Oxygen Species (ROS) Generation DCBQ->ROS Inhibition Inhibition ROS->Inhibition Activation Activation ROS->Activation PI3K_AKT PI3K/AKT/mTOR Pathway Mito_Apoptosis Mitochondrial Apoptosis Pathway Caspases Activation of Caspase-9 and Caspase-3 Mito_Apoptosis->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibition->PI3K_AKT Activation->Mito_Apoptosis

References

Quantitative Analysis of 2,6-Dichloro-1,4-benzoquinone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a highly reactive compound of interest in environmental science and toxicology. The following sections detail quantitative data on its formation and degradation, its reactions with nucleophiles, and the analytical methods for quantification. Experimental protocols and diagrams of relevant pathways and workflows are also provided to support further research and development.

Quantitative Data on DCBQ Formation and Reaction Products

This compound is a known disinfection byproduct found in drinking water, formed from the chlorination of various aromatic precursors.[1] Its subsequent reactions and degradation lead to a variety of transformation products.

Formation of DCBQ from Aromatic Precursors

The molar formation yields of DCBQ from various aromatic compounds after 60 minutes of chlorination have been investigated. A selection of these precursors and their corresponding DCBQ yields are presented in Table 1.

Precursor CompoundMolar Formation Yield of DCBQ (%)
Phenol2.5
2,4-Dichlorophenol4.9
4-Chlorophenol3.2
Aniline0.15
4-Methylphenol1.8
4-Hydroxybenzoic acid1.2
p-Quinone-4-chloroimide0.08
2,6-Dichloroquinone-4-chloroimide0.05
N-Methylaniline0.03

Data sourced from a study on the formation of DCBQ from 31 aromatic compounds.[1]

Degradation of DCBQ

DCBQ degrades in aqueous environments through hydrolysis and reaction with disinfectants. The half-life of DCBQ is significantly influenced by pH and the presence of free available chlorine (FAC).

ConditionHalf-life (t½)
Hydrolysis at pH 7 (4 °C)~6.5 hours
Hydrolysis at pH 7.2 (20 °C)Not specified, but rate law is first order in [OH⁻] and [DCBQ]
In the presence of 0.1 mg-Cl₂/L at pH 7Significantly shorter than hydrolysis alone

Data compiled from studies on DCBQ hydrolysis and chlorination.[2]

Reaction of DCBQ with Nucleophiles

DCBQ readily reacts with nucleophiles such as amino acids and thiols. While comprehensive comparative quantitative data on product yields is limited, studies have shown the formation of various adducts. For instance, the reaction with cysteine is known to occur, though specific yields of different products under varying conditions are not well-documented in comparative tables.[3]

Experimental Protocols

Quantitative Analysis of DCBQ and its Byproducts by LC-MS/MS

This protocol is suitable for the trace quantification of DCBQ and its reaction products in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidify the water sample (e.g., 500 mL) to pH 2.5 with formic acid.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by acidified water.

  • Load the sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with acidified water.

  • Elute the analytes with a suitable solvent, such as ethyl acetate or a mixture of methanol and water.

  • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the target analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for DCBQ and its expected reaction products should be optimized. For example, for DCBQ, a potential transition could be m/z 175 -> m/z 111.

  • Quantification: Use a standard addition method or an external calibration curve with isotopically labeled internal standards for accurate quantification.[4]

Visualizations

Signaling Pathway of Benzoquinone-Induced Toxicity

Benzoquinones, including DCBQ, are known to induce cellular toxicity through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. This can trigger various signaling pathways leading to inflammation and cell death.

Toxicity_Pathway DCBQ 2,6-Dichloro-1,4- benzoquinone (DCBQ) Cell Cellular Environment DCBQ->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Redox Cycling Proteins_DNA Cellular Macromolecules (Proteins, DNA) Cell->Proteins_DNA Alkylation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Proteins_DNA->Oxidative_Stress Signaling_Pathways Activation of Signaling Pathways (e.g., PKC, RAS) Oxidative_Stress->Signaling_Pathways Inflammation_Apoptosis Inflammation & Apoptosis Signaling_Pathways->Inflammation_Apoptosis

Caption: Proposed signaling pathway for DCBQ-induced cellular toxicity.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of DCBQ and its reaction products from an aqueous sample.

Workflow Sample_Collection Aqueous Sample Collection Acidification Sample Acidification (pH 2.5) Sample_Collection->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution of Analytes SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_MS_MS LC-MS/MS Analysis (MRM Mode) Concentration->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

References

Comparative Toxicity of 2,6-Dichloro-1,4-benzoquinone (DCBQ) and Other Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative toxicity of the emerging disinfection byproduct 2,6-Dichloro-1,4-benzoquinone (DCBQ) in comparison to other regulated and emerging disinfection byproducts (DBPs).

This guide provides a comprehensive comparison of the toxicological profiles of this compound (DCBQ) and other common disinfection byproducts. The data presented is compiled from various in vitro and in vivo studies, offering a quantitative basis for risk assessment and further research in the field of environmental toxicology and drug development.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the quantitative data on the cytotoxicity, genotoxicity, and organism-level toxicity of DCBQ and a range of other DBPs.

Table 1: Comparative Cytotoxicity of DBPs in Human Cell Lines
Disinfection Byproduct (DBP)ClassCell LineIC50 (µM)Reference
This compound (DCBQ) Haloquinone5637 (Bladder Cancer)80.8 - 99.5
Caco-2 (Colon Carcinoma)80.8 - 99.5
MGC-803 (Gastric Cancer)80.8 - 99.5
CHO-K121.73[1]
2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ)Haloquinone5637, Caco-2, MGC-80341.0 - 57.6
2,3,6-trichloro-1,4-benzoquinone (TCBQ)Haloquinone5637, Caco-2, MGC-803122.1 - 146.6
2,6-dibromobenzoquinone (DBBQ)Haloquinone5637, Caco-2, MGC-80386.9 - 93.8
Iodoacetic acidHaloacetic AcidCHO-K12.95[1]
Table 2: Comparative Genotoxicity of Haloquinones in Human Cell Lines
Disinfection Byproduct (DBP)ClassCell LineLowest Effective Concentration for Micronuclei Induction (µM)Reference
This compound (DCBQ) Haloquinone5637, Caco-2, MGC-80350 - 75
2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ)Haloquinone5637, Caco-2, MGC-80320 - 41.5
2,3,6-trichloro-1,4-benzoquinone (TCBQ)Haloquinone5637, Caco-2, MGC-80387.4 - 100
2,6-dibromobenzoquinone (DBBQ)Haloquinone5637, Caco-2, MGC-80350
Table 3: Comparative Toxicity of DBPs in Caenorhabditis elegans
Disinfection Byproduct (DBP)ClassLC50 (mM)EC50 (Respiration Inhibition, mM)Reference
This compound (DCBQ) Haloquinone0.130.004[2]
Monobromoacetic acid (MBA)Haloacetic Acid0.420.012[2]
Dibromoacetic acid (DBA)Haloacetic Acid1.150.035[2]
Dichloroacetic acid (DCA)Haloacetic Acid4.370.089[2]
Trichloroacetic acid (TCA)Haloacetic Acid6.780.132[2]
N-nitrosodimethylamine (NDMA)Nitrosamine24.81.35[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay

This assay is a colorimetric method used to determine the number of viable cells in a sample, thereby assessing cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. The plate is then pre-incubated for 24 hours in a humidified incubator (e.g., at 37°C, 5% CO2) to allow for cell adherence.[3]

  • Compound Treatment: After incubation, 10 µL of various concentrations of the test DBP are added to the wells. The plate is then incubated for a predetermined period (e.g., 6, 12, 24, or 48 hours).[3]

  • CCK-8 Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well. Care is taken to avoid introducing bubbles, which can interfere with the absorbance reading.[3]

  • Incubation: The plate is incubated for 1-4 hours in the incubator. The incubation time can vary depending on the cell type and density.[3]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[3]

In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

  • Cell Culture and Treatment: Appropriate cell lines (e.g., CHO, human lymphocytes) are cultured and treated with at least three concentrations of the test substance for a period ranging from three to 24 hours.[4]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[5][6]

  • Cell Harvesting and Fixation: After the exposure and recovery periods, cells are harvested. A hypotonic treatment is applied, followed by fixation using a methanol/acetic acid solution.[5][6]

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain, such as Giemsa.[4]

  • Microscopic Analysis: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.[4][5]

Caenorhabditis elegans Lethality and Respiration Inhibition Assays

C. elegans is a valuable model organism for assessing in vivo toxicity.

Lethality Assay:

  • Worm Synchronization: An age-synchronized population of C. elegans is prepared, typically by collecting eggs and allowing them to hatch into the L1 larval stage.[7]

  • Exposure: Synchronized worms (e.g., L4 stage) are transferred to 24-well plates containing the test DBP at various concentrations in a suitable medium.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 20°C).[7]

  • Mortality Assessment: The number of dead worms is determined by observing their lack of response to a gentle touch with a platinum wire.[7] The LC50 value, the concentration that causes 50% mortality, is then calculated.

Respiration Inhibition Assay:

  • Worm Preparation: A synchronized population of C. elegans is prepared as described for the lethality assay.

  • Respirometry Measurement: The oxygen consumption rate (OCR) of the worms is measured using a respirometer, such as a Seahorse XF Analyzer.[8]

  • Exposure and Measurement: The worms are exposed to different concentrations of the DBP, and the OCR is measured over time. Basal respiration is measured before the addition of any metabolic modulators.[8]

  • Data Analysis: The EC50 value, the concentration that causes a 50% reduction in the respiration rate compared to the untreated control, is calculated.[2]

Mandatory Visualization

Signaling Pathway of DCBQ-Induced Neurodevelopmental Toxicity

The following diagram illustrates the proposed signaling pathway for this compound (DCBQ)-induced neurodevelopmental toxicity, as identified in studies using neural differentiating SH-SY5Y cells.[9] The pathway highlights the central role of oxidative stress in mediating the toxic effects of DCBQ.

DCBQ_Toxicity_Pathway DCBQ This compound (DCBQ) ROS Reactive Oxygen Species (ROS) Generation DCBQ->ROS PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR Inhibits Mitochondrial_Apoptosis Mitochondrial Apoptosis Pathway ROS->Mitochondrial_Apoptosis Promotes Proliferation_Inhibition Inhibition of Cell Proliferation PI3K_AKT_mTOR->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Mitochondrial_Apoptosis->Apoptosis_Induction Neurotoxicity Neurodevelopmental Toxicity Proliferation_Inhibition->Neurotoxicity Apoptosis_Induction->Neurotoxicity

Caption: DCBQ-induced oxidative stress and subsequent signaling pathways.

Experimental Workflow for C. elegans Toxicity Testing

This diagram outlines the general workflow for conducting lethality and respiration inhibition assays using Caenorhabditis elegans.

Celegans_Workflow start Start sync Worm Synchronization (e.g., Bleaching) start->sync culture Culturing to Desired Stage (e.g., L4) sync->culture exposure Exposure to DBPs in 24-well plates culture->exposure lethality_assay Lethality Assay exposure->lethality_assay respiration_assay Respiration Assay exposure->respiration_assay scoring Mortality Scoring (Touch-provoked movement) lethality_assay->scoring ocr_measurement Oxygen Consumption Rate (OCR) Measurement respiration_assay->ocr_measurement lc50 Calculate LC50 scoring->lc50 ec50 Calculate EC50 ocr_measurement->ec50

Caption: Workflow for C. elegans toxicity assays.

References

Comparative Kinetic Analysis of 2,6-Dichloro-1,4-benzoquinone Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the reaction kinetics of 2,6-dichloro-1,4-benzoquinone (DCBQ) with various nucleophiles, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document serves as a practical resource for understanding and predicting the reactivity of this important chemical entity.

Executive Summary

This compound (DCBQ) is a highly reactive molecule and a member of the haloquinone family, often studied for its role as a disinfection byproduct in water treatment and its potential toxicological implications. Understanding the kinetics of its reactions with biological nucleophiles, such as amino acids and thiols, is crucial for assessing its environmental fate and biological activity. This guide compares the reactivity of DCBQ with other quinones and provides the necessary experimental frameworks for such kinetic studies.

Comparative Kinetic Data

The reactivity of quinones is significantly influenced by their substituent groups. In the case of DCBQ, the presence of two electron-withdrawing chlorine atoms enhances its electrophilicity, making it highly susceptible to nucleophilic attack. The following tables summarize the second-order rate constants for the reactions of DCBQ and other representative quinones with various nucleophiles.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various Quinones with Thiol Nucleophiles

QuinoneNucleophilek₂ (M⁻¹s⁻¹)Temperature (°C)pHSolvent
This compound (DCBQ) Glutathione Data not available---
Cysteine Data not available---
1,4-BenzoquinoneGlutathioneVariableAmbient6.0Aqueous Buffer
4-Methyl-1,2-benzoquinone3-Sulfanylhexan-1-ol0.0578Ambient-Model Wine
4-Methyl-1,2-benzoquinone2-Furanmethanethiol0.0837Ambient-Model Wine
4-Methyl-1,2-benzoquinoneGlutathione (GSH)0.3343 - 0.4188Ambient-Model Wine[1]

Table 2: Second-Order Rate Constants (k₂) for the Reaction of Various Quinones with Amine Nucleophiles

QuinoneNucleophilek₂ (M⁻¹s⁻¹)Temperature (°C)pHSolvent
This compound (DCBQ) Pyrrolidine Qualitative data--THF
1,4-Benzoquinone-----
ChloranilPyrrolidineQualitative data--THF

Note: While the reaction of DCBQ with pyrrolidine has been studied, quantitative kinetic data is not specified. The formation of a monoaminated chloroquinone intermediate has been reported.

Experimental Protocols

Accurate determination of reaction kinetics is paramount. The following are detailed methodologies for key experiments.

Kinetic Analysis of Quinone-Thiol Reactions using UV-Vis Spectrophotometry

This protocol is designed to determine the second-order rate constant of the reaction between a quinone and a thiol-containing compound under pseudo-first-order conditions.

Materials:

  • This compound (DCBQ)

  • Thiol nucleophile (e.g., Glutathione, Cysteine)

  • Phosphate buffer (pH 7.4)

  • Methanol (HPLC grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Stopped-flow apparatus (for rapid reactions)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DCBQ (e.g., 10 mM) in methanol.

    • Prepare a stock solution of the thiol nucleophile (e.g., 100 mM) in phosphate buffer (pH 7.4).

    • Working solutions should be prepared fresh daily by diluting the stock solutions in the appropriate buffer.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of DCBQ in the reaction buffer.

    • Set up the UV-Vis spectrophotometer to monitor the absorbance change at the λmax of DCBQ over time.

  • Kinetic Measurement (Pseudo-First-Order Conditions):

    • To ensure pseudo-first-order kinetics, the concentration of the thiol nucleophile should be at least 10-fold in excess of the DCBQ concentration.

    • Equilibrate the reaction buffer in the cuvette to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small volume of the DCBQ stock solution to the cuvette containing the thiol solution. Mix rapidly.

    • Immediately begin recording the absorbance at λmax as a function of time.

    • For fast reactions, a stopped-flow apparatus should be used to ensure rapid mixing and data acquisition within milliseconds.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance decay curve to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)

    • Repeat the experiment with varying concentrations of the excess nucleophile.

    • The second-order rate constant (k₂) is determined from the slope of the linear plot of k_obs versus the concentration of the nucleophile: k_obs = k₂ * [Nucleophile]

Product Identification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV-Vis or Mass Spectrometry (MS) detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Reaction mixture from the kinetic study

Procedure:

  • Quench the reaction at different time points by adding a suitable quenching agent (e.g., a strong acid).

  • Inject the quenched reaction mixture into the HPLC system.

  • Monitor the elution profile to identify the reactants, intermediates, and final products.

  • Mass spectrometry can be used for definitive identification of the reaction products.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding.

Reaction_Mechanism DCBQ This compound (Electrophile) Intermediate Michael Adduct (Intermediate) DCBQ->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Intermediate Product Substituted Hydroquinone (Product) Intermediate->Product Rearomatization

Caption: Michael addition reaction pathway of DCBQ.

Experimental_Workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis Prep_DCBQ Prepare DCBQ Stock Mix Rapid Mixing (Stopped-Flow) Prep_DCBQ->Mix Prep_Nuc Prepare Nucleophile Stock Prep_Nuc->Mix Monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Mix->Monitor Fit Fit Data to Exponential Decay (Determine k_obs) Monitor->Fit Plot Plot k_obs vs. [Nucleophile] (Determine k₂) Fit->Plot

Caption: Workflow for kinetic analysis.

Conclusion

This guide provides a foundational understanding of the kinetic behavior of this compound. The provided data and protocols serve as a starting point for more in-depth investigations into the reactivity of this and other haloquinones. The notable lack of specific rate constants for DCBQ with key biological thiols underscores the need for further experimental work in this area to fully elucidate its toxicological profile and environmental impact. Researchers are encouraged to utilize the outlined methodologies to contribute to this critical body of knowledge.

References

Mechanistic Insights into 2,6-Dichloro-1,4-benzoquinone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity and biological implications of 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ). As a prominent disinfection byproduct and a reactive electrophile, understanding the mechanisms of its reactions is crucial for toxicology, environmental science, and the development of novel therapeutics. This document summarizes key reaction pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the impacted cellular signaling cascades.

Comparative Reactivity of 2,6-DCBQ

2,6-DCBQ is a highly reactive molecule, primarily engaging in nucleophilic substitution and redox cycling reactions. Its reactivity is compared with its isomer, 2,5-dichloro-1,4-benzoquinone (2,5-DCBQ), and other benzoquinone derivatives.

Nucleophilic Substitution Reactions

The electrophilic nature of the benzoquinone ring makes it susceptible to attack by nucleophiles, particularly soft nucleophiles like thiols. The position of the electron-withdrawing chloro substituents significantly influences the reaction rate.

Table 1: Comparative Reactivity of Benzoquinone Derivatives with p-Nitrobenzenethiol (NBT) at pH 7.4

Benzoquinone DerivativeRelative Reactivity OrderKey Observations
2,5-Dichloro-1,4-benzoquinone (2,5-DCBQ)FastestThe para-positioning of the chloro groups provides strong synergistic electron withdrawal, making the ring carbons highly electrophilic.[1][2]
This compound (2,6-DCBQ) FastThe meta-positioning of the chloro groups results in a less pronounced, yet significant, inductive electron withdrawal compared to the 2,5-isomer.[1][2]
Chloro-1,4-benzoquinone (CBQ)ModerateA single chloro substituent provides moderate activation of the ring towards nucleophilic attack.[2]
1,4-Benzoquinone (BQ)SlowestThe unsubstituted ring is the least electrophilic among the compared chlorinated derivatives.[2]

The reaction with thiols, such as the model nucleophile p-nitrobenzenethiol (NBT), typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving an addition-elimination pathway.[2] Reactions with thiols like glutathione can lead to the formation of mono- and di-substituted products.[2]

Redox Chemistry and Semiquinone Radical Formation

2,6-DCBQ can undergo one-electron reduction to form a semiquinone radical. This process is pH-dependent, with radical formation being favored at higher pH values (above 6.5) due to the increased availability of hydroxide ions that can act as reducing agents.[2] The formation of these radicals is a critical aspect of its biological activity and toxicity, as they can participate in redox cycling and generate reactive oxygen species (ROS).

Biological Implications and Affected Signaling Pathways

The high reactivity of 2,6-DCBQ underlies its significant biological effects, which are primarily mediated by the induction of oxidative stress.

Induction of Oxidative Stress and Cellular Responses

2,6-DCBQ exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[1][3] This oxidative stress triggers a cascade of cellular responses, including:

  • Cell Cycle Arrest: To prevent the propagation of damaged DNA, cells can halt the cell cycle. This is often mediated by the upregulation of cell cycle checkpoint proteins.[4][5]

  • Apoptosis (Programmed Cell Death): In cases of severe cellular damage, apoptosis is initiated to eliminate the compromised cells. This process involves a complex signaling cascade culminating in the activation of caspases.[4][6]

Key Signaling Pathways Disrupted by 2,6-DCBQ

Experimental evidence suggests that 2,6-DCBQ exposure perturbs several critical cellular signaling pathways.

  • FoxO Signaling Pathway: The Forkhead box O (FoxO) family of transcription factors plays a crucial role in regulating cellular responses to stress, including oxidative stress.[7] They are involved in the control of cell fate decisions such as apoptosis and cell cycle arrest.[7] 2,6-DCBQ-induced oxidative stress can lead to the activation of the FoxO signaling pathway.

FoxO_Signaling_Pathway DCBQ 2,6-DCBQ ROS ROS DCBQ->ROS Stress Cellular Stress ROS->Stress FoxO_active FoxO (active, nuclear) Stress->FoxO_active Activation FoxO FoxO (inactive, cytoplasmic) Target_Genes Target Gene Expression FoxO_active->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Oxidative_Stress_Response Oxidative Stress Response Target_Genes->Oxidative_Stress_Response

Figure 1. Simplified workflow of 2,6-DCBQ-induced activation of the FoxO signaling pathway.
  • Apoptosis Pathway: 2,6-DCBQ-induced apoptosis involves the modulation of key regulatory proteins. The process is often initiated by cellular stress and damage, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Apoptosis_Pathway DCBQ 2,6-DCBQ ROS ROS DCBQ->ROS Cellular_Damage Cellular Damage (DNA, proteins, lipids) ROS->Cellular_Damage p53 p53 activation Cellular_Damage->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Key events in the 2,6-DCBQ-induced apoptosis pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of 2,6-DCBQ reactions. Below are representative protocols for studying its nucleophilic substitution and redox properties.

Kinetic Analysis of the Reaction of 2,6-DCBQ with a Thiol Nucleophile by UV-Vis Spectroscopy

This protocol is adapted from studies on the reactions of benzoquinones with thiol-containing compounds.[8]

Objective: To determine the pseudo-first-order rate constant for the reaction of 2,6-DCBQ with a model thiol, such as p-nitrobenzenethiol (NBT).

Materials:

  • This compound (2,6-DCBQ)

  • p-Nitrobenzenethiol (NBT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 2,6-DCBQ in acetonitrile (e.g., 10 mM).

    • Prepare a stock solution of NBT in acetonitrile (e.g., 1 mM).

  • Reaction Setup:

    • In a quartz cuvette, add the phosphate buffer to the desired final volume (e.g., 2 mL).

    • Add a small volume of the NBT stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM).

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the maximum wavelength of NBT (around 412 nm).

    • Initiate the reaction by adding a small volume of the 2,6-DCBQ stock solution to the cuvette to achieve a concentration in excess of the NBT (e.g., 500 µM).

    • Immediately start recording the absorbance at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance of NBT versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of the linear fit to this data.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Prep_DCBQ Prepare 2,6-DCBQ stock solution Mix Mix buffer and NBT in cuvette Prep_NBT Prepare NBT stock solution Prep_Buffer Prepare phosphate buffer Initiate Initiate reaction by adding 2,6-DCBQ Mix->Initiate Monitor_Abs Monitor absorbance at 412 nm over time Initiate->Monitor_Abs Plot_Data Plot ln(Abs) vs. time Monitor_Abs->Plot_Data Calc_Rate Calculate pseudo-first-order rate constant from slope Plot_Data->Calc_Rate

Figure 3. Experimental workflow for the kinetic analysis of the reaction between 2,6-DCBQ and NBT.
Determination of Redox Potential by Cyclic Voltammetry

This is a general protocol for determining the redox potential of a quinone.[9][10]

Objective: To determine the formal redox potential (E°') of 2,6-DCBQ.

Materials and Equipment:

  • Potentiostat with a three-electrode system:

    • Working electrode (e.g., glassy carbon electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • 2,6-DCBQ

  • Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell.

    • Add the supporting electrolyte solution to the cell.

    • Deaerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Analyte Addition:

    • Add a known concentration of 2,6-DCBQ to the deaerated solution.

  • Cyclic Voltammetry Measurement:

    • Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of 2,6-DCBQ, and then reverse the scan to a potential sufficiently positive to cause the oxidation of the reduced species.

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • The formal redox potential (E°') is estimated as the midpoint of the peak potentials: E°' ≈ (Epc + Epa) / 2.

    • If necessary, convert the potential to the Standard Hydrogen Electrode (SHE) scale for comparison with literature values.

This guide provides a foundational understanding of the mechanistic aspects of this compound reactions. Further research to obtain more specific quantitative data, particularly rate constants with a wider range of biological nucleophiles and a precise redox potential, will be invaluable for a more complete toxicological and pharmacological assessment of this compound.

References

Navigating the Pitfalls of Reactive Compounds: A Guide to the Cross-Reactivity of 2,6-Dichloro-1,4-benzoquinone in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable lead compounds is paramount. However, the path of drug discovery is often complicated by compounds that generate false-positive results in high-throughput screening (HTS). 2,6-Dichloro-1,4-benzoquinone (DCBQ), a reactive small molecule, exemplifies a class of compounds that can exhibit significant cross-reactivity and interfere with a wide range of biochemical assays. This guide provides a comparative overview of the challenges associated with using DCBQ and similar quinone-containing molecules, offering experimental strategies to identify and mitigate their confounding effects.

The Challenge of Reactive Compounds: Quinones as Pan-Assay Interference Compounds (PAINS)

This compound belongs to the quinone chemical class, which is widely recognized as a source of Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are molecules that appear as "hits" in multiple, unrelated assays, not through specific interaction with the intended biological target, but via non-specific mechanisms that interfere with the assay technology itself. The inherent reactivity of the quinone scaffold is the primary driver of this behavior.

The two main mechanisms by which quinones like DCBQ can cause assay interference are:

  • Covalent Modification via Michael Addition: The electrophilic ring of the quinone can react with nucleophilic residues on proteins, most notably the thiol group of cysteine.[1] This irreversible covalent modification can alter a protein's conformation and function, leading to non-specific inhibition or activation in enzymatic and binding assays.

  • Redox Cycling and Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process where they are reduced to a semiquinone radical and then re-oxidized by molecular oxygen. This cycle produces reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[1][3] The generated ROS can then oxidize and damage various assay components, including the target protein or detection reagents, leading to a false signal.

These interference mechanisms make it critical to perform rigorous validation of any screening hits containing a quinone substructure.

Illustrative Comparison of Assay Performance

To demonstrate the potential impact of a reactive compound like 2,6-DCBQ on assay results, the following table presents hypothetical data from a generic fluorescence-based kinase inhibition assay. The performance of DCBQ is compared with a non-interfering hypothetical alternative, "Compound X." The inclusion of dithiothreitol (DTT), a reducing agent, is a common strategy to identify interference caused by thiol-reactive compounds.

CompoundAssay ConditionApparent IC₅₀ (µM)Hill SlopeMaximum Inhibition (%)Interpretation
This compound Standard Buffer1.50.8100Potent, but shallow curve suggests non-ideal binding.
This compound + 1 mM DTT45.21.2100Significant IC₅₀ shift indicates reactivity with thiols.
Compound X (Non-interfering) Standard Buffer2.11.1100Classic dose-response behavior.
Compound X (Non-interfering) + 1 mM DTT2.31.0100No significant change in IC₅₀ suggests a lack of thiol reactivity.

Note: The data in this table is illustrative and intended to model expected results based on the chemical properties of quinones.

The dramatic increase in the apparent IC₅₀ value for DCBQ in the presence of DTT strongly suggests that its inhibitory activity in the standard assay is at least partially due to non-specific covalent modification of cysteine residues in the kinase. In contrast, the stable performance of Compound X under both conditions provides confidence in its specific mode of action.

Experimental Protocols for Identifying Assay Interference

Researchers can employ several experimental controls to unmask assay interference from compounds like 2,6-DCBQ. Below is a detailed protocol for a fluorescence-based enzyme inhibition assay.

Protocol: Assessing Compound Interference in a Fluorescence-Based Enzyme Assay

Objective: To determine if a test compound (e.g., 2,6-DCBQ) interferes with the assay signal through autofluorescence, fluorescence quenching, or non-specific reactivity.

Materials:

  • Test compound (e.g., 2,6-DCBQ)

  • Enzyme and its substrate

  • Assay buffer

  • Dithiothreitol (DTT)

  • Microplate reader with fluorescence capabilities

  • Black, opaque 96- or 384-well plates

Procedure:

  • Autofluorescence Check:

    • Prepare serial dilutions of the test compound in assay buffer in a microplate.

    • Include wells with buffer only as a negative control.

    • Read the plate at the same excitation and emission wavelengths used for the assay.

    • Analysis: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may generate a false-positive signal.

  • Fluorescence Quenching Check:

    • Prepare wells containing the fluorescent product of the enzymatic reaction at a concentration that gives a mid-range signal.

    • Add serial dilutions of the test compound to these wells.

    • Include control wells with the fluorescent product and buffer only.

    • Read the plate at the appropriate wavelengths.

    • Analysis: A concentration-dependent decrease in fluorescence suggests that the compound is quenching the signal, which could lead to a false-negative result or mask inhibitory activity.

  • Thiol Reactivity Assessment:

    • Perform the full enzyme inhibition assay with a dose-response curve for the test compound under two conditions in parallel:

      • Condition A: Standard assay buffer.

      • Condition B: Assay buffer supplemented with 1-5 mM DTT.

    • Calculate the IC₅₀ value for the test compound under both conditions.

    • Analysis: A significant rightward shift (increase) in the IC₅₀ value in the presence of DTT is a strong indicator of interference through covalent modification of cysteine residues.

  • Time-Dependence of Inhibition:

    • Measure the IC₅₀ of the test compound with varying pre-incubation times of the compound with the enzyme before adding the substrate.

    • Analysis: A time-dependent increase in potency (lower IC₅₀ with longer pre-incubation) can suggest covalent modification.

Visualizing Interference Mechanisms and Workflows

To further clarify these concepts, the following diagrams illustrate the mechanisms of quinone interference and a logical workflow for identifying problematic compounds.

Mechanisms of Quinone-Induced Assay Interference cluster_0 Covalent Modification cluster_1 Redox Cycling quinone 2,6-DCBQ (Electrophile) adduct Covalent Adduct (Altered Protein Function) quinone->adduct Michael Addition protein Protein (with Cys-SH) protein->adduct quinone_redox Quinone semiquinone Semiquinone Radical quinone_redox->semiquinone Reduction semiquinone->quinone_redox Oxidation ros ROS (e.g., O₂⁻, H₂O₂) (Assay Component Damage) semiquinone->ros o2 O₂ o2->ros Workflow for Identifying Assay Interference start Initial Hit from Primary Screen check_structure Check for PAINS Substructure (e.g., Quinone) start->check_structure autofluorescence Test for Autofluorescence and Quenching check_structure->autofluorescence PAINS substructure present confirm Confirmed Hit (Low Interference Potential) check_structure->confirm No PAINS substructure reactivity_test Test for Covalent Reactivity (e.g., DTT Shift Assay) autofluorescence->reactivity_test No signal interference flag Flag as Potential PAIN (High Interference Potential) autofluorescence->flag Signal interference detected reactivity_test->confirm No significant reactivity reactivity_test->flag Reactivity detected

References

A Comparative Environmental Risk Assessment: 2,6-Dichloro-1,4-benzoquinone vs. Alternative Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical agents and processes invariably involves a trade-off between efficacy and environmental impact. This guide provides a comparative environmental risk assessment of 2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ), a highly toxic disinfection byproduct (DBP) of chlorination, and the byproducts generated by alternative water disinfection methods. As 2,6-DCBQ is not typically an industrial product with direct alternatives, this comparison focuses on the environmental burden of its formation context—chlorination—versus that of alternative disinfection strategies such as ozonation, ultraviolet (UV) irradiation, and chloramination.

This document summarizes available quantitative ecotoxicity data, details standardized experimental protocols for environmental risk assessment, and provides visualizations of key processes to support informed decision-making in research and development settings where water purity is critical.

Executive Summary: Comparative Environmental Risks

Water disinfection is essential for public health, but the chemical reactions involved can generate byproducts with significant environmental and toxicological concerns.

  • Chlorination & 2,6-DCBQ: Traditional chlorination is effective but can lead to the formation of highly toxic and potentially carcinogenic halogenated byproducts, including 2,6-DCBQ. Data indicates that 2,6-DCBQ exhibits high toxicity to aquatic organisms, and its degradation products may retain similar toxicity.

  • Alternative Disinfection Methods:

    • Ozonation: A powerful disinfection method that can, however, produce byproducts like bromate (in bromide-containing waters), which is a suspected human carcinogen, as well as aldehydes and carboxylic acids. The ecotoxicity of these byproducts varies, with bromate being a significant concern.

    • UV Irradiation: This physical disinfection method is highly effective and generally does not produce harmful byproducts, making it an environmentally favorable option. However, it does not provide a residual disinfectant, and its efficacy can be reduced by turbidity.

    • Chloramination: This method produces lower levels of regulated trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination. However, it can lead to the formation of other nitrogenous DBPs, such as N-nitrosodimethylamine (NDMA), which is a potent carcinogen.

The following sections provide a detailed comparison of the environmental impact of these disinfection byproducts, supported by available experimental data.

Data Presentation: Quantitative Ecotoxicity Comparison

The following tables summarize the acute toxicity of 2,6-DCBQ and key byproducts from alternative disinfection methods to standard aquatic test organisms representing three trophic levels: fish, invertebrates (crustaceans), and algae. Data is presented as the 96-hour median lethal concentration (LC50) for fish and the 48-hour or 72-hour median effective concentration (EC50) for invertebrates and algae, respectively.

Table 1: Acute Ecotoxicity of this compound (2,6-DCBQ)

OrganismEndpointConcentration (mg/L)Reference
Daphnia magna (Water Flea)48h EC500.134[1]
Fish (Species not specified)96h LC50Data not available-
Algae (Species not specified)72h EC50Data not available-

Table 2: Acute Ecotoxicity of Ozonation Byproducts

CompoundOrganismEndpointConcentration (mg/L)Reference
Bromate Daphnia magna48h EC50154.01[2]
Daphnia magna48h LC5046.8[3]
Zebrafish96h LC50931.4[2]
Scenedesmus obliquus (Algae)96h EC50738.18[2]
Formaldehyde Daphnia pulex48h EC505.8[4]
Pimephales promelas (Fathead Minnow)96h LC50215[5]
Scenedesmus quadricauda (Algae)24h EC5014.7[4]
Glyoxal Daphnia magna48h EC50404[5]
Pimephales promelas (Fathead Minnow)96h LC50215[5]
Desmodesmus subspicatus (Algae)72h EC50> 500[5]
Methylglyoxal Aquatic Invertebrates48h EC50404[6]
Fish96h LC501000[6]
Algae72h ErC50731.5[6]

Table 3: Acute Ecotoxicity of Chloramination Byproducts

CompoundOrganismEndpointConcentration (mg/L)Reference
N-Nitrosodimethylamine (NDMA) Daphnia magna48h EC50Data not available-
Fundulus heteroclitus (Mummichog)96h LC503300[7]
Selenastrum capricornutum (Algae)13d EC50 (Growth)4[7]

Table 4: Acute Ecotoxicity of Other Regulated Chlorination Byproducts (for context)

CompoundOrganismEndpointConcentration (mg/L)Reference
Dichloroacetic acid (DCA) Daphnia magna21d IC25160.9 (Chronic)[3]
Cyprinodon variegatus (Sheepshead Minnow)96h LC50>376.4[3]
Isochrysis galbana (Algae)72h EC1039.9[3]
Trichloroacetic acid (TCA) Daphnia magna48h EC502000[8]
Pimephales promelas (Fathead Minnow)96h LC502000[8]
Chlorella sp. (Algae)14d ErC500.46[8]

Table 5: Biodegradability of Selected Compounds

CompoundBiodegradability StatusMethod/CommentReference
2,6-DCBQ Data not available--
Bromate Not readily biodegradableNot removed by aerobic sand filtration or subsequent biological treatment.[9][9]
NDMA BiodegradableMineralized by microorganisms in aqueous and soil systems.[10][10]
Haloacetic Acids (HAAs) VariableBiodegradation is a significant loss process. Mono-halogenated species are more readily degraded than di- and tri-halogenated species.[11][12][11][12]
Formaldehyde Readily biodegradable-[4]
Glyoxal Readily biodegradable>80% degradation in 28 days (OECD 302 B).[13][13]

Mandatory Visualization

The following diagrams illustrate the generalized workflow for assessing aquatic toxicity and a conceptual model of disinfection byproduct formation pathways.

G General Workflow for Aquatic Toxicity Assessment (OECD Guidelines) cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis substance Test Substance (e.g., 2,6-DCBQ or DBP) stock_sol Preparation of Stock and Test Solutions substance->stock_sol fish_test Fish Acute Toxicity Test (OECD 203) stock_sol->fish_test Exposure at various concentrations daphnia_test Daphnia sp. Acute Immobilisation Test (OECD 202) stock_sol->daphnia_test Exposure at various concentrations algae_test Alga Growth Inhibition Test (OECD 201) stock_sol->algae_test Exposure at various concentrations test_org Acclimatization of Test Organisms test_org->fish_test test_org->daphnia_test test_org->algae_test obs Observation of Mortality/ Immobilisation/Growth Inhibition fish_test->obs daphnia_test->obs algae_test->obs calc Calculation of LC50 / EC50 obs->calc report Final Report and Risk Assessment calc->report

Workflow for Aquatic Toxicity Assessment

G Conceptual Pathways of Disinfection Byproduct (DBP) Formation NOM Natural Organic Matter (NOM) + Precursors Chlorine Chlorination (Cl2) NOM->Chlorine Ozone Ozonation (O3) NOM->Ozone UV UV Irradiation NOM->UV Chloramine Chloramination (NH2Cl) NOM->Chloramine DCBQ 2,6-DCBQ & Other Halogenated DBPs Chlorine->DCBQ Ozone_DBPs Bromate, Aldehydes, Carboxylic Acids Ozone->Ozone_DBPs UV_DBPs Minimal/No significant DBPs (Potential for metal ion release) UV->UV_DBPs Chloramine_DBPs NDMA & other Nitrogenous DBPs Chloramine->Chloramine_DBPs

Disinfection Byproduct Formation Pathways

Experimental Protocols

The assessment of a chemical's environmental impact relies on standardized and reproducible experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. The key tests relevant to this comparison guide are summarized below.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test [5][12][13][14][15]

    • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

    • Methodology:

      • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

      • Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group, for 96 hours.

      • Conditions: The test is conducted under controlled conditions of temperature, light (12-16 hour photoperiod), and water quality.

      • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

      • Endpoint: The primary endpoint is the 96h-LC50, calculated using statistical methods (e.g., probit analysis).

  • OECD 202: Daphnia sp. Acute Immobilisation Test [10][16][17][18][19]

    • Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization of the freshwater invertebrate Daphnia magna.

    • Methodology:

      • Test Organisms: Juvenile daphnids (<24 hours old) are used.

      • Exposure: Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours.

      • Conditions: The test is performed in a static or semi-static system under defined temperature (20 ± 2 °C) and lighting conditions.

      • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

      • Endpoint: The 48h-EC50 is calculated, representing the concentration at which 50% of the daphnids are immobilized.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [9][20][21][22][23]

    • Objective: To determine the effect of a substance on the growth of freshwater microalgae.

    • Methodology:

      • Test Organisms: Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata) are used.

      • Exposure: Algal cultures are exposed to at least five concentrations of the test substance over a 72-hour period.

      • Conditions: Cultures are maintained under constant illumination and temperature with sufficient nutrients to allow for unrestricted growth in the control group.

      • Observations: Algal growth (biomass) is measured at least daily, often by cell counts or fluorescence.

      • Endpoint: The EC50 is calculated based on the reduction in either the growth rate (ErC50) or yield (EyC50) compared to the control.

Biodegradability Testing
  • OECD 301: Ready Biodegradability [24][25][26][27][28][29]

    • Objective: To screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous environment.

    • Methodology:

      • Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.

      • Exposure: The test substance is incubated with the microbial inoculum in a mineral medium for 28 days under aerobic, dark (or diffuse light) conditions at a constant temperature.

      • Measurement: Biodegradation is measured indirectly by monitoring either the depletion of Dissolved Organic Carbon (DOC), the consumption of oxygen, or the production of carbon dioxide. The OECD 301 series includes several methods (A-F) based on these measurement techniques (e.g., 301F - Manometric Respirometry; 301D - Closed Bottle Test).

      • Endpoint: A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., ≥60% of theoretical oxygen demand or CO2 production) within a 10-day window during the 28-day test period.[24]

Conclusion

The environmental impact assessment of this compound and its alternatives is complex, as it involves comparing a specific, highly toxic byproduct of chlorination with a range of byproducts from different disinfection technologies.

Based on the available data, 2,6-DCBQ demonstrates significant acute toxicity to aquatic invertebrates. While comprehensive data for fish and algae are lacking, its classification as a highly toxic compound warrants concern.

Of the alternative disinfection methods, UV irradiation presents the lowest risk of forming toxic byproducts. Ozonation and chloramination, while effective and reducing the formation of certain regulated DBPs like trihalomethanes, introduce their own sets of potentially hazardous byproducts, such as bromate and NDMA, respectively.

For researchers and professionals in drug development and other fields requiring high-purity water, this guide underscores the importance of considering the downstream environmental effects of the chosen water disinfection strategy. Where possible, the use of physical disinfection methods like UV irradiation, potentially in combination with other non-chlorine-based residual disinfectants, appears to be the most environmentally benign approach. When chemical disinfection is necessary, a thorough evaluation of the source water chemistry is crucial to predict and mitigate the formation of the most harmful byproducts.

References

computational modeling to validate experimental results of 2,6-Dichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a prominent disinfection byproduct, leveraging both experimental data and computational modeling to validate its biological effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on DCBQ's toxicity and mechanism of action, offering a framework for comparison with relevant alternatives.

Executive Summary

This compound (DCBQ) is an emerging environmental contaminant of concern due to its widespread presence in disinfected water and its demonstrated toxicity.[1][2] Experimental studies have established its role in inducing nephrotoxicity, genotoxicity, and inhibition of photosynthetic processes.[1][3][4] This guide delves into the computational validation of these experimental findings, primarily through Quantitative Structure-Toxicity Relationship (QSTR) models, and compares DCBQ's activity with other relevant compounds. The data presented herein supports the utility of computational approaches in predicting and validating the toxicological profiles of environmental contaminants.

Computational Validation of Experimental Toxicity

A key approach to validating experimental data with computational methods is through the development of Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.

A study on various halobenzoquinone (HBQ) isomers, including 2,6-DCBQ, successfully correlated their experimental genotoxicity with computationally derived molecular descriptors.[3] This provides a powerful example of how computational modeling can validate and predict experimental outcomes.

QSTR Model for Halobenzoquinone Genotoxicity

The genotoxicity of a series of HBQ isomers was experimentally determined using the micronucleus test in human hepatocytes (L-02 cells).[3] The results showed that HBQs, including 2,6-DCBQ, can cause significant chromosomal damage.[3] A QSTR analysis was then performed to identify the key molecular properties influencing this genotoxicity. The analysis revealed that the dipole moment of the HBQ isomers is a critical structural descriptor that influences their genotoxicity.[3]

Table 1: Correlation of Computational Descriptors with Experimental Genotoxicity of Halobenzoquinones

CompoundExperimental Genotoxicity (Micronucleus Induction)Computational Descriptor (Dipole Moment)
This compound SignificantHigh
2,5-Dichloro-1,4-benzoquinoneMore Significant than 2,6-isomerHigher than 2,6-isomer
Other Halobenzoquinone IsomersVariedCorrelated with Genotoxicity

Source: Adapted from QSTR analysis of HBQ isomers.[3]

This strong correlation between a computationally calculated property (dipole moment) and an experimentally observed toxicological endpoint (genotoxicity) validates the experimental results and provides a predictive model for the toxicity of other related compounds.

Experimental Workflow and Computational Validation

The following diagram illustrates the workflow that integrates experimental toxicity testing with computational QSTR modeling.

G cluster_experimental Experimental Arm cluster_computational Computational Arm cluster_validation Validation exp_start Select Halobenzoquinone Isomers (including 2,6-DCBQ) exp_cell Culture Human Hepatocytes (L-02) exp_start->exp_cell exp_treat Expose Cells to HBQs exp_cell->exp_treat exp_assay Perform Micronucleus Test exp_treat->exp_assay exp_data Quantify Chromosomal Damage (Genotoxicity Data) exp_assay->exp_data qstr_model Develop QSTR Model exp_data->qstr_model Experimental Input comp_start Generate 3D Structures of HBQ Isomers comp_calc Calculate Molecular Descriptors (e.g., Dipole Moment) comp_start->comp_calc comp_data Descriptor Data comp_calc->comp_data comp_data->qstr_model Computational Input correlation Correlate Experimental and Computational Data qstr_model->correlation validation Validate Predictive Power of the Model correlation->validation validation->exp_data Validates

Caption: Workflow integrating experimental genotoxicity testing with computational QSTR validation.

Signaling Pathways Implicated in 2,6-DCBQ Toxicity

Experimental studies have elucidated several signaling pathways that are activated in response to 2,6-DCBQ exposure, leading to cellular damage.

Nephrotoxicity-Induced Inflammation and Apoptosis

A study on the nephrotoxicity of 2,6-DCBQ in mice demonstrated its ability to induce inflammation and apoptosis in kidney cells.[1] The proposed mechanism involves the generation of oxidative stress, which in turn activates the NF-κB and Caspase signaling pathways.[1]

G DCBQ This compound (DCBQ) OxidativeStress Oxidative Stress (Increased ROS) DCBQ->OxidativeStress NFkB_pathway NF-κB Pathway OxidativeStress->NFkB_pathway Apoptosis_pathway Apoptosis Pathway OxidativeStress->Apoptosis_pathway Inflammation Inflammation (Increased IL-1β, iNOS) NFkB_pathway->Inflammation CellDamage Kidney Cell Damage & Destruction Inflammation->CellDamage Caspase_activation Caspase-3 & Caspase-9 Activation Apoptosis_pathway->Caspase_activation Caspase_activation->CellDamage

Caption: Signaling cascade of 2,6-DCBQ-induced nephrotoxicity.

Performance Comparison with Alternatives

Toxicity Compared to Regulated Disinfection Byproducts

2,6-DCBQ has been shown to be significantly more toxic than several regulated disinfection byproducts. A study using the nematode Caenorhabditis elegans as a model organism compared the lethality and respiratory toxicity of DCBQ with five regulated DBPs.

Table 2: Comparative Toxicity of 2,6-DCBQ and Regulated Disinfection Byproducts

CompoundLethality (LC50)Respiratory Inhibition (EC50)
This compound (DCBQ) Most Toxic Most Potent
Monobromoacetic acid (MBA)Less Toxic than DCBQLess Potent than DCBQ
Dibromoacetic acid (DBA)Less Toxic than MBALess Potent than MBA
Dichloroacetic acid (DCA)Less Toxic than DBALess Potent than DBA
Trichloroacetic acid (TCA)Less Toxic than DCALess Potent than DCA
N-nitrosodimethylamine (NDMA)Least ToxicLeast Potent

Source: Adapted from toxicity data in C. elegans.[2]

Inhibition of Photosystem II: 2,6-DCBQ vs. DCMU

2,6-DCBQ is a known inhibitor of Photosystem II (PSII) in photosynthetic organisms.[4] Its inhibitory activity can be compared to the well-characterized herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU).

Table 3: Comparison of Photosystem II Inhibitors

FeatureThis compound (DCBQ) 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU)
Mechanism of Action Acts as an artificial electron acceptor, intercepting electrons from the QB site of PSII.[5]Blocks electron flow from QA to QB on the reducing side of PSII.[6]
Binding Site High affinity for the QB site in PSII.[5]Binds to two sites on the reducing and oxidizing sides of PSII.[7]
Experimental Use Commonly used to measure the maximum O2 evolution rate of PSII.[4]Widely used to study photosynthetic electron transport and photoinhibition.[6][8]

The following diagram illustrates the different points of inhibition in the photosynthetic electron transport chain for DCBQ and DCMU.

G cluster_psii Photosystem II (PSII) H2O H₂O OEC Oxygen Evolving Complex H2O->OEC P680 P680 OEC->P680 Pheo Pheophytin P680->Pheo QA Qₐ Pheo->QA QB Qₑ QA->QB QA->QB e⁻ flow PQ_pool Plastoquinone Pool QB->PQ_pool DCBQ 2,6-DCBQ QB->DCBQ e⁻ acceptor DCMU DCMU DCMU->QA Inhibits flow to Qₑ

Caption: Inhibition sites of 2,6-DCBQ and DCMU in the Photosystem II electron transport chain.

Experimental Protocols

Micronucleus Test for Genotoxicity Assessment

This protocol is adapted from studies evaluating the genotoxicity of halobenzoquinones.[3]

  • Cell Culture: Human hepatocytes (L-02 cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Exposure: Cells are seeded in 6-well plates and allowed to attach. Subsequently, they are exposed to various concentrations of 2,6-DCBQ and other test compounds for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control are included.

  • Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried. The slides are stained with a DNA-specific dye (e.g., Giemsa or DAPI).

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. At least 1000 binucleated cells per concentration are analyzed. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Measurement of Photosystem II Activity (Oxygen Evolution)

This protocol is based on the methodology used to study the effect of 2,6-DCBQ on Chlamydomonas reinhardtii.[4]

  • Algal Culture: Chlamydomonas reinhardtii cells are grown in a suitable medium (e.g., TAP medium) under controlled light and temperature conditions.

  • Cell Harvesting and Resuspension: Cells in the exponential growth phase are harvested by centrifugation and resuspended in a fresh, buffer-containing medium to a specific chlorophyll concentration.

  • Oxygen Measurement Setup: A Clark-type oxygen electrode is used to measure the rate of oxygen evolution. The cell suspension is placed in the temperature-controlled chamber of the electrode.

  • Addition of Electron Acceptor: 2,6-DCBQ is added to the cell suspension as an artificial electron acceptor. Potassium ferricyanide can also be added to maintain DCBQ in its oxidized state.

  • Light-Induced Oxygen Evolution: The cell suspension is illuminated with saturating light, and the rate of oxygen evolution is recorded. The rate is typically expressed as µmol O₂ per mg of chlorophyll per hour.

  • Data Analysis: The oxygen evolution rates in the presence of different concentrations of 2,6-DCBQ are compared to a control without the inhibitor to determine the extent of PSII inhibition.

Conclusion

The convergence of experimental data and computational modeling provides a robust framework for understanding the toxicological properties of this compound. QSTR models have successfully validated the experimentally observed genotoxicity of DCBQ, highlighting the predictive power of computational approaches in toxicology. Experimental studies have further elucidated the specific signaling pathways, such as NF-κB and Caspase activation, that are disrupted by DCBQ, leading to cellular damage. When compared to regulated disinfection byproducts, DCBQ exhibits significantly higher toxicity. Its mechanism as a Photosystem II inhibitor is distinct from other common inhibitors like DCMU. This integrated understanding is crucial for assessing the environmental and health risks posed by DCBQ and for guiding future research in the development of safer disinfection practices and potential therapeutic interventions.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-1,4-benzoquinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of 2,6-dichloro-1,4-benzoquinone is a critical aspect of laboratory safety and environmental responsibility. This hazardous chemical requires careful handling and adherence to established protocols to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Essential Safety Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and ensure compliance with local, state, and federal regulations. All handling of solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working with the solid powder outside of a fume hood, a respirator is necessary.

Quantitative Data for Disposal

For small quantities of this compound waste generated in a laboratory setting, a pre-treatment neutralization step is recommended to reduce its reactivity and toxicity. This involves a reductive dehalogenation reaction using a sulfite-based reducing agent.

ParameterValue / Information
Neutralizing Agent Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) solution.
Stoichiometric Ratio A 1:2 molar ratio of this compound to the sulfur(IV) reagent (e.g., sodium sulfite) is required for complete reaction.[1] An excess of the reducing agent is recommended to ensure the reaction goes to completion.
Reaction Type Reductive dehalogenation and formation of less hazardous sulfonated quinones.[1]
Solvent for Reaction Aqueous solution. If the waste is in a non-aqueous solvent, it should be diluted with a water-miscible solvent such as methanol or ethanol before adding the aqueous reducing agent.
Reaction Conditions The reaction should be carried out at room temperature with stirring. The reaction is typically rapid.
Waste Classification This compound is classified as hazardous waste. The treated waste, although less hazardous, should still be collected and disposed of through a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Protocol: Laboratory-Scale Neutralization

This protocol details the methodology for the neutralization of small quantities of this compound waste.

Materials:

  • This compound waste solution.

  • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).

  • Water.

  • A suitable reaction vessel (e.g., beaker or flask) with a magnetic stir bar.

  • Stir plate.

  • Appropriate PPE.

Procedure:

  • Preparation of Reducing Agent: Prepare a fresh aqueous solution of sodium sulfite or sodium bisulfite. A concentration of 10% (w/v) is generally effective.

  • Dilution of Waste: If the this compound waste is in an organic solvent, dilute it with an equal volume of a water-miscible solvent like methanol or ethanol in the reaction vessel.

  • Reaction Setup: Place the reaction vessel on a stir plate within a chemical fume hood and begin stirring the waste solution.

  • Neutralization: Slowly add the sodium sulfite or sodium bisulfite solution to the stirring waste. Based on the 1:2 stoichiometry, ensure a molar excess of the reducing agent is used.[1] For example, for every 1 gram of this compound (approximately 5.65 mmol), at least 1.43 grams of sodium sulfite (approximately 11.3 mmol) should be added. It is good practice to use a 1.5x to 2x excess of the reducing agent.

  • Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete. The disappearance of the characteristic yellow color of the quinone is an indicator of the reaction's progress.

  • Waste Collection: The resulting neutralized solution should be collected in a properly labeled hazardous waste container.

Step-by-Step Disposal Procedures

The overall disposal process for this compound involves several key stages to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound. This includes unused product, reaction mixtures, and contaminated materials (e.g., weighing boats, gloves, paper towels).

  • Segregate this waste from other chemical waste streams. Do not mix it with non-hazardous waste or other incompatible chemicals.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound and contaminated disposable materials in a designated, sealable, and chemically resistant container.

  • Liquid Waste: Collect solutions containing this compound, including the neutralized solution from the protocol above, in a sealed, leak-proof, and chemically compatible container.

3. Labeling:

  • Clearly label all waste containers with "HAZARDOUS WASTE," the full chemical name "this compound," the approximate concentration, and the date of accumulation.

4. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area. This area should have secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Complete all necessary waste disposal forms and documentation as required.

6. Disposal of Empty Containers:

  • Empty containers that previously held this compound must also be treated as hazardous waste.

  • Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing and defacing the original label, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

Visualizing the Disposal Workflow and Chemical Relationships

To further clarify the procedures and the underlying chemistry, the following diagrams have been generated.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_final_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste FumeHood->Segregate Collect Collect in Labeled Container Segregate->Collect Neutralize Neutralize (Optional Pre-treatment) Collect->Neutralize For small quantities Store Store in Designated Area Collect->Store For larger quantities or direct disposal Neutralize->Store EHS Contact EHS/Waste Vendor Store->EHS Dispose Professional Disposal EHS->Dispose

Caption: Disposal workflow for this compound.

NeutralizationReaction DCBQ This compound (Hazardous) Products Sulfonated Quinones & Chloride Ions (Less Hazardous Products) DCBQ->Products Reaction with Sulfite Sodium Sulfite (Reducing Agent) Sulfite->Products Reduces & Dehalogenates

Caption: Neutralization of this compound.

References

Safe Handling and Disposal of 2,6-Dichloro-1,4-benzoquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,6-Dichloro-1,4-benzoquinone. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. This compound is recognized as a highly toxic and carcinogenic agent, and a skin and strong eye irritant.[1][2][3]

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the foundation of safe handling.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4 (17%)H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[3]

This data is compiled from multiple safety data sheets and chemical information sources.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Respiratory Protection NIOSH/MSHA approved air-purifying respirator with appropriate cartridges (e.g., type N95 dust mask or multi-purpose combination respirator).[4]To prevent inhalation of harmful dust or vapors, which can cause respiratory irritation.[3]
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5]To protect against serious eye irritation from splashes or airborne particles.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation.[1][3]
Body Protection A complete protective suit or lab coat, and in some cases, hooded coveralls.[6][7]To protect the skin from accidental contact with the chemical.
Footwear Closed-toe, chemical-resistant safety footwear.[6]To protect feet from spills and provide a stable footing in the laboratory.

Operational Plan for Handling

Follow these procedural steps to ensure safe handling during laboratory operations:

  • Preparation :

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Work exclusively within a properly functioning chemical fume hood to minimize inhalation exposure.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Ensure you are wearing the complete PPE ensemble as detailed above.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[8]

    • Do not breathe dust, vapor, mist, or gas.[5]

    • Wash hands, face, and any exposed skin thoroughly after handling.[5]

    • Do not eat, drink, or smoke in the handling area.[9]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[3][8]

    • Keep the container tightly closed.[3][5]

    • Store locked up.[3][5]

    • This material is moisture-sensitive; handle and store under an inert atmosphere if possible.[5]

    • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, water, strong acids, and strong bases.[5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes, disposable labware) in a suitable, labeled, and closed container.[8][10]

  • Decontamination :

    • Decontaminate any reusable equipment that has come into contact with the chemical according to your institution's established procedures.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[5][8]

    • Do not release into the environment.[5]

    • Consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[9]

    • Contaminated packaging should be disposed of as unused product.[8]

Emergency Procedures Workflow

The following diagram outlines the immediate steps to take in the event of an exposure.

Emergency_Procedure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Response Exposure Exposure Occurs (Skin, Eyes, Inhalation, Ingestion) Evacuate Evacuate Immediate Area Exposure->Evacuate RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Wash Flush Affected Area (Skin/Eyes with Water) Exposure->Wash Skin/Eye Contact FreshAir Move to Fresh Air Exposure->FreshAir Inhalation SeekMedical Seek Immediate Medical Attention Evacuate->SeekMedical RemoveClothing->Wash Wash->SeekMedical FreshAir->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Workflow for immediate response to an exposure event.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.